Product packaging for Biotin-NH-PSMA-617(Cat. No.:)

Biotin-NH-PSMA-617

Cat. No.: B15145486
M. Wt: 1396.6 g/mol
InChI Key: CSWUDCLVTNJNET-LQBUBBGQSA-N
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Description

Biotin-NH-PSMA-617 is a useful research compound. Its molecular formula is C65H97N13O19S and its molecular weight is 1396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H97N13O19S B15145486 Biotin-NH-PSMA-617

Properties

Molecular Formula

C65H97N13O19S

Molecular Weight

1396.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1

InChI Key

CSWUDCLVTNJNET-LQBUBBGQSA-N

Isomeric SMILES

C1CC(CCC1CNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-NH-PSMA-617: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-NH-PSMA-617 is a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and therapy of prostate cancer. This molecule is a derivative of the widely studied PSMA-617, featuring a biotin moiety conjugated via an amino (-NH) linker. This biotinylation enables a range of research applications, including immunoassays, affinity purification, and targeted drug delivery systems leveraging the high-affinity interaction between biotin and avidin or streptavidin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a complex molecule comprising three key functional units: the biotin tag, a linker, and the PSMA-binding pharmacophore based on a glutamate-urea-lysine scaffold.

Chemical Structure:

Physicochemical and Biological Properties:

The addition of a biotin tag to PSMA-617 can influence its physicochemical and biological properties. While specific experimental data for this compound is limited, the properties of the parent compound and similar biotinylated PSMA inhibitors provide valuable insights.[1]

PropertyValueSource
Molecular Formula C65H97N13O19S[2]
Molecular Weight 1396.61 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥98%[2]
Solubility Information not available. Likely soluble in DMSO and aqueous buffers at physiological pH.
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.
Binding Affinity (IC50 for PSMA) In the low nanomolar range (estimated based on similar compounds). For example, a biotinylated PSMA inhibitor with a PEG12 spacer (biotin-PEG12-CTT54) exhibited an IC50 of 10 nM.[1][1]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not widely published. However, established methods for the synthesis of PSMA-617 and other biotinylated PSMA inhibitors, as well as standard binding assay protocols, can be adapted.

Synthesis of Biotinylated PSMA Inhibitors (Representative Protocol)

The synthesis of biotinylated urea-based PSMA inhibitors typically involves a multi-step process combining solid-phase and solution-phase chemistry.[3][4] The core PSMA-binding motif is assembled on a solid support, followed by the coupling of the linker and the biotin moiety.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., piperidine in DMF)

  • Triphosgene

  • Biotin-NHS ester

  • Solvents (DMF, DCM, TFA)

  • HPLC system for purification

Methodology:

  • Solid-Phase Synthesis of the PSMA-617 Core: The glutamate-urea-lysine backbone of PSMA-617 is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]

  • Urea Formation: The urea moiety is typically formed by reacting the free amine of the lysine residue with triphosgene.[4]

  • Linker and Biotin Conjugation: An appropriate linker with a terminal amine group is coupled to the PSMA-617 core. Subsequently, a biotin-NHS ester is reacted with the terminal amine of the linker to form the final biotinylated compound.

  • Cleavage and Deprotection: The synthesized molecule is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound.

Competitive Radioligand Binding Assay for IC50 Determination (Representative Protocol)

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA ligand (like this compound) by measuring its ability to displace a known radiolabeled PSMA ligand.[5][6]

Materials:

  • PSMA-positive cells (e.g., LNCaP or PC3-PIP)

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617 or [68Ga]Ga-PSMA-11)

  • This compound (or other competitor) at various concentrations

  • Cell culture medium and buffers (e.g., PBS)

  • 96-well plates

  • Gamma counter

Methodology:

  • Cell Seeding: Seed PSMA-positive cells in a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight.

  • Competition Reaction:

    • Add a fixed concentration of the radiolabeled PSMA ligand to each well.

    • Add increasing concentrations of the non-radiolabeled competitor (this compound) to the wells. Include wells with only the radioligand (total binding) and wells with a high concentration of a known non-radiolabeled PSMA inhibitor to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Remove the radioactive medium and wash the cells twice with cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with sodium hydroxide and measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).[5]

Signaling Pathways

PSMA is not merely a passive cell surface marker; its expression and activity are linked to intracellular signaling pathways that promote prostate cancer progression. Research has shown that high PSMA expression can lead to a shift in signaling from the mitogen-activated protein kinase (MAPK) pathway to the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a key driver of cell survival and proliferation.[7][8][9][10]

Caption: PSMA-mediated signaling pathway shift in prostate cancer.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in planning and execution. The following diagrams, created using the DOT language, outline the key steps in the synthesis and binding affinity determination of this compound.

Synthesis_Workflow start Start spps Solid-Phase Synthesis of PSMA-617 Core start->spps urea Urea Formation spps->urea conjugation Linker & Biotin Conjugation urea->conjugation cleavage Cleavage & Deprotection conjugation->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, NMR) purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis of this compound.

Binding_Assay_Workflow start Start cell_seeding Seed PSMA+ Cells start->cell_seeding add_reagents Add Radioligand & Competitor (this compound) cell_seeding->add_reagents incubation Incubate (1h, RT) add_reagents->incubation washing Wash Cells (PBS) incubation->washing lysis_counting Cell Lysis & Radioactivity Counting washing->lysis_counting data_analysis Data Analysis (IC50 Determination) lysis_counting->data_analysis end Result: IC50 Value data_analysis->end

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound is a valuable research tool for studying the Prostate-Specific Membrane Antigen. Its high-affinity binding to PSMA, coupled with the versatile biotin tag, enables a wide array of in vitro and in vivo applications. While specific experimental data for this particular conjugate is emerging, the information provided in this guide, based on the well-characterized parent compound PSMA-617 and similar biotinylated inhibitors, offers a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific properties of this compound and expand its utility in the field of prostate cancer research.

References

An In-Depth Technical Guide to the Mechanism of Action of Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-NH-PSMA-617 is a meticulously engineered molecule designed for the specific targeting of prostate cancer cells. As a biotinylated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617, this compound serves as a critical tool in the preclinical and research settings for the development and evaluation of novel diagnostic and therapeutic strategies. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular processing, and the functional implications of its biotin modification. The guide further provides a compilation of relevant quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support researchers in the field of oncology and drug development.

Introduction: The Rationale for Targeting PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer. This transmembrane glycoprotein is significantly overexpressed on the surface of the vast majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastatic progression, and recurrence.[1] Its limited expression in most healthy tissues makes it an ideal candidate for targeted therapies, minimizing off-target effects.

PSMA-617 is a small molecule ligand that binds with high affinity and specificity to the extracellular enzymatic domain of PSMA.[2] When coupled with radionuclides, such as Lutetium-177 (¹⁷⁷Lu), PSMA-617 transforms into a potent radioligand therapy capable of delivering cytotoxic radiation directly to prostate cancer cells.[3] this compound is a specialized variant of this ligand, incorporating a biotin molecule. This modification does not inherently possess a therapeutic function but provides a versatile tool for a range of experimental applications by harnessing the high-affinity interaction between biotin and streptavidin or avidin.[2]

Core Mechanism of Action

The mechanism of action of this compound can be dissected into two primary components: the PSMA-targeting function inherent to the PSMA-617 moiety and the utility afforded by the biotin tag.

PSMA-Targeted Binding and Internalization

The foundational mechanism of this compound is dictated by the PSMA-617 component. This process involves:

  • High-Affinity Binding: The urea-based pharmacophore of PSMA-617 specifically recognizes and binds to the enzymatic active site of PSMA on the surface of prostate cancer cells.[2] This interaction is characterized by high affinity, ensuring potent and selective targeting.

  • Receptor-Mediated Endocytosis: Upon binding, the this compound/PSMA complex is internalized into the cancer cell through a process of endocytosis.[1] This internalization is crucial for the therapeutic efficacy of radiolabeled PSMA-617, as it concentrates the radioactive payload within the target cell, maximizing DNA damage and inducing apoptosis.[1]

The Role of the Biotin Tag

The biotin moiety in this compound serves as a high-affinity handle for various experimental applications, primarily through its interaction with streptavidin. This functionality is instrumental in:

  • Pretargeting Strategies: In a pretargeting approach, a streptavidin-conjugated therapeutic or imaging agent is administered separately from the biotinylated PSMA ligand. The this compound is first allowed to accumulate at the tumor site and clear from circulation. Subsequently, the streptavidin conjugate is administered and rapidly binds to the biotinylated ligand at the tumor, enhancing the target-to-background ratio and reducing systemic toxicity.

  • In Vitro and In Vivo Assays: The biotin tag simplifies the detection, quantification, and purification of PSMA-617 in various experimental setups, including ELISA, flow cytometry, and affinity chromatography.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, data from its parent compound, PSMA-617, and analogous biotinylated PSMA inhibitors provide valuable insights into its expected performance.

ParameterLigandValueCell LineReference
Binding Affinity (Kᵢ) PSMA-6172.34 ± 2.94 nMLNCaP[4]
Binding Affinity (IC₅₀) Biotin-CTT541.21 nM-[5]
Biotin-PEG₄-CTT542.53 nM-[5]
Biotin-PEG₁₂-CTT5410 nM-[5]
Cy5-streptavidin:biotin-PEG₁₂-CTT54 complex1.86 nM-[5]
Internalization (% of added activity/10⁶ cells) ¹⁷⁷Lu-PSMA-61717.51 ± 3.99%LNCaP[4]
Cytotoxicity PSMA-617 (non-radiolabeled)No significant increase in LDH release (up to 100 nM)LNCaP[6]

Signaling Pathways Associated with PSMA

Recent research has unveiled that PSMA is not merely a passive cell surface marker but actively participates in intracellular signaling pathways that promote prostate cancer progression. Understanding these pathways is crucial for comprehending the broader biological context in which PSMA-targeted agents operate.

PSMA expression has been shown to modulate a critical switch from the MAPK to the PI3K-AKT signaling pathway. This is achieved through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β₁ integrin and IGF-1R that would normally activate the MAPK pathway. Instead, this disruption leads to the preferential activation of the pro-survival PI3K-AKT pathway.

PSMA_Signaling_Pathway cluster_0 Canonical Pathway (Low PSMA) cluster_1 PSMA-Mediated Pathway (High PSMA) IGF1R IGF-1R RACK1 RACK1 IGF1R->RACK1 beta1_integrin β₁ Integrin beta1_integrin->RACK1 MAPK_pathway MAPK Pathway (Proliferation) RACK1->MAPK_pathway PSMA PSMA RACK1_disrupted RACK1 PSMA->RACK1_disrupted disrupts interaction PI3K_AKT_pathway PI3K-AKT Pathway (Survival) IGF1R_2 IGF-1R IGF1R_2->PI3K_AKT_pathway beta1_integrin_2 β₁ Integrin beta1_integrin_2->PI3K_AKT_pathway

PSMA-mediated signaling switch from MAPK to PI3K-AKT pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize biotinylated PSMA ligands. Researchers should optimize these protocols for their specific experimental conditions.

Competitive Binding Assay

This assay determines the binding affinity (Kᵢ or IC₅₀) of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Competitive_Binding_Assay start Start: PSMA-expressing cells (e.g., LNCaP) step1 Incubate cells with increasing concentrations of this compound start->step1 step2 Add a fixed concentration of radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Wash cells to remove unbound ligand step3->step4 step5 Lyse cells and measure radioactivity step4->step5 end Determine IC₅₀/Kᵢ step5->end

Workflow for a competitive binding assay.

Detailed Steps:

  • Cell Preparation: Seed PSMA-positive cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.

  • Ligand Preparation: Prepare serial dilutions of the competitor ligand (this compound) and a fixed concentration of the radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617).

  • Incubation: Add the competitor ligand to the cells, followed by the radiolabeled ligand. Incubate at 4°C for a sufficient time to reach binding equilibrium.

  • Washing: Aspirate the incubation medium and wash the cells with ice-cold binding buffer to remove unbound ligands.

  • Quantification: Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC₅₀ value.

Cellular Internalization Assay

This assay quantifies the amount of ligand that is internalized by the cells versus the amount that remains bound to the cell surface.

Internalization_Assay start Start: PSMA-expressing cells step1 Incubate cells with radiolabeled This compound at 37°C start->step1 step2 At various time points, stop internalization by placing plates on ice step1->step2 step3 Collect supernatant (unbound ligand) step2->step3 step4 Treat cells with acid wash buffer to strip surface-bound ligand step2->step4 step5 Collect acid wash supernatant (surface-bound ligand) step4->step5 step6 Lyse remaining cells (internalized ligand) step4->step6 step7 Measure radioactivity in all fractions step6->step7 end Calculate % internalization step7->end

Workflow for a cellular internalization assay.

Detailed Steps:

  • Cell Seeding: Plate PSMA-positive cells and allow them to attach.

  • Ligand Incubation: Incubate the cells with a radiolabeled version of this compound at 37°C for various time points.

  • Fraction Collection:

    • Surface-bound fraction: At each time point, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off the surface-bound ligand-receptor complexes. Collect this fraction.

    • Internalized fraction: Lyse the cells to release the internalized ligand.

  • Quantification: Measure the radioactivity in both the surface-bound and internalized fractions.

  • Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

Conclusion

This compound represents a valuable research tool for the advancement of PSMA-targeted diagnostics and therapeutics. Its mechanism of action is rooted in the high-affinity binding and internalization of the PSMA-617 component, while the biotin tag provides experimental versatility. A thorough understanding of its binding kinetics, internalization efficiency, and the underlying PSMA-related signaling pathways is paramount for the design and interpretation of preclinical studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working to harness the potential of PSMA-targeted agents in the fight against prostate cancer.

References

Unveiling the Binding Affinity of Biotin-NH-PSMA-617: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Biotin-NH-PSMA-617 for its target, the Prostate-Specific Membrane Antigen (PSMA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the binding characteristics of PSMA-617 and related ligands, outlines detailed experimental protocols for affinity assessment, and visualizes the intricate signaling pathways associated with PSMA.

Executive Summary

This compound is a biotinylated derivative of the highly specific PSMA-targeting ligand, PSMA-617. The addition of a biotin moiety facilitates a variety of experimental applications, including immunoassays and targeted drug delivery systems, by leveraging the high-affinity interaction between biotin and streptavidin. While direct quantitative binding affinity data for this compound is not extensively published, the affinity is expected to be comparable to that of the parent molecule, PSMA-617, which exhibits high-affinity binding in the low nanomolar range. This guide provides data from closely related compounds to establish a strong inferential baseline for the binding characteristics of this compound.

Quantitative Binding Affinity Data

The binding affinity of PSMA ligands is typically quantified by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of PSMA-617 and other relevant modified PSMA ligands to provide a comparative reference.

CompoundCell LineRadioligandAssay TypeIC50 (nM)Kd (nM)Reference
PSMA-61722Rv1[¹⁷⁷Lu]Lu-PSMA-617Competition Binding27.49[1]
EB-PSMA-61722Rv1[¹⁷⁷Lu]Lu-EB-PSMA-617Competition Binding7.91[1]
[¹⁷⁷Lu]Lu-Ibu-PSMA-02PC-3 PIPSaturation Binding40 ± 15[2]
[¹⁷⁷Lu]Lu-PSMA-617PC-3 PIPSaturation Binding13 ± 1[2]
⁶⁴Cu-PSMA-CM22Rv1Saturation Binding4.58[3]
⁶⁴Cu-PSMA-BCH22Rv1Saturation Binding0.59[3]

Experimental Protocols

The determination of binding affinity for PSMA ligands involves standardized in vitro assays. Below are detailed methodologies for competitive and saturation binding assays, commonly employed in the characterization of ligands like this compound.

Competitive Binding Assay (IC50 Determination)

This assay measures the concentration of a non-radiolabeled ligand (e.g., this compound) required to displace 50% of a specific radioligand from its target receptor.

  • Cell Culture: PSMA-expressing prostate cancer cell lines, such as LNCaP or 22Rv1, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a confluence of 70-80%.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

  • Assay Preparation: The culture medium is aspirated, and cells are washed with a binding buffer (e.g., HBSS with 0.1% BSA).

  • Competition Reaction: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]I-DCIT) is added to each well, along with increasing concentrations of the non-radiolabeled competitor (this compound).

  • Incubation: The plates are incubated for 1-2 hours at 4°C to reach binding equilibrium.

  • Washing: The incubation medium is removed, and the cells are washed three times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Cells are lysed with a suitable lysis buffer (e.g., 1N NaOH), and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.

Saturation Binding Assay (Kd Determination)

This assay determines the equilibrium dissociation constant (Kd), a direct measure of the affinity of a ligand for its receptor.

  • Cell Preparation: Prepare PSMA-expressing cells as described in the competitive binding assay protocol.

  • Assay Setup: Add increasing concentrations of the radiolabeled ligand (e.g., a radiolabeled version of this compound) to the wells. A parallel set of wells should include a high concentration of a non-radiolabeled specific ligand to determine non-specific binding.

  • Incubation: Incubate the plates for 1-2 hours at 4°C.

  • Washing and Lysis: Follow the same washing and cell lysis procedures as in the competitive binding assay.

  • Radioactivity Measurement: Measure the radioactivity in the cell lysates.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).

Visualizing Molecular Interactions and Workflows

PSMA Signaling Pathways

PSMA activation has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K-AKT-mTOR and MAPK pathways.[4][5] The following diagrams illustrate these complex interactions.

PSMA_PI3K_AKT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 disrupts interaction PI3K PI3K PSMA->PI3K activates Integrin Integrin β1 IGF1R IGF-1R AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.

PSMA_MAPK_Signaling_Switch cluster_without_psma Without PSMA cluster_with_psma With PSMA Integrin_wo Integrin β1 RACK1_wo RACK1 Integrin_wo->RACK1_wo IGF1R_wo IGF-1R IGF1R_wo->RACK1_wo MAPK_wo MAPK Pathway RACK1_wo->MAPK_wo Proliferation_wo Proliferation MAPK_wo->Proliferation_wo PSMA PSMA RACK1_w RACK1 PSMA->RACK1_w disrupts Integrin_w Integrin β1 PI3K_w PI3K-AKT Pathway Integrin_w->PI3K_w IGF1R_w IGF-1R IGF1R_w->PI3K_w Survival_w Survival PI3K_w->Survival_w

Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the binding affinity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture PSMA+ Prostate Cancer Cells Incubation Incubate Cells with Ligands Cell_Culture->Incubation Ligand_Prep Prepare this compound & Radioligand Ligand_Prep->Incubation Washing Wash to Remove Unbound Ligands Incubation->Washing Lysis Cell Lysis Washing->Lysis Counting Measure Radioactivity Lysis->Counting Calculation Calculate IC50 or Kd Counting->Calculation

Caption: General workflow for determining the binding affinity of PSMA ligands.

References

An In-depth Technical Guide to the Cellular Uptake and Internalization of Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and internalization mechanisms of PSMA-617, a foundational ligand for the biotinylated derivative, Biotin-NH-PSMA-617. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it a prime target for diagnostic imaging and targeted radionuclide therapy.[1][2] PSMA-617 is a small molecule inhibitor that binds to PSMA with high affinity and is efficiently internalized, serving as a vehicle for delivering payloads into tumor cells.[3][4][5] The addition of a Biotin-NH- linker enables a pre-targeting strategy, where the biotinylated PSMA ligand is administered first, followed by a streptavidin-conjugated therapeutic or imaging agent.[6]

Mechanism of Cellular Uptake and Internalization

The internalization of PSMA-617 is a receptor-mediated process crucial for the efficacy of therapeutic agents conjugated to it. Upon binding to the PSMA receptor on the surface of a cancer cell, the PSMA-ligand complex is internalized primarily through clathrin-mediated endocytosis.[1] Following internalization, the complex is trafficked through endosomes, which eventually fuse with lysosomes.[1] Inside the lysosome, the ligand may be released or degraded, while the PSMA receptor can be recycled back to the cell surface or undergo lysosomal degradation.[1] This process ensures the accumulation of the conjugated payload within the target cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound PSMA PSMA Receptor Ligand->PSMA Binding Endosome Endosome PSMA->Endosome Clathrin-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Recycle Receptor Recycling Endosome->Recycle Sorting Degradation Ligand/Receptor Degradation Lysosome->Degradation Recycle->PSMA

Internalization pathway of PSMA-617.

Quantitative Data on PSMA-617 Binding and Internalization

The efficacy of PSMA-targeted agents is heavily dependent on their binding affinity and internalization efficiency. While specific quantitative data for this compound is not extensively published, the core molecule, PSMA-617, has been thoroughly characterized. The structural modifications for biotinylation are designed to retain the high-affinity binding and internalization properties of the parent compound.[2] The following table summarizes key quantitative metrics for PSMA-617 and its derivatives from various studies.

CompoundCell LineMetricValueReference
PSMA-617LNCaPKi2.3 ± 2.9 nM[3]
[177Lu]Lu-PSMA-617LNCaPInternalization (% added activity/106 cells)17.67 ± 4.34%[3]
[68Ga]Ga-PSMA-617LNCaPCell Surface Binding (% ID/105 cells)11.40 ± 6.60%[2]
[68Ga]Ga-PSMA-617LNCaPSpecific Internalization (% ID/105 cells)16.17 ± 3.66%[2]
[177Lu]Lu-PSMA-617LNCaPSpecific Binding17.4 ± 2.4%[7]
[177Lu]Lu-PSMA-617PC-3 PIPInternalization (% added activity)8.2 ± 2.4%[8]
Biotin-PEG12-CTT54:StreptavidinLNCaPIC501.86 nM[6]

Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; % ID: Percentage of Injected Dose.

Experimental Protocols

Standardized in vitro assays are essential for evaluating the binding and internalization of PSMA ligands. Below are detailed methodologies for conducting cellular uptake and internalization studies.

1. Cell Culture

  • Cell Lines: PSMA-positive cell lines such as LNCaP or PC-3 PIP (PC-3 engineered to overexpress PSMA) are commonly used.[2][8] A PSMA-negative cell line (e.g., PC-3) is used as a negative control to determine non-specific binding.[7]

  • Culture Conditions: Cells are grown in appropriate media (e.g., MEM supplemented with 10% FBS, sodium pyruvate, and L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.[9]

2. Cellular Binding and Internalization Assay This protocol is designed to quantify both the total cell-bound ligand and the internalized fraction.

  • Cell Seeding: Plate cells (e.g., 1 x 105 cells/well) in multi-well plates and allow them to adhere for 24-48 hours.[10]

  • Incubation:

    • Remove culture medium and wash cells with a serum-free binding buffer (e.g., PBS).

    • Add the radiolabeled or fluorescently-tagged PSMA-617 derivative (e.g., 1-5 nM) to the wells.[11]

    • For determining non-specific binding, add a high concentration of non-labeled PSMA-617 (e.g., 10 µM) to a parallel set of wells 15 minutes prior to adding the labeled compound.

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C to allow for internalization.[7][10]

  • Quantifying Surface-Bound Ligand:

    • Place plates on ice to stop internalization.

    • Collect the supernatant (unbound ligand).

    • Wash the cells twice with ice-cold binding buffer.

    • Add an acidic buffer (e.g., Glycine-HCl, pH 2.5) for 5-10 minutes on ice to strip the surface-bound ligand-receptor complexes.

    • Collect this acidic wash fraction.

  • Quantifying Internalized Ligand:

    • Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH).

    • Collect the lysate, which contains the internalized ligand.

  • Measurement: Measure the radioactivity (e.g., using a gamma counter for 177Lu) or fluorescence in all fractions (supernatant, acid wash, lysate).

  • Data Analysis: Calculate the percentage of added activity for each fraction. Specific binding is determined by subtracting the non-specific binding from the total binding.

G cluster_prep Preparation cluster_exp Experiment cluster_frac Fractionation cluster_analysis Analysis A Seed PSMA+ cells in 6-well plates B Culture for 24-48h (37°C, 5% CO2) A->B C Wash cells with binding buffer B->C D Add Labeled this compound (± excess unlabeled ligand) C->D E Incubate at 37°C (e.g., 2 hours) D->E F Collect Supernatant (Unbound) E->F Stop on ice G Acid Wash (pH 2.5) (Surface-Bound) H Cell Lysis (NaOH) (Internalized) I Measure Radioactivity or Fluorescence H->I J Calculate % Uptake and Internalization I->J

Workflow for a cellular uptake and internalization assay.

Pre-targeting Strategy with this compound

The biotin moiety of this compound allows for a two-step pre-targeting approach. This strategy separates the tumor-targeting step from the delivery of the therapeutic or imaging payload, which can improve the therapeutic window by allowing the unbound targeting agent to clear from circulation before the potent payload is administered.

  • Step 1 (Targeting): this compound is administered and allowed to accumulate at PSMA-expressing tumor sites while the unbound agent is cleared from the blood and non-target tissues.

  • Step 2 (Payload Delivery): A streptavidin molecule, conjugated to a payload (e.g., a radionuclide, a potent chemotherapy drug, or an imaging agent), is administered. Streptavidin has an exceptionally high affinity for biotin, leading to rapid and strong binding to the this compound already localized at the tumor.[6]

This approach can reduce off-target toxicity associated with potent payloads by minimizing their circulation time and non-specific uptake.

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery A1 Administer This compound A2 Ligand binds to PSMA on Tumor Cells A1->A2 A3 Unbound ligand clears from circulation A2->A3 B1 Administer Streptavidin-Payload A3->B1 Time Delay for Clearance B2 Streptavidin binds to Biotin at tumor site B1->B2 B3 Payload is localized, minimizing systemic exposure B2->B3

Logical workflow of a pre-targeting strategy.

References

Synthesis and Characterization of Biotinylated PSMA-617: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of biotinylated PSMA-617, a molecule of significant interest for targeted radionuclide therapy and imaging. This document details the chemical synthesis, purification, and characterization methods, along with relevant biological context and experimental workflows.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1] PSMA-617 is a small-molecule ligand that binds to PSMA with high affinity and specificity.[2] When labeled with a radionuclide, such as Lutetium-177, PSMA-617 can deliver cytotoxic radiation directly to tumor cells, forming the basis of Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan), a treatment for metastatic castration-resistant prostate cancer (mCRPC).[3][4]

The biotinylation of PSMA-617 introduces a biotin moiety, which can be exploited for various research and pre-targeting applications. The high-affinity interaction between biotin and streptavidin (or avidin) allows for a two-step targeting strategy. In this approach, the non-radiolabeled biotinylated PSMA-617 is first administered to allow for tumor accumulation and clearance from non-target tissues. Subsequently, a radiolabeled streptavidin conjugate is administered, which rapidly binds to the biotinylated PSMA-617 localized at the tumor site. This pre-targeting approach has the potential to improve the therapeutic index by reducing the radiation dose to healthy tissues.

This guide provides a detailed protocol for the synthesis of biotinylated PSMA-617 and outlines the necessary characterization techniques to ensure its quality and suitability for research and drug development applications.

Synthesis of Biotinylated PSMA-617

The synthesis of biotinylated PSMA-617 involves a multi-step process that begins with the solid-phase synthesis of the PSMA-617 backbone, followed by the solution-phase conjugation of a biotin derivative.

Materials and Reagents
  • Fmoc-protected amino acids

  • Wang resin

  • Triphosgene

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DOTA-tris(tBu)ester

  • Biotin-NHS ester (or other activated biotin derivative)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), Diethyl ether

  • Reagents for HPLC purification

Experimental Protocol: Synthesis

Step 1: Solid-Phase Synthesis of PSMA-617 Precursor

A representative method for the synthesis of the PSMA-617 backbone on a solid support is described below, adapted from established protocols for similar PSMA ligands.[5][6]

  • Resin Preparation: Swell Wang resin in DMF.

  • Fmoc-Lys(Dde)-OH Loading: Couple the first amino acid, Fmoc-Lys(Dde)-OH, to the resin using a standard coupling agent like HBTU/DIPEA in DMF.

  • Peptide Elongation: Sequentially couple the remaining amino acids of the PSMA-617 backbone (e.g., Fmoc-2-Nal-OH, Fmoc-4-(aminomethyl)cyclohexanecarboxylic acid) using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. This involves cycles of Fmoc deprotection with piperidine in DMF and coupling of the next Fmoc-protected amino acid.

  • Urea Moiety Formation: After coupling the final amino acid, deprotect the terminal amine. React the resin-bound peptide with a solution of triphosgene in DCM, followed by the addition of a glutamate derivative (e.g., H-Glu(OtBu)-OtBu) and DIPEA to form the characteristic urea linkage of the PSMA binding motif.[7]

  • DOTA Conjugation: Deprotect the Dde protecting group from the lysine side chain using hydrazine in DMF. Couple DOTA-tris(tBu)ester to the lysine side-chain amine using a coupling agent like HATU/DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (e.g., OtBu) simultaneously using a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

Step 2: Purification of PSMA-617 Precursor

Purify the crude PSMA-617 precursor by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect and lyophilize the fractions containing the pure product.

Step 3: Biotinylation of PSMA-617

This step involves the conjugation of an activated biotin derivative to a suitable functional group on the PSMA-617 molecule. For "Biotin-NH-PSMA-617", it is implied that the biotin is attached via an amide bond to an amine group. A common strategy is to utilize a linker with a terminal amine for biotinylation.

  • Reaction Setup: Dissolve the purified PSMA-617 precursor in a suitable solvent such as DMF or DMSO.

  • Biotin Conjugation: Add an activated biotin derivative, such as Biotin-NHS ester, to the solution in a slight molar excess. Add a non-nucleophilic base like DIPEA to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by analytical RP-HPLC.

  • Quenching: Once the reaction is complete, quench any remaining active ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

Step 4: Purification of Biotinylated PSMA-617

Purify the final biotinylated PSMA-617 product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Collect the fractions containing the desired product and lyophilize to obtain a white solid.

Experimental Workflow Diagram

Synthesis_Workflow Resin Wang Resin SPPS Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Couplings - Urea Formation - DOTA Conjugation Resin->SPPS Cleavage Cleavage & Deprotection (TFA/TIS/H2O) SPPS->Cleavage Crude_PSMA617 Crude PSMA-617 Precursor Cleavage->Crude_PSMA617 HPLC1 Preparative RP-HPLC Crude_PSMA617->HPLC1 Pure_PSMA617 Purified PSMA-617 Precursor HPLC1->Pure_PSMA617 Biotinylation Biotinylation (Biotin-NHS Ester, DIPEA) Pure_PSMA617->Biotinylation Crude_Biotin_PSMA617 Crude Biotinylated PSMA-617 Biotinylation->Crude_Biotin_PSMA617 HPLC2 Preparative RP-HPLC Crude_Biotin_PSMA617->HPLC2 Final_Product Biotinylated PSMA-617 (Lyophilized) HPLC2->Final_Product

Caption: Synthesis workflow for biotinylated PSMA-617.

Characterization of Biotinylated PSMA-617

Thorough characterization is crucial to confirm the identity, purity, and functionality of the synthesized biotinylated PSMA-617.

Physicochemical Characterization
ParameterMethodExpected Result
Purity Analytical RP-HPLC>95% purity with a single major peak.
Identity Mass Spectrometry (e.g., ESI-MS)The observed molecular weight should match the calculated molecular weight of biotinylated PSMA-617 (e.g., ~1396.61 g/mol for this compound).[2]
Structure Nuclear Magnetic Resonance (NMR) Spectroscopy1H and 13C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the PSMA-617 backbone, DOTA, and biotin moieties.
Concentration UV-Vis SpectrophotometryDetermination of concentration using the molar extinction coefficient at a specific wavelength (e.g., 280 nm).
Biological Characterization

3.2.1. PSMA Binding Affinity

The binding affinity of biotinylated PSMA-617 to PSMA can be determined using a competitive binding assay.

Experimental Protocol: Competitive Binding Assay

  • Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media.

  • Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.

  • Competition: Incubate the cells with a constant concentration of a radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled biotinylated PSMA-617.

  • Incubation and Washing: After incubation, wash the cells to remove unbound ligands.

  • Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (biotinylated PSMA-617). Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

3.2.2. Streptavidin Binding

The functionality of the biotin moiety can be confirmed using a streptavidin binding assay.

Experimental Protocol: Streptavidin Binding Assay

  • Plate Coating: Coat a multi-well plate with streptavidin.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA).

  • Binding: Add increasing concentrations of biotinylated PSMA-617 to the wells and incubate.

  • Washing: Wash the wells to remove unbound biotinylated PSMA-617.

  • Detection: Detect the bound biotinylated PSMA-617 using a primary antibody against a component of the molecule (e.g., anti-DOTA antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

  • Data Analysis: Measure the absorbance and plot it against the concentration of biotinylated PSMA-617 to demonstrate concentration-dependent binding to streptavidin.

Characterization Data Summary
Characterization MethodParameter MeasuredTypical Value/Result
Analytical RP-HPLCPurity> 95%
Mass Spectrometry (ESI-MS)Molecular Weight~1396.61 g/mol (for this compound)[2]
Competitive Binding Assay (LNCaP cells)PSMA Binding Affinity (IC50)In the low nanomolar range (e.g., 1-20 nM)[8]
Streptavidin Binding AssayBiotin FunctionalityConcentration-dependent binding to immobilized streptavidin

PSMA Signaling Pathways

Understanding the signaling pathways modulated by PSMA can provide context for the development of PSMA-targeted agents. PSMA has been shown to influence key oncogenic pathways, including the PI3K-AKT-mTOR and MAPK pathways.[7][9][10]

PSMA_Signaling PSMA PSMA Glutamate Glutamate PSMA->Glutamate Enzymatic Activity RACK1 RACK1 PSMA->RACK1 disrupts interaction mGluR mGluR Glutamate->mGluR PI3K PI3K mGluR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Integrin Integrin β1 Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 RACK1->PI3K redirects signaling MAPK MAPK RACK1->MAPK ERK ERK1/2 MAPK->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA-mediated signaling pathways.[7][9][11]

PSMA's enzymatic activity can lead to the release of glutamate, which in turn activates the PI3K-AKT-mTOR pathway, promoting cell survival.[7] Additionally, PSMA can interact with the scaffolding protein RACK1, disrupting its interaction with the β1 integrin and IGF-1R complex. This disruption redirects signaling from the MAPK pathway to the PI3K-AKT pathway, further promoting cell survival and proliferation.[9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of biotinylated PSMA-617. The detailed protocols and characterization methods outlined herein are essential for producing a high-quality compound for research and development purposes. The ability to specifically target PSMA-expressing cells with a biotinylated ligand opens up numerous possibilities for pre-targeted radionuclide therapy and other advanced therapeutic and diagnostic strategies in the fight against prostate cancer. Adherence to rigorous synthesis and characterization standards is paramount to ensure the reliability and reproducibility of preclinical and clinical studies involving this promising molecule.

References

Biotin-NH-PSMA-617: A Technical Guide for Researchers in Prostate Cancer Targeting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Biotinylated Probe for PSMA-Positive Tumors

This technical guide provides a comprehensive overview of Biotin-NH-PSMA-617, a biotin-conjugated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and preclinical evaluation of novel agents for the diagnosis and therapy of PSMA-expressing cancers, primarily prostate cancer.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for molecular imaging and targeted radionuclide therapy. PSMA-617 is a small molecule inhibitor of PSMA that has demonstrated high binding affinity and efficient internalization into tumor cells. The conjugation of biotin to PSMA-617, creating this compound, opens avenues for pretargeting strategies. This approach involves the administration of the biotinylated PSMA ligand, which binds to the tumor cells, followed by the administration of a streptavidin-conjugated imaging or therapeutic agent. The high-affinity interaction between biotin and streptavidin allows for a modular and potentially more effective delivery of payloads to the tumor site.

This guide details the synthesis, in vitro and in vivo evaluation, and potential applications of this compound and its analogs as probes for PSMA-positive tumors.

Core Compound Characteristics

This compound is a derivative of PSMA-617, a urea-based inhibitor of the enzymatic activity of PSMA. The core PSMA-617 structure is responsible for the high-affinity binding to the active site of PSMA. The addition of a biotin moiety via a linker allows for the subsequent binding of streptavidin or avidin.

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related biotinylated PSMA inhibitors, such as biotin-PEG-CTT54, provide valuable insights into the expected performance of such molecules. The CTT54 core is another potent PSMA inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of a comparable biotinylated PSMA inhibitor, biotin-PEG-CTT54, and biodistribution data for the parent compound, [177Lu]Lu-PSMA-617, to provide a reference for expected in vivo behavior.

Compound Target Assay IC50 (nM) Reference
Biotin-CTT54PSMACompetitive Binding1.21[1][2]
Biotin-PEG4-CTT54PSMACompetitive Binding2.53[1][2]
Biotin-PEG12-CTT54PSMACompetitive Binding10[1][2]
Biotin-PEG12-CTT54:Cy5-streptavidin complexPSMACompetitive Binding1.86[1][2]

Table 1: In Vitro Binding Affinities of Biotinylated PSMA Inhibitors.[1][2]

Organ 1 h 24 h 48 h 168 h
Blood0.29 ± 0.050.03 ± 0.010.02 ± 0.010.00 ± 0.00
Heart0.07 ± 0.010.02 ± 0.010.01 ± 0.000.00 ± 0.00
Lungs0.13 ± 0.020.03 ± 0.010.02 ± 0.010.01 ± 0.00
Liver0.41 ± 0.070.13 ± 0.030.10 ± 0.020.04 ± 0.01
Spleen0.11 ± 0.020.06 ± 0.010.05 ± 0.010.03 ± 0.01
Kidneys3.12 ± 0.541.43 ± 0.330.98 ± 0.210.34 ± 0.08
Tumor (LNCaP)7.5 ± 0.96.8 ± 1.15.9 ± 1.03.1 ± 0.5

Table 2: Biodistribution of [177Lu]Lu-PSMA-617 in LNCaP tumor-bearing mice (%ID/g ± SD).[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of biotinylated PSMA-617 probes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) for the PSMA-617 core, followed by the conjugation of a biotin derivative in solution phase.

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-2-Nal-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid)

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)

  • Deprotection reagents (e.g., piperidine in DMF, TFA)

  • Glutamic acid di-tert-butyl ester

  • Triphosgene or equivalent

  • Biotin-NHS ester or other activated biotin derivative

  • Solvents (DMF, DCM, etc.)

  • HPLC for purification

Protocol:

  • Solid-Phase Synthesis of PSMA-617 Amine Precursor:

    • Swell the Rink amide resin in DMF.

    • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

    • Sequentially couple the Fmoc-protected amino acids of the PSMA-617 backbone (e.g., Fmoc-Lys(Mtt)-OH, Fmoc-trans-4-(aminomethyl)cyclohexanecarboxylic acid, Fmoc-2-Nal-OH) using a suitable coupling reagent like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling completion with a Kaiser test.

    • After the final amino acid coupling, perform Fmoc deprotection.

    • Couple the glutamic acid di-tert-butyl ester to the lysine side chain after Mtt group removal.

    • The urea moiety can be formed using triphosgene or a safer alternative.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIPS/H2O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude PSMA-617 amine precursor by preparative RP-HPLC.

  • Biotin Conjugation:

    • Dissolve the purified PSMA-617 amine precursor in a suitable solvent such as DMF or DMSO.

    • Add an excess of an activated biotin derivative (e.g., Biotin-NHS ester) and a base (e.g., DIPEA).

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • Monitor the reaction progress by analytical RP-HPLC.

    • Upon completion, purify the final this compound conjugate by preparative RP-HPLC.

    • Characterize the final product by mass spectrometry and analytical RP-HPLC.

In Vitro Competitive Binding Assay

This assay determines the binding affinity (IC50) of the biotinylated PSMA probe against a known radiolabeled PSMA ligand.

Materials:

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)

  • This compound (or analog) at various concentrations

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Gamma counter

Protocol:

  • Plate LNCaP cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cells with binding buffer.

  • Prepare serial dilutions of the non-radiolabeled this compound.

  • Add a constant concentration of the radiolabeled PSMA ligand to each well, along with the varying concentrations of the biotinylated competitor. Include wells with only the radioligand for total binding and wells with a large excess of a known non-radiolabeled PSMA inhibitor for non-specific binding.

  • Incubate the plates at 4°C for 1-2 hours to allow binding to reach equilibrium.

  • Aspirate the supernatant and wash the cells several times with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells with a lysis buffer (e.g., 1M NaOH).

  • Collect the cell lysates and measure the radioactivity in a gamma counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC50 value using non-linear regression analysis.

In Vitro Internalization Assay

This assay quantifies the rate and extent of internalization of the PSMA probe into PSMA-expressing cells.

Materials:

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Cell culture medium

  • Radiolabeled this compound

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity

  • Lysis buffer (e.g., 1M NaOH)

  • Gamma counter

Protocol:

  • Plate LNCaP cells in 12-well plates and allow them to adhere overnight.

  • On the day of the experiment, replace the medium with fresh, serum-free medium containing the radiolabeled this compound at a specific concentration.

  • Incubate the cells at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • At each time point, aspirate the radioactive medium and wash the cells with cold PBS.

  • To separate surface-bound from internalized radioactivity, add the acid wash buffer and incubate for 5-10 minutes on ice. Collect this fraction (surface-bound).

  • Wash the cells again with PBS.

  • Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

  • Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Biodistribution Study

This study evaluates the uptake and clearance of the radiolabeled probe in various organs and the tumor in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • Radiolabeled this compound

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Protocol:

  • Inoculate mice subcutaneously with LNCaP cells mixed with Matrigel.

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Inject a known amount of the radiolabeled this compound intravenously into the tail vein of the tumor-bearing mice.

  • At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.

  • Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

PSMA-Mediated Endocytosis Pathway

PSMA_Internalization PSMA-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin-PSMA-617 Biotin-PSMA-617 PSMA PSMA Biotin-PSMA-617->PSMA Binding Clathrin_pit Clathrin-coated Pit PSMA->Clathrin_pit Clustering Endosome Endosome Clathrin_pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling to Membrane Endosome->Recycling Recycling Pathway Recycling->PSMA

Caption: PSMA ligand binding and subsequent internalization.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Preclinical Evaluation Workflow for Biotinylated PSMA Probe cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pretargeting Pretargeting Application Synthesis Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Purification->Characterization Radiolabeling Radiolabeling with (e.g., 177Lu, 68Ga) Characterization->Radiolabeling Probe_Injection Inject Biotin-PSMA-617 Characterization->Probe_Injection Binding_Assay Competitive Binding Assay (IC50) Radiolabeling->Binding_Assay Internalization_Assay Internalization Assay Radiolabeling->Internalization_Assay Xenograft Tumor Xenograft Model Development Radiolabeling->Xenograft Biodistribution Biodistribution Study (%ID/g) Xenograft->Biodistribution Imaging SPECT/PET Imaging Xenograft->Imaging Streptavidin_Injection Inject Streptavidin- Payload Probe_Injection->Streptavidin_Injection Pretargeting_Imaging Imaging/Therapy Evaluation Streptavidin_Injection->Pretargeting_Imaging

Caption: Workflow for evaluating a biotinylated PSMA probe.

Conclusion

This compound represents a promising tool for the targeted delivery of diagnostic and therapeutic agents to PSMA-expressing tumors. Its bifunctional nature allows for the application of pretargeting strategies, which may enhance the therapeutic index by separating the tumor-targeting step from the delivery of the cytotoxic or imaging payload. While further studies are required to fully characterize the in vivo pharmacokinetics and therapeutic efficacy of this compound, the data from analogous compounds suggest that it will retain high binding affinity and specificity for PSMA. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the continued research and development of this and similar targeted probes for prostate cancer.

References

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis Using Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II, is a type II transmembrane glycoprotein significantly overexpressed in prostate cancer cells.[1] Its high expression levels in malignant prostate tissue make it an excellent biomarker and a target for diagnostic and therapeutic applications.[1][2] PSMA-617 is a small molecule ligand that binds to PSMA with high affinity and is efficiently internalized by tumor cells.[3] The biotinylated form, Biotin-NH-PSMA-617, allows for indirect detection using fluorophore-conjugated streptavidin, making it a versatile tool for various research applications, including flow cytometry.

These application notes provide a detailed protocol for the detection of PSMA on the cell surface using this compound and a fluorophore-conjugated streptavidin in flow cytometry.

Key Applications

  • Quantification of PSMA expression on the surface of prostate cancer cells.

  • Screening of small molecule inhibitors of PSMA.

  • Evaluation of PSMA expression changes in response to therapeutic agents.

  • Isolation of PSMA-positive cell populations using fluorescence-activated cell sorting (FACS).

Experimental Data Summary

The following table summarizes key quantitative data for the use of PSMA-617 and its derivatives in cell-based assays. This information can be used as a starting point for optimizing experimental conditions.

ParameterLigandCell LineValueReference
IC50 PSMA-617LNCaP6.9 ± 2.2 nM[1]
PSMA-617C4-24.9 ± 0.9 nM[1]
PSMA-617PC3-PIP71 ± 8 nM[1]
Dissociation Constant (Kd) ⁸⁹Zr-PSMA-617LNCaP6.8 nM[4][5]
Recommended Staining Concentration Biotinylated Primary Antibody-0.25 µ g/tube [6]
Streptavidin-PE for Flow Cytometry Streptavidin-PE-≤ 1µg/10⁶ cells[7]

PSMA Signaling Pathway

PSMA is understood to influence key cell survival pathways. Upon ligand binding and its enzymatic activity, PSMA can modulate signaling cascades such as the PI3K-AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[8][9][10]

PSMA_Signaling_Pathway PSMA Signaling Pathway PSMA PSMA PI3K PI3K PSMA->PI3K MAPK MAPK/ERK Pathway PSMA->MAPK Ligand This compound Ligand->PSMA Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Alternative Regulation

Caption: Simplified PSMA signaling cascade.

Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps for staining cells with this compound for flow cytometric analysis.

Flow_Cytometry_Workflow Flow Cytometry Workflow with this compound cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis Harvest Harvest Cells Count Count Cells Harvest->Count Resuspend Resuspend in FACS Buffer Count->Resuspend Block Block with Fc Receptor Blocker (Optional) Resuspend->Block Incubate_Biotin Incubate with This compound Block->Incubate_Biotin Wash1 Wash Incubate_Biotin->Wash1 Incubate_SA_PE Incubate with Streptavidin-PE Wash1->Incubate_SA_PE Wash2 Wash Incubate_SA_PE->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Experimental workflow for PSMA detection.

Detailed Experimental Protocol

This protocol is designed for the analysis of PSMA expression on adherent or suspension cells using this compound and Streptavidin-Phycoerythrin (PE).

Materials and Reagents
  • This compound

  • Streptavidin-PE (or other fluorophore conjugate)

  • PSMA-positive control cells (e.g., LNCaP, 22Rv1)[11][12]

  • PSMA-negative control cells (e.g., PC-3)[11][12]

  • FACS Buffer: PBS with 1-2% BSA or 5% FBS, and 0.05% sodium azide (optional, for fixation).

  • (Optional) Unlabeled PSMA-617 for competition assay.

  • (Optional) Fc Receptor blocking solution.

  • 7-AAD or Propidium Iodide for viability staining.

  • Flow cytometry tubes.

Cell Preparation
  • For Adherent Cells: Wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface proteins.

  • For Suspension Cells: Collect cells by centrifugation.

  • Wash cells once with cold PBS.

  • Centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in cold FACS buffer and perform a cell count.

  • Adjust the cell suspension to a concentration of 1-5 x 10⁶ cells/mL in cold FACS buffer.

  • Aliquot 100 µL of the cell suspension (1-5 x 10⁵ cells) into each flow cytometry tube.

Staining Procedure
  • (Optional) Fc Receptor Blocking: If high background is observed, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C according to the manufacturer's instructions.

  • Primary Staining: Add this compound to the cell suspension. A starting concentration of 100-200 nM is recommended, but this should be optimized for your specific cell type and experimental conditions.

  • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Aspirate the supernatant. Repeat this wash step once.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing the pre-titrated optimal concentration of Streptavidin-PE (typically a 1:100 to 1:400 dilution).

  • Incubate for 20-30 minutes at 4°C, protected from light.[13]

  • Washing: Repeat the wash step as described in step 4, twice.

  • Viability Staining: Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's protocol just before analysis to exclude dead cells.

Flow Cytometry Analysis
  • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (for PE, excitation at 488 nm or 561 nm and emission detection around 578 nm).

  • Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell population of interest and exclude debris.

  • Use single-color controls to set up compensation correctly.

  • Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell population and quantify the median fluorescence intensity (MFI) of the PE signal.

Experimental Controls
  • Unstained Cells: To determine the level of autofluorescence.

  • Cells with Streptavidin-PE only: To control for non-specific binding of the streptavidin conjugate.

  • PSMA-Negative Cell Line: To confirm the specificity of this compound binding.

  • Competition Assay: Co-incubation of this compound with a 100-fold excess of unlabeled PSMA-617 to demonstrate specific binding to PSMA.

Troubleshooting

IssuePossible CauseSolution
High Background Staining - Non-specific binding of Streptavidin-PE.- Insufficient washing.- Dead cells present.- Titrate the Streptavidin-PE concentration.- Include an Fc receptor blocking step.- Increase the number of wash steps.- Use a viability dye to exclude dead cells.
Weak or No Signal - Low PSMA expression on cells.- Insufficient concentration of this compound.- Inefficient Streptavidin-PE binding.- Use a cell line with known high PSMA expression as a positive control.- Increase the concentration of this compound.- Titrate the Streptavidin-PE to its optimal concentration.

Conclusion

This protocol provides a robust framework for the detection and quantification of PSMA on the cell surface using this compound in flow cytometry. The use of a biotin-streptavidin system offers signal amplification and flexibility in the choice of fluorophore. Proper optimization of reagent concentrations and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.

References

Application Notes: Biotin-NH-PSMA-617 for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1][2][3] PSMA-617 is a high-affinity small molecule ligand that binds to the extracellular domain of PSMA.[1][4] The biotinylated conjugate, Biotin-NH-PSMA-617, leverages this specificity for non-radioactive detection methods. By coupling PSMA-617 with biotin, the molecule can be used as a primary targeting agent in techniques such as immunofluorescence (IF), immunocytochemistry (ICC), and immunohistochemistry (IHC). Detection is achieved through the high-affinity interaction of biotin with fluorophore-conjugated streptavidin, enabling visualization of PSMA-expressing cells via fluorescence microscopy. This approach provides a versatile tool for researchers to study PSMA expression, ligand internalization, and the cellular mechanisms of PSMA-targeted therapies in a preclinical setting.

Principle of the Method

The application of this compound in immunofluorescence relies on the biotin-streptavidin detection system. The process begins with the specific binding of the PSMA-617 moiety to PSMA receptors on the cell surface. Following this targeting step, a fluorescently labeled streptavidin molecule is introduced. Streptavidin has an exceptionally high affinity for biotin, forming a stable complex. This results in the specific labeling of PSMA-positive cells with a fluorophore, allowing for their visualization and analysis using a fluorescence microscope. The high efficiency of PSMA-617 internalization into prostate cancer cells can also be studied using this method.[4][5]

Quantitative Data

The binding affinity and cellular interaction of the core PSMA-617 molecule have been characterized in several studies. While specific quantitative data for this compound in immunofluorescence is not extensively published, the data for PSMA-617 provides a strong indication of its performance.

Table 1: In Vitro Inhibition and Binding Affinity of PSMA-617

Compound Cell Line Assay Type IC50 (nM) Reference
PSMA-617 LNCaP Competitive Binding ~5 [2]
PSMA-617 C4-2 Competitive Binding ~5 [2]
PSMA-617 PC-3 PIP (PSMA-positive) Competitive Binding ~50-60 [2]

| PSMA-617 | Recombinant human PSMA | HPLC-based Inhibition | 0.05 |[2] |

Table 2: Cellular Internalization of Radiolabeled PSMA-617

Compound Cell Line Time Point Internalized Fraction (% of Applied Activity) Reference

| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP (PSMA-positive) | Not Specified | 8.2 ± 2.4 |[2] |

Visualized Mechanisms and Workflows

Binding and Internalization Pathway

The following diagram illustrates the mechanism by which this compound binds to the PSMA receptor on a cancer cell surface, leading to subsequent internalization. This process is crucial for both imaging and therapeutic applications.[6]

G Mechanism of this compound Binding and Internalization cluster_cell PSMA-Expressing Cancer Cell cluster_ligand Extracellular Space PSMA PSMA Receptor Endosome Endosome PSMA->Endosome Endocytosis PSMA_Internalized Internalized PSMA Complex Biotin_PSMA This compound Biotin_PSMA->PSMA Specific Binding

Caption: Binding of this compound to the PSMA receptor and subsequent internalization.

Immunofluorescence Experimental Workflow

This diagram outlines the key steps for performing an immunofluorescence experiment using this compound for the detection of PSMA-positive cells.

G Immunofluorescence Staining Workflow A 1. Cell Seeding & Culture (PSMA+ and control cells) B 2. Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) (Optional, for intracellular targets) B->C D 4. Blocking (e.g., BSA or serum) C->D E 5. Primary Incubation (this compound) D->E F 6. Washing (PBS or TBS-T) E->F G 7. Secondary Incubation (Fluorophore-Streptavidin) F->G H 8. Washing (PBS or TBS-T) G->H I 9. Counterstaining (e.g., DAPI for nuclei) H->I J 10. Mounting & Imaging (Fluorescence Microscope) I->J

Caption: Step-by-step workflow for immunofluorescence detection using this compound.

Detailed Experimental Protocols

Protocol 1: Immunocytochemistry (ICC) for Cultured Cells

This protocol provides a general guideline for staining PSMA-positive cells (e.g., LNCaP) grown in culture. Optimization of incubation times and concentrations is recommended.

Materials Required:

  • This compound

  • PSMA-positive cells (e.g., LNCaP) and PSMA-negative control cells (e.g., PC-3)

  • Glass coverslips or imaging-grade multi-well plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorophore-conjugated Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (1 µg/mL)

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Culture: Seed PSMA-positive and negative cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If studying internalization or intracellular PSMA, incubate cells with Permeabilization Buffer for 10 minutes. For surface staining, skip this step.

  • Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Incubation: Dilute this compound in Blocking Buffer to the desired concentration (start with a range of 10-100 nM). Incubate the cells with the diluted compound for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Incubation: Dilute the fluorophore-conjugated streptavidin in Blocking Buffer according to the manufacturer's recommendation. Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Final Wash: Perform one final wash with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. PSMA-positive cells should exhibit specific fluorescence, while negative control cells should not.

Protocol 2: Immunohistochemistry (IHC) for Tissue Sections

This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials Required:

  • FFPE tissue sections (e.g., prostate cancer tissue) on charged slides

  • Deparaffinization and Rehydration Solutions (Xylene, graded ethanol series)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrophobic barrier pen

  • This compound

  • Blocking Buffer: 1% BSA and 0.1% Tween-20 in PBS

  • Fluorophore-conjugated Streptavidin

  • Nuclear Counterstain: DAPI

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating (e.g., using a pressure cooker or water bath) according to standard protocols. Allow slides to cool to room temperature.

  • Washing: Wash slides with PBS.

  • Blocking: Draw a circle around the tissue with a hydrophobic pen. Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Incubation: Dilute this compound in Blocking Buffer (start with a range of 50-200 nM). Apply to the tissue section and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Incubation: Apply diluted fluorophore-conjugated streptavidin and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash slides three times as in step 6, protected from light.

  • Counterstaining: Apply DAPI for 5-10 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount with aqueous mounting medium and a coverslip.

  • Imaging: Analyze the slides with a fluorescence microscope or slide scanner.

References

Application Notes and Protocols for In Vitro Binding Assays with Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro binding assays using Biotin-NH-PSMA-617, a biotinylated ligand targeting the Prostate-Specific Membrane Antigen (PSMA). The provided methodologies are essential for characterizing the binding properties of novel PSMA-targeting compounds and elucidating their interaction with PSMA-expressing cells.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target for prostate cancer.[1][2][3][4] PSMA-617 is a small molecule ligand that binds to PSMA with high affinity and is utilized in both diagnostic imaging and targeted radiotherapy of prostate cancer.[1][3] The biotinylated derivative, this compound, offers a versatile tool for in vitro binding studies, enabling non-radioactive detection methods through the high-affinity interaction between biotin and streptavidin. These assays are crucial for screening new drug candidates and understanding their binding kinetics.

Quantitative Data Summary

The following tables summarize the binding affinities of PSMA-617 and its derivatives, as reported in the literature. These values provide a benchmark for comparison when evaluating new compounds.

Table 1: Inhibitory Potency of PSMA-617 and Derivatives

CompoundIC50 (nM)Cell LineAssay Type
PSMA-6170.05Recombinant human PSMAHPLC-based enzymatic assay
P170.30Recombinant human PSMAHPLC-based enzymatic assay
P180.45Recombinant human PSMAHPLC-based enzymatic assay
PSMA-617~5LNCaPCompetitive cell-binding
P17~15LNCaPCompetitive cell-binding
P18~10LNCaPCompetitive cell-binding
PSMA-617~5C4-2Competitive cell-binding

Data sourced from competitive binding assays against radiolabeled PSMA-617.[5]

Table 2: Binding Affinity (KD) of PSMA Radioligands

CompoundKD (nM)Cell Line
[177Lu]Lu-PSMA-TB-0123 ± 1PC-3 PIP
[177Lu]Lu-PSMA-61713 ± 1PC-3 PIP

Data obtained from saturation binding assays.[6]

Experimental Protocols

Competitive Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with this compound for binding to PSMA-expressing cells.

Materials:

  • This compound

  • PSMA-positive cells (e.g., LNCaP, C4-2, or PC-3 PIP)[5]

  • Test compounds (unlabeled competitors)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate (cell culture treated)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., a concentration close to its KD) in blocking buffer.

    • Prepare serial dilutions of the test compounds in blocking buffer.

  • Assay:

    • Wash the cells twice with PBS.

    • Add 50 µL of the diluted test compound to each well.

    • Add 50 µL of the diluted this compound to each well. For total binding, add 50 µL of blocking buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM of PSMA-617).

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Wash the cells three times with PBS.

    • Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of this compound).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of this compound and KD is its dissociation constant.

Saturation Binding Assay

This protocol is used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) for this compound on PSMA-expressing cells.

Materials:

  • Same as for the Competitive Binding Assay, excluding the test compounds.

Procedure:

  • Cell Seeding: Follow the same procedure as in the competitive binding assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in blocking buffer, ranging from a low concentration (e.g., 0.1 nM) to a high concentration that is expected to saturate the receptors (e.g., 100 nM).

  • Assay:

    • Wash the cells twice with PBS.

    • For total binding, add 100 µL of each concentration of diluted this compound to the respective wells.

    • For non-specific binding, in a parallel set of wells, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM of PSMA-617) followed by 50 µL of each concentration of diluted this compound.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Follow the same detection steps as in the competitive binding assay.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Subtract the non-specific binding from the total binding at each concentration to obtain the specific binding.

    • Plot the specific binding against the concentration of this compound.

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the KD and Bmax values.

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathway

PSMA has been shown to modulate key signaling pathways involved in prostate cancer progression, including the PI3K-Akt and MAPK pathways. The following diagram illustrates the role of PSMA in redirecting cell survival signaling.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K activates MAPK MAPK PSMA->MAPK inhibits signaling to Integrin β1 Integrin IGF1R IGF-1R Integrin->IGF1R Integrin->MAPK activates RACK1->Integrin associates with AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptotic) AKT->Survival ERK ERK1/2 MAPK->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Competitive Binding Assay Workflow

The following diagram outlines the key steps in the competitive binding assay.

Competitive_Binding_Workflow start Start seed_cells Seed PSMA+ cells in 96-well plate start->seed_cells prepare_reagents Prepare serial dilutions of test compound & this compound seed_cells->prepare_reagents add_reagents Add test compound and This compound to cells prepare_reagents->add_reagents incubate1 Incubate for 1 hour at 37°C add_reagents->incubate1 wash1 Wash cells incubate1->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate2 Incubate for 30 min at RT add_streptavidin->incubate2 wash2 Wash cells incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop Incubate in dark add_substrate->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Analyze data (IC50, Ki) read_plate->analyze end End analyze->end

Caption: Workflow for the competitive in vitro binding assay.

Saturation Binding Assay Workflow

The following diagram illustrates the workflow for the saturation binding assay.

Saturation_Binding_Workflow start Start seed_cells Seed PSMA+ cells in 96-well plate start->seed_cells prepare_ligand Prepare serial dilutions of this compound seed_cells->prepare_ligand add_ligand Add this compound (with/without competitor for NSB) prepare_ligand->add_ligand incubate1 Incubate for 1 hour at 37°C add_ligand->incubate1 wash1 Wash cells incubate1->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate2 Incubate for 30 min at RT add_streptavidin->incubate2 wash2 Wash cells incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop Incubate in dark add_substrate->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Analyze data (KD, Bmax) read_plate->analyze end End analyze->end

Caption: Workflow for the saturation in vitro binding assay.

References

Application Notes and Protocols for In Vivo Imaging of Prostate Cancer Xenografts Using Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy. Biotin-NH-PSMA-617 is a high-affinity small molecule that specifically binds to PSMA. This application note details a pre-targeting strategy for in vivo imaging of prostate cancer xenografts. This method utilizes the high-affinity interaction between biotin and streptavidin to achieve a high signal-to-background ratio for sensitive tumor visualization.

The pre-targeting approach involves two steps: first, the administration of the non-labeled this compound, which binds to PSMA-expressing tumor cells. After a clearance period allowing the unbound agent to be removed from circulation, a streptavidin-conjugated imaging agent (e.g., fluorescent dye or radionuclide) is administered. This secondary agent then binds with high affinity to the biotin moiety already localized at the tumor site, enabling targeted imaging.

Principle of the Pre-targeting Strategy

The use of a biotinylated PSMA inhibitor in a pre-targeting system offers a versatile platform for prostate cancer imaging. By decoupling the tumor-targeting molecule from the imaging agent, this strategy allows for the use of various imaging modalities by simply changing the label on the streptavidin. This approach can enhance image contrast by minimizing the background signal from unbound imaging agents in circulation.

Quantitative Data Summary

The following tables summarize key quantitative data for biotinylated PSMA inhibitors based on in vitro assays. These values are indicative of the high affinity and specificity of this class of molecules for PSMA.

CompoundTargetAssayIC50 (nM)Reference
Biotin-CTT54PSMACompetitive Binding Assay1.21[1][2]
Biotin-PEG4-CTT54PSMACompetitive Binding Assay2.53[1][2]
Biotin-PEG12-CTT54PSMACompetitive Binding Assay10[1][2]
Pre-formed Biotin-PEG12-CTT54:Cy5-Streptavidin ComplexPSMACompetitive Binding Assay1.86[1][2]

Signaling Pathway and Experimental Workflow

PSMA Internalization Signaling Pathway

Upon binding of a ligand, such as this compound, PSMA is internalized via clathrin-mediated endocytosis.[3] The intracellular domain of PSMA interacts with the adaptor protein complex-2 (AP-2) and clathrin, leading to the formation of clathrin-coated pits and subsequent vesicle formation. This internalization mechanism is crucial for the accumulation and retention of the imaging probe within the tumor cells.

PSMA_Internalization PSMA Internalization Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PSMA PSMA This compound->PSMA Binding AP2 AP-2 Complex PSMA->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Formation Endosome Endosome Coated_Pit->Endosome Internalization

Caption: PSMA internalization via clathrin-mediated endocytosis.

Experimental Workflow for In Vivo Imaging

The following diagram outlines the major steps for the in vivo imaging of prostate cancer xenografts using the this compound pre-targeting strategy.

Experimental_Workflow In Vivo Imaging Workflow Xenograft Establish Prostate Cancer Xenograft Model Administration1 Administer this compound Xenograft->Administration1 Clearance Clearance of Unbound Agent Administration1->Clearance Administration2 Administer Streptavidin-Fluorophore Clearance->Administration2 Imaging In Vivo Fluorescence Imaging Administration2->Imaging Analysis Image and Data Analysis Imaging->Analysis

Caption: Experimental workflow for pre-targeted in vivo imaging.

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer Xenografts

This protocol describes the subcutaneous implantation of LNCaP cells to create a prostate cancer xenograft model in immunodeficient mice.[4][5][6]

Materials:

  • LNCaP human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude or SCID mice (6-8 weeks old)

  • Sterile PBS, syringes, and needles

Procedure:

  • Culture LNCaP cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.

  • Monitor the mice for tumor growth. Tumors should be palpable within 2-4 weeks.

  • Once tumors reach a size of approximately 100-150 mm³, the mice are ready for the imaging studies. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: In Vivo Pre-targeting and Fluorescence Imaging

This protocol outlines the two-step pre-targeting imaging procedure in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., Streptavidin-Cy5 or Streptavidin-IR783)

  • Sterile saline for injection

  • In vivo fluorescence imaging system

Procedure:

  • Step 1: Administration of this compound

    • Prepare a solution of this compound in sterile saline at a concentration of 1 mg/mL.

    • Inject 100 µL of the solution (100 µg) intravenously (tail vein) into each tumor-bearing mouse.

    • Allow for a clearance period of 4 to 24 hours. This allows the unbound this compound to clear from the bloodstream, reducing background signal. The optimal clearance time may need to be determined empirically.

  • Step 2: Administration of Streptavidin-Fluorophore

    • Prepare a solution of the streptavidin-fluorophore conjugate in sterile saline according to the manufacturer's instructions (typically a stock solution of 1 mg/mL).

    • Inject 100 µL of the streptavidin-fluorophore solution intravenously into each mouse.

  • In Vivo Fluorescence Imaging

    • At various time points post-injection of the streptavidin-fluorophore (e.g., 1, 4, 24, and 48 hours), perform whole-body fluorescence imaging.

    • Anesthetize the mice and place them in the imaging chamber.

    • Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.

    • Acquire both white-light and fluorescence images for anatomical reference.

  • Image Analysis

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).

    • Quantify the fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional)

    • After the final imaging session, euthanize the mice.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).

    • Image the dissected tissues ex vivo using the fluorescence imaging system to confirm the in vivo findings and assess the biodistribution of the imaging agent.

Troubleshooting

  • High Background Signal:

    • Increase the clearance time between the this compound and streptavidin-fluorophore injections.

    • Ensure complete intravenous injection to avoid subcutaneous deposition of the imaging agent.

  • Weak Tumor Signal:

    • Confirm PSMA expression in the xenograft tumors via immunohistochemistry.

    • Optimize the doses of both the biotinylated ligand and the streptavidin-fluorophore.

    • Consider using a brighter fluorophore or a more sensitive imaging system.

  • No Tumor Growth:

    • Ensure the viability of the LNCaP cells before injection.

    • Use Matrigel® to support initial tumor growth.

    • Verify the immunodeficiency status of the mice.

Conclusion

The pre-targeting strategy using this compound provides a highly specific and versatile method for the in vivo imaging of prostate cancer xenografts. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to implement this powerful imaging technique in their preclinical studies. This approach holds significant potential for advancing the development of novel diagnostic and therapeutic agents for prostate cancer.

References

Application Notes and Protocols for Biotin-NH-PSMA-617 in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-NH-PSMA-617 is a biotinylated derivative of the highly specific prostate-specific membrane antigen (PSMA)-targeting small molecule, PSMA-617.[1][2][3][4][5] PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for the delivery of therapeutic and imaging agents.[1][2][3][4][5] The inclusion of a biotin tag allows for a versatile two-step targeting strategy utilizing the high-affinity interaction between biotin and streptavidin (or avidin). This approach enables the delivery of a wide array of payloads, including cytotoxic drugs, radionuclides, and imaging agents, to PSMA-expressing tumor cells with high precision.

These application notes provide an overview of the utility of this compound in targeted drug delivery systems, along with detailed protocols for its experimental evaluation.

Principle of Action: Two-Step Targeted Drug Delivery

The core principle behind the use of this compound lies in the streptavidin-biotin system, which is known for its remarkably high affinity (Kd ≈ 10⁻¹⁵ M).[6] This system can be employed in two primary strategies:

  • Pretargeting: A streptavidin-conjugated antibody or other targeting moiety is first administered to localize at the tumor site. After allowing for clearance of the unbound conjugate from circulation, a biotinylated therapeutic or imaging agent, such as a drug conjugated to this compound, is administered and rapidly captured by the tumor-localized streptavidin.

  • Pre-formed Complex: A complex of this compound and a streptavidin-conjugated payload is formed in vitro prior to administration. This multivalent complex can then be administered, targeting the PSMA-expressing cells. Studies with other biotinylated PSMA inhibitors have shown that such pre-formed complexes can exhibit enhanced inhibitory potency and rapid internalization into cancer cells.[6][7][8][9]

Signaling Pathway of PSMA

Upon binding of a ligand like PSMA-617, PSMA is internalized through an endocytic pathway. Understanding the downstream signaling events is crucial for comprehending the cellular response to PSMA-targeted therapies. PSMA expression has been shown to influence key cell survival pathways, including the PI3K-AKT and MAPK signaling cascades. Increased PSMA levels can lead to a shift from MAPK-mediated proliferation to PI3K-AKT-driven cell survival, promoting tumor progression.

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activation MAPK MAPK PSMA->MAPK Inhibition Ligand This compound Ligand->PSMA Binding & Internalization AKT AKT PI3K->AKT Activation CellSurvival Cell Survival (Anti-apoptotic) AKT->CellSurvival Proliferation Proliferation MAPK->Proliferation Competitive_Binding_Assay Competitive Binding Assay Workflow P1 Seed PSMA+ cells (e.g., LNCaP) in 96-well plates P2 Incubate cells with increasing concentrations of This compound P1->P2 P3 Add a fixed concentration of radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) P2->P3 P4 Incubate to reach equilibrium P3->P4 P5 Wash cells to remove unbound ligand P4->P5 P6 Lyse cells and measure radioactivity P5->P6 P7 Plot bound radioactivity vs. log[this compound] and calculate IC50 P6->P7 Cellular_Uptake_Assay Cellular Uptake and Internalization Workflow P1 Seed PSMA+ cells in 24-well plates P2 Incubate cells with radiolabeled This compound at 37°C for various time points P1->P2 P3 Wash cells with cold PBS P2->P3 P4 To determine internalization, add acid wash buffer to strip surface-bound ligand P3->P4 P5 Collect supernatant (surface-bound) P4->P5 P6 Lyse remaining cells (internalized) P4->P6 After acid wash P7 Measure radioactivity in both fractions P5->P7 P6->P7 P8 Calculate % uptake and % internalization P7->P8 Biodistribution_Study In Vivo Biodistribution Workflow P1 Implant PSMA+ tumor cells (e.g., LNCaP) in immunodeficient mice P2 Once tumors reach appropriate size, inject radiolabeled This compound intravenously P1->P2 P3 Euthanize mice at various time points (e.g., 1, 4, 24, 48 h) P2->P3 P4 Dissect tumors and major organs P3->P4 P5 Weigh tissues and measure radioactivity P4->P5 P6 Calculate % Injected Dose per gram of tissue (%ID/g) P5->P6 P7 Determine tumor-to-organ ratios P6->P7

References

Application Notes and Protocols for Streptavidin-Biotin Based Assays Utilizing Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-NH-PSMA-617 in various streptavidin-biotin-based assays. This conjugate is a valuable tool for studying the Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer research and a target for diagnostics and therapeutics.

Introduction to this compound

This compound is a derivative of the well-established PSMA-targeting small molecule, PSMA-617.[1][2][3][4] PSMA-617 is known for its high binding affinity and efficient internalization into prostate cancer cells expressing PSMA.[1] The addition of a biotin tag allows for the versatile use of this molecule in conjunction with streptavidin-based detection systems. The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L, making it an ideal system for sensitive and robust assays.[5]

This biotinylated compound enables researchers to perform a variety of in vitro and in situ assays to detect and quantify PSMA expression, to screen for novel PSMA-targeting drugs, and to study the biological functions of PSMA.

Principle of the Assays

The core principle of these assays lies in the highly specific and high-affinity interaction between biotin and streptavidin.[5][6] this compound acts as a bridge, linking the PSMA target to a streptavidin-conjugated reporter molecule. The general workflow involves:

  • Binding: this compound is introduced to the biological sample (e.g., cells, tissue sections, protein lysates) and specifically binds to PSMA.

  • Washing: Unbound this compound is washed away to reduce background signal.

  • Detection: A streptavidin molecule conjugated to a reporter (e.g., an enzyme like Horseradish Peroxidase (HRP), a fluorophore, or a radioactive isotope) is added. The streptavidin binds to the biotin moiety of the PSMA-bound this compound.

  • Signal Generation and Measurement: The reporter molecule generates a detectable signal that is proportional to the amount of PSMA present in the sample.

Key Applications

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of soluble PSMA or for screening of PSMA inhibitors.

  • Western Blotting: For the detection of PSMA in protein lysates.

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): For the visualization of PSMA expression in tissue sections or cultured cells.

  • Flow Cytometry: For the quantification of PSMA-expressing cells in a heterogeneous population.

  • Pull-down Assays: For the isolation of PSMA and its interacting partners.

Quantitative Data Summary

The following table summarizes key quantitative data related to the components of these assays.

ParameterMolecule/InteractionValueReference
Dissociation Constant (Kd) Streptavidin-Biotin≈ 10⁻¹⁴ mol/L[5]
Binding Rate Constant (kon) Streptavidin-Biotin3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹[7]

Experimental Protocols

PSMA Detection in Cell Lysates via Western Blotting

This protocol outlines the use of this compound for the detection of PSMA in protein lysates separated by SDS-PAGE.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound

  • Streptavidin-HRP conjugate

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Separation: Separate 20-30 µg of cell lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.

  • This compound Incubation: Incubate the membrane with an optimized concentration of this compound (e.g., 1-10 µM in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with a 1:1000 to 1:10,000 dilution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

PSMA Detection in Cells via Immunocytochemistry (ICC)

This protocol describes the visualization of PSMA in cultured cells.

Materials:

  • PSMA-positive and negative cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets if applicable)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound

  • Streptavidin-Fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Preparation: Wash the cells on coverslips twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If targeting intracellular domains of PSMA, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.

  • This compound Incubation: Incubate the cells with an optimized concentration of this compound (e.g., 1-5 µM in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Streptavidin-Fluorophore Incubation: Incubate the cells with a 1:500 to 1:2000 dilution of Streptavidin-Fluorophore conjugate in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Quantification of PSMA-Expressing Cells via Flow Cytometry

This protocol allows for the quantification of cells expressing PSMA on their surface.

Materials:

  • Single-cell suspension of PSMA-positive and negative cells

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound

  • Streptavidin-Fluorophore conjugate (e.g., Streptavidin-PE)

  • Viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1x10⁶ cells/mL in ice-cold flow cytometry buffer.

  • This compound Incubation: Add an optimized concentration of this compound (e.g., 0.5-2.5 µM) to 100 µL of the cell suspension. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice by adding 1 mL of flow cytometry buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.

  • Streptavidin-Fluorophore Incubation: Resuspend the cell pellet in 100 µL of a 1:500 to 1:2000 dilution of Streptavidin-Fluorophore conjugate. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice as described in step 3.

  • Resuspension and Staining: Resuspend the cells in 500 µL of flow cytometry buffer containing a viability dye.

  • Analysis: Analyze the cells on a flow cytometer. Gate on the live, single-cell population to determine the percentage of PSMA-positive cells.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_binding Binding cluster_detection Detection cluster_analysis Analysis sample Biological Sample (Cells, Tissue, Lysate) bind_psma Incubate with This compound sample->bind_psma wash1 Wash bind_psma->wash1 add_strep Add Streptavidin-Reporter (HRP, Fluorophore) wash1->add_strep wash2 Wash add_strep->wash2 signal Signal Generation & Measurement wash2->signal streptavidin_biotin_interaction PSMA PSMA BiotinPSMA This compound PSMA->BiotinPSMA Binds to Streptavidin Streptavidin BiotinPSMA->Streptavidin High-affinity binding Reporter Reporter (Enzyme/Fluorophore) Streptavidin->Reporter Conjugated to PSMA_signaling cluster_pi3k PI3K-AKT Pathway cluster_mapk MAPK Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with Integrin β1 Integrin RACK1->Integrin IGF1R IGF-1R Integrin->IGF1R MAPK MAPK/ERK1/2 Integrin->MAPK Inhibited by PSMA-RACK1 PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptotic) AKT->Survival Proliferation Proliferation MAPK->Proliferation

References

Application Notes and Protocols for Labeling Prostate Cancer Cell Lines with Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and a compelling therapeutic target in prostate cancer. Its expression levels correlate with tumor aggressiveness, metastasis, and recurrence. PSMA-617 is a small molecule ligand that binds to the extracellular domain of PSMA with high affinity and specificity, leading to its internalization. This characteristic makes it an ideal vehicle for the targeted delivery of diagnostic or therapeutic agents to prostate cancer cells.

Biotin-NH-PSMA-617 is a derivative of PSMA-617 that is covalently linked to biotin. This biotin tag allows for versatile and sensitive detection using streptavidin-based conjugates, making it a valuable tool for a variety of in vitro and in vivo applications, including cell labeling, affinity-based purification, and preclinical imaging. These application notes provide detailed protocols for labeling prostate cancer cell lines with this compound and for the subsequent analysis of PSMA expression and downstream signaling pathways.

Data Presentation

The binding affinity of PSMA-617 and its derivatives is a critical parameter for assessing their utility in targeting PSMA-expressing cells. While specific binding affinity data for this compound is not extensively available in the public domain, the data for the closely related compound, PSMA-617, provides a strong indication of its expected performance. The biotin modification is not expected to significantly alter the binding characteristics.

Cell LinePSMA Expression StatusCompoundBinding Affinity (IC50/Kd)Reference
LNCaP HighPSMA-617~5 nM (IC50)[1]
22Rv1 Moderate to High64Cu-PSMA-BCH0.59 nM (Kd)[2]
PC-3 Negative177Lu-PSMA-617No significant uptake[3]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • LNCaP (PSMA-positive)

    • 22Rv1 (PSMA-positive)

    • PC-3 (PSMA-negative, as a negative control)

  • Culture Media:

    • LNCaP: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 22Rv1: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain exponential growth.

Labeling of Prostate Cancer Cells with this compound

This protocol outlines the general steps for labeling adherent prostate cancer cells. Optimization of incubation time and concentration of this compound may be required for specific experimental needs.

  • Materials:

    • This compound (commercially available)

    • PSMA-positive (LNCaP, 22Rv1) and PSMA-negative (PC-3) prostate cancer cells

    • Phosphate Buffered Saline (PBS)

    • Serum-free cell culture medium

  • Procedure:

    • Seed prostate cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions).

    • Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 nM) in serum-free cell culture medium.

    • Wash the cells twice with warm PBS to remove any residual serum.

    • Add the this compound solution to the cells and incubate for 1-2 hours at 37°C. For competition experiments to demonstrate specificity, pre-incubate a set of cells with a 100-fold excess of unlabeled PSMA-617 for 30 minutes before adding this compound.

    • After incubation, remove the labeling solution and wash the cells three times with cold PBS to remove unbound this compound.

    • The labeled cells are now ready for downstream applications such as flow cytometry or western blotting.

Flow Cytometry Analysis of Labeled Cells

This protocol describes the detection of this compound labeled cells using a fluorescently conjugated streptavidin.

  • Materials:

    • This compound labeled cells

    • Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)

    • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

    • Trypsin-EDTA

    • Flow cytometer

  • Procedure:

    • Detach the this compound labeled cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

    • Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration (typically 0.1–0.2 µg per 10⁷ cells).

    • Incubate the cells for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer, using the appropriate laser and filter set for the chosen fluorophore. Use unlabeled cells and cells labeled with streptavidin conjugate alone as controls.

Western Blot Analysis of PSMA and Downstream Signaling

This protocol allows for the analysis of PSMA expression and the activation status of key signaling molecules following this compound binding.

  • Materials:

    • This compound labeled and unlabeled control cells

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PSMA, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • HRP-conjugated streptavidin

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the labeled and control cells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • To detect biotinylated PSMA, incubate the membrane with HRP-conjugated streptavidin in blocking buffer for 1 hour at room temperature.

    • To analyze signaling pathways, incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • For signaling pathway analysis, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.

    • For loading controls, probe the membrane with an anti-GAPDH antibody.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_downstream Downstream Applications start Seed Prostate Cancer Cells (LNCaP, 22Rv1, PC-3) culture Culture to 70-80% Confluency start->culture wash1 Wash with PBS culture->wash1 add_biotin Incubate with This compound wash1->add_biotin wash2 Wash with cold PBS add_biotin->wash2 flow Flow Cytometry wash2->flow Detach and Stain with Strep-Fluorophore wb Western Blot wash2->wb Lyse Cells fc_analysis Analyze PSMA Expression flow->fc_analysis wb_analysis Analyze PSMA & Signaling Proteins wb->wb_analysis

Caption: Experimental workflow for labeling and analysis.

binding_and_internalization cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell ligand This compound psma PSMA Receptor ligand->psma Binding complex Ligand-Receptor Complex endosome Endosome complex->endosome Internalization

Caption: Binding and internalization of this compound.

signaling_pathway psma PSMA pi3k PI3K psma->pi3k Activation mapk MAPK/ERK Pathway psma->mapk Redirection of Signaling akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

References

Application Notes and Protocols for the Isolation of PSMA-Expressing Cells using Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells, making it an ideal target for diagnostic and therapeutic applications.[1] Biotin-NH-PSMA-617 is a high-affinity small molecule ligand that specifically binds to the extracellular domain of PSMA.[2][3][4][5] The biotin tag enables the versatile use of the robust biotin-streptavidin system for the isolation, enrichment, and analysis of PSMA-expressing cells from various biological samples.[6][7] These application notes provide detailed protocols for the isolation of PSMA-expressing cells using this compound coupled with magnetic-activated cell sorting (MACS) and fluorescence-activated cell sorting (FACS).

Data Presentation

Table 1: Binding Affinity of PSMA Ligands
LigandMethodCell LineBinding Affinity (Kd/IC50)Reference
⁸⁹Zr-PSMA-617Radioligand Binding AssayLNCaPKd: 6.8 nM[8]
Biotin-PEG₁₂-CTT54Competitive Binding AssayPurified PSMAIC₅₀: 10 nM[9]
Biotin-PEG₁₂-CTT54:Streptavidin ComplexCompetitive Binding AssayPurified PSMAIC₅₀: 1.86 nM[9]
⁶⁴Cu-PSMA-CMRadioligand Binding Assay22Rv1Kd: 4.58 nM[10]
⁶⁴Cu-PSMA-BCHRadioligand Binding Assay22Rv1Kd: 0.59 nM[10]
A70-B104Radioligand Binding AssayPSMAKd: 900 pM[11]
Table 2: PSMA Receptor Expression on Prostate Cancer Cell Lines
Cell LineMethodReceptors per CellReference
LNCaPFlow Cytometry1.7 x 10⁵[12]
PC-3Flow Cytometry6.6 x 10³[12]
Table 3: Performance of a Universal Magnetic Cell Separation Method
ParameterPerformanceReference
Purity>92%[7]
Recovery>80%[7]
Viability>92%[7]

Signaling Pathways

PSMA is not merely a surface marker but also an active participant in cellular signaling. Upon ligand binding and clustering, PSMA can modulate intracellular signaling pathways, notably promoting a switch from the MAPK pathway to the pro-survival PI3K/AKT pathway.[13][6][8][9][14][15] This can influence cell proliferation, survival, and migration.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA PI3K PI3K PSMA->PI3K Activation MAPK_Pathway MAPK Pathway (downregulated) PSMA->MAPK_Pathway Inhibition Ligand This compound Ligand->PSMA Binding & Clustering AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PSMA signaling cascade initiated by ligand binding.

Experimental Protocols

Protocol 1: Isolation of PSMA-Expressing Cells using Magnetic-Activated Cell Sorting (MACS)

This protocol outlines the positive selection of PSMA-expressing cells from a single-cell suspension.

Materials:

  • This compound

  • Streptavidin-conjugated magnetic microbeads

  • Cell separation buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

  • Magnetic separator

  • Appropriate cell culture medium

  • PSMA-positive and PSMA-negative control cells

Workflow:

MACS_Workflow Start Start: Single-Cell Suspension Labeling Incubate with This compound Start->Labeling Wash1 Wash Labeling->Wash1 Magnetic_Labeling Incubate with Streptavidin Magnetic Microbeads Wash1->Magnetic_Labeling Wash2 Wash Magnetic_Labeling->Wash2 Magnetic_Separation Apply to Magnetic Separator Wash2->Magnetic_Separation Elution Elute PSMA+ Cells Magnetic_Separation->Elution Negative_Fraction PSMA- Cells (Unbound) Magnetic_Separation->Negative_Fraction End Isolated PSMA+ Cells Elution->End

Caption: Workflow for MACS-based isolation of PSMA-positive cells.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, dissociated tissue) in cold cell separation buffer. A recommended cell concentration is 1 x 10⁷ cells/mL.

  • Biotinylation: Add this compound to the cell suspension. The optimal concentration should be determined empirically, but a starting point of 10-100 nM is recommended based on the binding affinities of similar compounds.[8][9] Incubate for 30 minutes at 4°C with gentle mixing.

  • Washing: Wash the cells by adding 10 volumes of cold cell separation buffer and centrifuging at 300 x g for 10 minutes. Discard the supernatant. Repeat this washing step twice to remove unbound this compound.

  • Magnetic Labeling: Resuspend the cell pellet in cell separation buffer. Add streptavidin-conjugated magnetic microbeads according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C with gentle mixing.

  • Washing: Wash the cells as described in step 3 to remove unbound magnetic microbeads.

  • Magnetic Separation: Resuspend the cells in cell separation buffer and apply the cell suspension to a magnetic separation column placed in a magnetic field.

  • Elution of PSMA-Positive Cells: The PSMA-expressing cells, now labeled with magnetic beads, will be retained in the column. The unlabeled cells (PSMA-negative fraction) will flow through. Wash the column with separation buffer as recommended by the manufacturer. Remove the column from the magnetic field and elute the magnetically retained PSMA-positive cells by firmly pushing the plunger into the column.

  • Downstream Applications: The isolated cells are now ready for downstream applications such as cell culture, molecular analysis, or drug screening.

Protocol 2: Isolation of PSMA-Expressing Cells using Fluorescence-Activated Cell Sorting (FACS)

This protocol allows for the high-purity sorting of PSMA-expressing cells based on fluorescence intensity.

Materials:

  • This compound

  • Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)

  • FACS buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • Flow cytometer/cell sorter

  • Appropriate controls (e.g., unstained cells, cells with streptavidin-fluorophore only, PSMA-negative cells)

Workflow:

FACS_Workflow Start Start: Single-Cell Suspension Biotinylation Incubate with This compound Start->Biotinylation Wash1 Wash Biotinylation->Wash1 Fluorescent_Labeling Incubate with Streptavidin- Fluorophore Conjugate Wash1->Fluorescent_Labeling Wash2 Wash Fluorescent_Labeling->Wash2 FACS_Analysis Analyze and Sort on Flow Cytometer Wash2->FACS_Analysis Positive_Population PSMA+ Cells (Fluorescent) FACS_Analysis->Positive_Population Negative_Population PSMA- Cells (Non-fluorescent) FACS_Analysis->Negative_Population End Isolated PSMA+ and PSMA- Fractions Positive_Population->End Negative_Population->End

Caption: Workflow for FACS-based sorting of PSMA-positive cells.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension in cold FACS buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Biotinylation: Add this compound to the cell suspension at an empirically determined optimal concentration (starting at 10-100 nM). Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fluorescent Labeling: Resuspend the cell pellet in FACS buffer containing the streptavidin-fluorophore conjugate at the manufacturer's recommended concentration. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer as described in step 3.

  • Cell Sorting: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer. Set up appropriate gates based on your controls to identify and sort the PSMA-positive (fluorescent) and PSMA-negative (non-fluorescent) populations.

  • Collection: Collect the sorted cell populations into appropriate tubes containing cell culture medium or a suitable buffer for downstream applications.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of PSMA-positive cells - Low PSMA expression on target cells- Suboptimal concentration of this compound- Inefficient magnetic bead or fluorophore binding- Confirm PSMA expression using a positive control cell line- Titrate the concentration of this compound- Ensure proper storage and handling of streptavidin conjugates
Low purity of isolated cells - Inadequate washing steps- Non-specific binding of reagents- Cell clumping- Increase the number and volume of washes- Include a blocking step with an appropriate serum- Ensure single-cell suspension and filter cells before sorting
High cell death - Harsh experimental conditions- Prolonged incubation times- Keep cells on ice and use cold buffers- Minimize incubation times where possible

Conclusion

This compound is a powerful tool for the specific isolation of PSMA-expressing cells. The protocols provided herein, in conjunction with the supporting data, offer a comprehensive guide for researchers to effectively utilize this reagent in their studies of prostate cancer and other PSMA-expressing malignancies. The flexibility of the biotin-streptavidin system allows for easy adaptation to various downstream applications, making this compound a valuable asset in the advancement of PSMA-targeted research and development.

References

Quantifying PSMA Receptor Density with Biotin-NH-PSMA-617: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target in prostate cancer. Its expression levels are significantly elevated in prostate carcinoma, particularly in metastatic and castration-resistant disease. Accurate quantification of PSMA receptor density on cancer cells is crucial for patient stratification, predicting therapeutic response to PSMA-targeted therapies, and for the preclinical development of new PSMA-targeting agents. Biotin-NH-PSMA-617 is a high-affinity small molecule ligand for PSMA that is tagged with biotin. This allows for a versatile, non-radioactive approach to quantify PSMA expression in various experimental settings. This document provides detailed protocols and data for the application of this compound in quantifying PSMA receptor density.

Data Presentation

Quantitative Data on PSMA Expression and Ligand Binding

The following tables summarize key quantitative data regarding PSMA receptor density on various prostate cancer cell lines and the binding affinities of PSMA-617 and related ligands. This data is essential for experimental design and interpretation.

Cell LinePSMA Expression LevelReceptor Density (Receptors per cell)Reference
LNCaPHigh~1.7 x 10⁵[1]
C4-2High~2.4 x 10⁵
PC-3Low/Negative~6.6 x 10³[1]
RM1-lowLow~1.7 x 10⁴
RM1-mediumMedium~2.2 x 10⁴
RM1-PGLSHigh~4.5 x 10⁴
LigandCell LineBinding Affinity (Kd)Reference
⁸⁹Zr-PSMA-617LNCaP6.8 nM[1]
¹⁷⁷Lu-PSMA-617LNCaP4.358 ± 0.664 nM
⁶⁸Ga-PSMA-11LNCaP-
Biotin-PEG₁₂-CTT54LNCaPIC₅₀ = 10 nM

Signaling Pathways and Experimental Workflow

PSMA-Associated Signaling Pathways

PSMA is known to modulate key signaling pathways involved in cell survival and proliferation, primarily the PI3K-AKT and MAPK pathways. Understanding these pathways is crucial for comprehending the biological consequences of PSMA expression and the mechanism of action of PSMA-targeted therapies.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 disrupts interaction PI3K PI3K PSMA->PI3K activates Integrin β1 Integrin Integrin->RACK1 interacts with IGF1R IGF-1R IGF1R->RACK1 MAPK MAPK RACK1->MAPK activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK ERK1/2 MAPK->ERK ERK->Survival

Caption: PSMA signaling redirects from MAPK to the pro-survival PI3K/AKT pathway.

Experimental Workflow for PSMA Quantification

The general workflow for quantifying PSMA receptor density using this compound involves labeling cells or tissues with the biotinylated ligand, followed by detection with a labeled streptavidin conjugate.

Experimental_Workflow cluster_prep Sample Preparation cluster_binding Binding Step cluster_detection Detection Step cluster_analysis Analysis cluster_quantification Quantification Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, PC-3) Incubate_Biotin_PSMA Incubate with This compound Cell_Culture->Incubate_Biotin_PSMA Tissue_Section Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections Tissue_Section->Incubate_Biotin_PSMA Incubate_Streptavidin Incubate with Fluorescently Labeled Streptavidin Incubate_Biotin_PSMA->Incubate_Streptavidin Flow_Cytometry Flow Cytometry Incubate_Streptavidin->Flow_Cytometry IHC_Microscopy Immunohistochemistry & Microscopy Incubate_Streptavidin->IHC_Microscopy Binding_Assay Saturation/Competitive Binding Assay Incubate_Streptavidin->Binding_Assay Receptor_Density Determine Receptor Density (Bmax, sites/cell) Flow_Cytometry->Receptor_Density IHC_Microscopy->Receptor_Density Binding_Affinity Determine Binding Affinity (Kd, IC50) Binding_Assay->Binding_Affinity

References

Developing PSMA-Targeted Therapies with Biotin-NH-PSMA-617: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1] Small molecule inhibitors targeting PSMA, such as PSMA-617, have shown considerable efficacy in delivering therapeutic payloads to tumor sites.[2] This document provides detailed application notes and protocols for the use of Biotin-NH-PSMA-617, a biotinylated derivative of PSMA-617, in the development of novel PSMA-targeted therapies.

This compound serves as a versatile tool for researchers, enabling a wide range of applications through the high-affinity interaction between biotin and streptavidin. This allows for a modular approach to therapy development, where various functionalities, such as imaging agents, cytotoxic drugs, or nanoparticles, can be conjugated to streptavidin and subsequently targeted to PSMA-expressing cells by this compound.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of PSMA-617

CompoundCell LineParameterValueReference
PSMA-617LNCaPIC502.3 ± 0.9 nM[2]
PSMA-617LNCaPKd0.06 nM[3][4]
PSMA-617-Kon2.0 x 10^6 to 5.5 x 10^6 (Ms)^-1[5]
PSMA-617-Koff5.4 x 10^-5 to 4.2 x 10^-4 s^-1[5]

Note: The binding affinity of this compound is anticipated to be in a similar nanomolar range. Experimental determination is recommended for specific applications.

PSMA Signaling Pathway

PSMA is not only a passive cell surface marker but also an active participant in prostate cancer signaling pathways. Its expression has been shown to modulate a critical switch from the MAPK pathway, which is associated with cell proliferation, to the PI3K-AKT pathway, a key driver of cell survival and therapeutic resistance.[6][7][8] Understanding this pathway is crucial for developing effective PSMA-targeted therapies.

PSMA_Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 binds & disrupts Integrin/IGF-1R complex PI3K PI3K PSMA->PI3K activates Integrin β1 Integrin Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 MAPK_Pathway MAPK Pathway (Proliferation) RACK1->MAPK_Pathway inhibits AKT AKT PI3K->AKT Survival Cell Survival & Resistance AKT->Survival

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

In Vitro Binding Affinity Determination (Competitive Binding Assay)

This protocol describes how to determine the binding affinity (IC50) of this compound using a competitive binding assay with a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) in PSMA-positive prostate cancer cells (e.g., LNCaP).

Materials:

  • This compound

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • LNCaP cells (or other PSMA-positive cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well cell culture plates

  • Scintillation counter

  • Non-labeled PSMA-617 (for positive control)

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of Competitors: Prepare a serial dilution of this compound and non-labeled PSMA-617 in binding buffer. The concentration range should typically span from 10^-12 M to 10^-6 M.

  • Competition Reaction:

    • Wash the cells once with binding buffer.

    • Add 50 µL of the competitor dilutions (this compound or PSMA-617) to the respective wells.

    • Add 50 µL of the radiolabeled PSMA ligand at a constant concentration (e.g., 0.1 nM) to all wells.

    • Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of non-labeled PSMA-617 (non-specific binding).

  • Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with 100 µL of 1 M NaOH. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive_Binding_Workflow A Seed PSMA+ cells in 96-well plate B Prepare serial dilutions of This compound & controls A->B C Add competitors and constant concentration of radiolabeled ligand B->C D Incubate at 4°C for 1 hour C->D E Wash to remove unbound ligand D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 value F->G

Caption: Workflow for the competitive binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic potential of a therapeutic agent delivered via the this compound/streptavidin system using an MTT assay.[9]

Materials:

  • This compound

  • Streptavidin conjugated to a cytotoxic drug

  • LNCaP cells (or other PSMA-positive cell line)

  • PC-3 cells (or other PSMA-negative cell line for control)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LNCaP and PC-3 cells in separate 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Pre-targeting Step:

    • Wash the cells with serum-free medium.

    • Incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 nM) in serum-free medium for 1 hour at 37°C.

    • Wash the cells three times with serum-free medium to remove unbound this compound.

  • Targeting Step:

    • Add the streptavidin-drug conjugate at a constant concentration to the wells and incubate for a predetermined time (e.g., 48-72 hours) at 37°C.

    • Include control wells with cells only, cells with this compound only, and cells with streptavidin-drug conjugate only.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the dose-dependent cytotoxicity.

Cytotoxicity_Assay_Workflow A Seed PSMA+ and PSMA- cells in 96-well plates B Pre-incubate with varying concentrations of this compound A->B C Wash to remove unbound ligand B->C D Incubate with Streptavidin-drug conjugate C->D E Perform MTT assay D->E F Measure absorbance and calculate cell viability E->F

Caption: Workflow for the two-step cytotoxicity assay.

In Vivo Tumor Targeting and Imaging

This protocol provides a general framework for evaluating the tumor-targeting ability of this compound in a preclinical mouse model using a streptavidin-conjugated imaging agent (e.g., near-infrared dye or radionuclide).

Materials:

  • This compound

  • Streptavidin conjugated to an imaging agent (e.g., Streptavidin-IR-Dye)

  • Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude)

  • LNCaP cells (or other PSMA-positive tumor cells)

  • PC-3 cells (or other PSMA-negative tumor cells for control)

  • Matrigel

  • In vivo imaging system (e.g., IVIS for fluorescence imaging)

  • Anesthesia

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously implant 1-5 x 10^6 LNCaP cells mixed with Matrigel into the right flank of the mice.

    • Implant the same number of PC-3 cells into the left flank as a negative control.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Pre-targeting Injection:

    • Administer this compound (e.g., 10-50 nmol/kg) intravenously (i.v.) via the tail vein.

    • Allow for a circulation and clearance period (e.g., 4-24 hours). This time should be optimized to maximize tumor accumulation and minimize background signal.

  • Targeting Injection:

    • Administer the streptavidin-imaging agent conjugate (e.g., 1-5 nmol/kg) i.v.

  • In Vivo Imaging:

    • At various time points post-injection of the imaging agent (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging system.

  • Ex Vivo Biodistribution:

    • After the final imaging session, euthanize the mice and harvest the tumors and major organs (e.g., liver, kidneys, spleen, muscle).

    • Measure the signal intensity (fluorescence or radioactivity) in the harvested tissues to quantify the biodistribution of the imaging agent.

  • Data Analysis: Analyze the in vivo images to assess tumor-specific accumulation of the imaging agent. Quantify the ex vivo biodistribution data to determine the tumor-to-background ratios.

InVivo_Imaging_Workflow A Establish PSMA+ and PSMA- tumor xenografts in mice B Inject this compound (i.v.) A->B C Allow for circulation and clearance B->C D Inject Streptavidin-imaging agent (i.v.) C->D E Perform in vivo imaging at various time points D->E F Conduct ex vivo biodistribution analysis E->F

Caption: Workflow for in vivo tumor targeting and imaging.

Conclusion

This compound represents a valuable research tool for the development of novel PSMA-targeted therapies. Its biotin moiety allows for a flexible and modular approach, enabling the attachment of a wide array of therapeutic and diagnostic agents via the high-affinity streptavidin-biotin interaction. The provided protocols and data serve as a comprehensive guide for researchers to design and execute preclinical studies aimed at advancing the field of PSMA-targeted oncology. Further characterization of this compound's specific binding kinetics and in vivo performance will be crucial for its successful translation into clinical applications.

References

Troubleshooting & Optimization

Optimizing Biotin-NH-PSMA-617 Concentration for Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Biotin-NH-PSMA-617 for cell staining applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell staining?

A1: this compound is a biotinylated small molecule ligand that specifically targets the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3][4] The PSMA-617 component of the molecule provides high binding affinity to PSMA-expressing cells.[1] The biotin tag allows for indirect detection using streptavidin or avidin conjugated to a fluorophore or an enzyme, enabling visualization of PSMA-positive cells in techniques like flow cytometry and immunofluorescence.

Q2: What is a good starting concentration for this compound in a cell staining experiment?

A2: Based on the reported binding affinity of PSMA-617, a good starting concentration for cell staining is in the low nanomolar range. The half-maximal inhibitory concentration (IC50) of PSMA-617 for PSMA-positive cell lines like LNCaP and C4-2 is approximately 5 nM.[5] Therefore, a starting concentration range of 5-20 nM is recommended for initial experiments. It is crucial to perform a titration to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I determine the optimal concentration of this compound for my experiment?

A3: To determine the optimal concentration, a titration experiment is essential. This involves staining your cells with a range of this compound concentrations while keeping other parameters constant. The goal is to find the concentration that provides the best signal-to-noise ratio, meaning a strong positive signal on PSMA-expressing cells and minimal background staining on negative control cells.

Quantitative Data Summary

The following tables summarize the reported binding affinities of PSMA-617, which can guide the selection of an appropriate concentration range for this compound.

Table 1: IC50 Values of PSMA-617 in PSMA-Positive Cell Lines

Cell LineIC50 (nM)Reference
LNCaP~5[5]
C4-2~5[5]
PC-3 PIP (PSMA-overexpressing)~71[5]

Table 2: Binding Affinities of PSMA-617 and Derivatives

CompoundAssay TypeIC50 (nM)Reference
PSMA-617PSMA Enzyme Assay0.05 ± 0.03[5]
PSMA-617NAALADase Assay0.90 ± 0.30[6]
RPS-077In Vitro Binding1.7 ± 0.3[7]
RPS-072In Vitro Binding6.7 ± 3.7[7]
RPS-071In Vitro Binding10.8 ± 1.5[7]

Experimental Protocols

Protocol 1: Titration of this compound for Flow Cytometry

This protocol outlines a general procedure for determining the optimal concentration of this compound for staining PSMA-positive cells for flow cytometry analysis.

Materials:

  • PSMA-positive cells (e.g., LNCaP) and PSMA-negative cells (e.g., PC-3)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Streptavidin conjugated to a fluorophore (e.g., PE or APC)

  • Flow cytometry tubes

  • Cell culture medium

Procedure:

  • Cell Preparation: Harvest and wash the PSMA-positive and PSMA-negative cells. Resuspend the cells in ice-cold PBS containing 1% BSA (staining buffer) at a concentration of 1x10^6 cells/mL.

  • Titration Setup: Prepare a serial dilution of this compound in staining buffer. Recommended concentrations to test: 1 nM, 5 nM, 10 nM, 20 nM, 50 nM, and 100 nM. Include a no-ligand control.

  • Incubation with Ligand: Add 100 µL of the cell suspension to each flow cytometry tube. Add 100 µL of the corresponding this compound dilution to each tube.

  • Incubation: Incubate the cells for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold staining buffer. Centrifuge at 300 x g for 5 minutes between washes.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated optimal concentration of fluorescently labeled streptavidin.

  • Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold staining buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and analyze on a flow cytometer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Staining 1. This compound concentration is too high. 2. Non-specific binding of the ligand or streptavidin. 3. Insufficient washing. 4. Endogenous biotin in cells.1. Perform a titration to find the optimal, lower concentration. 2. Increase the BSA concentration in the staining buffer (e.g., to 2-5%). Include a blocking step with an unconjugated streptavidin followed by a biotin wash before adding this compound. 3. Increase the number and/or volume of washes. 4. Pre-incubate cells with an avidin/biotin blocking kit.
No or Weak Signal 1. This compound concentration is too low. 2. Low or no PSMA expression on the target cells. 3. Inactive this compound or streptavidin-conjugate. 4. Insufficient incubation time.1. Increase the concentration of this compound. 2. Confirm PSMA expression using a validated positive control cell line (e.g., LNCaP) and a validated anti-PSMA antibody. 3. Check the expiration dates and storage conditions of the reagents. Test the streptavidin-conjugate with a known biotinylated positive control. 4. Increase the incubation time with the ligand and/or streptavidin.
High Cell-to-Cell Variability in Staining 1. Heterogeneous PSMA expression in the cell population. 2. Inconsistent reagent addition or mixing.1. This may be a biological reality. Consider cell sorting to isolate subpopulations if necessary. 2. Ensure thorough but gentle mixing of cells and reagents.

Visualizations

experimental_workflow Experimental Workflow for this compound Titration cluster_prep Cell Preparation cluster_titration Titration & Staining cluster_analysis Data Analysis prep_cells Harvest & Wash PSMA+ & PSMA- Cells resuspend Resuspend in Staining Buffer prep_cells->resuspend incubate_ligand Incubate Cells with This compound resuspend->incubate_ligand serial_dilution Prepare Serial Dilutions of This compound serial_dilution->incubate_ligand wash1 Wash Cells (2x) incubate_ligand->wash1 stain_strep Incubate with Fluorescent Streptavidin wash1->stain_strep wash2 Wash Cells (2x) stain_strep->wash2 acquire_data Acquire Data on Flow Cytometer wash2->acquire_data analyze_data Analyze Signal-to-Noise Ratio acquire_data->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal

Caption: Workflow for optimizing this compound concentration.

troubleshooting_guide Troubleshooting Logic for this compound Staining cluster_problem Observed Problem cluster_causes_bg Potential Causes cluster_solutions_bg Solutions cluster_causes_signal Potential Causes cluster_solutions_signal Solutions high_bg High Background conc_high [Ligand] Too High high_bg->conc_high nonspecific Non-specific Binding high_bg->nonspecific endogenous_biotin Endogenous Biotin high_bg->endogenous_biotin no_signal No/Weak Signal conc_low [Ligand] Too Low no_signal->conc_low no_psma No PSMA Expression no_signal->no_psma reagent_issue Reagent Inactivity no_signal->reagent_issue titrate_down Titrate Down conc_high->titrate_down blocking Increase Blocking Agents nonspecific->blocking avidin_block Avidin/Biotin Block endogenous_biotin->avidin_block titrate_up Titrate Up conc_low->titrate_up check_cells Verify PSMA Expression no_psma->check_cells check_reagents Check Reagents reagent_issue->check_reagents

Caption: Troubleshooting guide for common staining issues.

References

Troubleshooting low signal with Biotin-NH-PSMA-617 in western blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Biotin-NH-PSMA-617 in western blotting experiments.

Troubleshooting Guide: Low to No Signal

Low or no signal is a common issue in western blotting. The following guide provides a systematic approach to identifying and resolving the root cause when using this compound for the detection of Prostate-Specific Membrane Antigen (PSMA).

Question: I am not seeing any bands or only very faint bands for PSMA on my western blot. What are the possible causes and solutions?

Answer:

Several factors, from sample preparation to signal detection, can contribute to a weak or absent signal. Below is a step-by-step troubleshooting workflow to help you pinpoint the issue.

Troubleshooting Workflow Diagram

Troubleshooting_Low_Signal cluster_Start Start: Low/No Signal cluster_Sample_Prep 1. Sample Preparation & Loading cluster_Transfer 2. Protein Transfer cluster_Blocking_Probing 3. Blocking & Probing cluster_Detection 4. Signal Detection cluster_Solutions Solutions Start Low or No Signal Observed Protein_Integrity Is PSMA expressed in your sample? Is protein degraded? Start->Protein_Integrity Protein_Load Is protein loading sufficient? Protein_Integrity->Protein_Load No Solution_Sample Use positive control (e.g., LNCaP cells). Increase protein load (20-40 µg). Add protease inhibitors. Protein_Integrity->Solution_Sample Yes Transfer_Efficiency Was the transfer efficient? Protein_Load->Transfer_Efficiency No Protein_Load->Solution_Sample Yes Blocking Is the blocking buffer appropriate? Transfer_Efficiency->Blocking No Solution_Transfer Check transfer with Ponceau S stain. Optimize transfer time/voltage. Transfer_Efficiency->Solution_Transfer Yes Probe_Concentration Is the this compound concentration optimal? Blocking->Probe_Concentration No Solution_Blocking Use 5% BSA in TBST. AVOID milk as it contains biotin. Blocking->Solution_Blocking Yes Strep_HRP Is the Streptavidin-HRP concentration optimal and active? Probe_Concentration->Strep_HRP No Solution_Probe Titrate this compound concentration. Probe_Concentration->Solution_Probe Yes Substrate Is the substrate fresh and incubation time sufficient? Strep_HRP->Substrate No Solution_Detection Titrate Streptavidin-HRP (e.g., 1:5,000 to 1:20,000). Use fresh substrate and optimize exposure. Strep_HRP->Solution_Detection Yes Substrate->Solution_Detection Yes

Caption: Troubleshooting decision tree for low signal in western blot.

Detailed Troubleshooting Steps
Potential Problem Recommended Action
1. Inadequate Protein Sample
Low or no PSMA expression in the sampleVerify PSMA expression in your cell line or tissue. LNCaP cells are a commonly used positive control for high PSMA expression.[1]
Protein degradationAdd protease inhibitors to your lysis buffer. Prepare fresh lysates and avoid repeated freeze-thaw cycles.
Insufficient protein loadedQuantify your protein lysate using a BCA or Bradford assay. Load at least 20-30 µg of total protein per lane. For low-expression samples, you may need to load more.[2][3]
2. Inefficient Protein Transfer
Poor transfer from gel to membraneAfter transfer, stain the membrane with Ponceau S to visualize protein bands and confirm efficient transfer across the entire molecular weight range.
Incorrect transfer conditionsOptimize transfer time and voltage based on the molecular weight of PSMA (approximately 100-120 kDa, with potential dimers at ~200 kDa) and your transfer system.[4][5][6]
3. Suboptimal Blocking and Probing
Blocking buffer masks the epitope or contains biotinCrucially, do not use non-fat dry milk for blocking when using a biotin-based detection system. Milk contains endogenous biotin, which will be detected by streptavidin-HRP, leading to high background and potentially masking your signal.[7][8] Use 3-5% Bovine Serum Albumin (BSA) in TBST.
Incorrect concentration of this compoundThe optimal concentration of your biotinylated probe needs to be determined empirically. Perform a titration to find the concentration that yields the best signal-to-noise ratio.
4. Ineffective Signal Detection
Suboptimal Streptavidin-HRP concentrationA too high or too low concentration of Streptavidin-HRP can result in a weak signal. Titrate the Streptavidin-HRP conjugate. A common starting dilution is 1:10,000, with an optimization range of 1:5,000 to 1:20,000.[9]
Inactive Streptavidin-HRPEnsure the conjugate has been stored correctly and is within its expiration date. Prepare fresh dilutions for each experiment.[10]
Substrate issuesUse a fresh, high-sensitivity chemiluminescent substrate. Ensure the substrate has not expired. Optimize the incubation time with the substrate.[8]
Insufficient exposure timeFor faint bands, increase the exposure time when imaging the blot.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of PSMA on a western blot?

A1: The predicted molecular weight of PSMA is around 84 kDa. However, due to heavy glycosylation, it typically migrates at approximately 100-120 kDa.[4][5][11] Under certain sample preparation conditions, an SDS-resistant dimer may be observed at around 200 kDa.[5][6]

Q2: Which cell lines are recommended as positive and negative controls for PSMA expression?

A2:

  • Positive Control: LNCaP cells are well-established to have high levels of PSMA expression.[1]

  • Negative Control: PC-3 and DU-145 prostate cancer cell lines have very low to no PSMA expression.

Cell LinePSMA Expression
LNCaPHigh
22Rv1Moderate
C4-2Moderate
PC-3Low/Negative
DU-145Negative

Q3: Can I reuse my diluted this compound or Streptavidin-HRP?

A3: It is not recommended to reuse diluted biotinylated probes or enzyme conjugates. For optimal and reproducible results, always prepare fresh dilutions immediately before use.[10]

Q4: My background is very high. How can I reduce it?

A4: High background with biotin-based detection is often due to:

  • Using milk as a blocking agent: As stated previously, milk contains biotin and will react with streptavidin-HRP. Switch to a 3-5% BSA solution in TBST.[7][8]

  • Insufficient washing: Increase the number and duration of washes with TBST after incubation with the biotinylated probe and the streptavidin-HRP.

  • Streptavidin-HRP concentration is too high: Reduce the concentration of your streptavidin-HRP conjugate.[8]

Experimental Protocols

Detailed Western Blot Protocol for PSMA Detection using this compound

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA or similar protein assay.

    • Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein lysate per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency. Destain with TBST.

  • Blocking:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Do not use milk. [7][8]

  • Probing with this compound:

    • Dilute the this compound in 5% BSA/TBST to the desired concentration (optimization may be required).

    • Incubate the membrane with the diluted this compound solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in 5% BSA/TBST (e.g., 1:10,000).[9]

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is not just a surface marker; it plays a role in cellular signaling, particularly in prostate cancer progression. Understanding this can provide context for your experiments. PSMA expression has been shown to influence a switch from the MAPK pathway to the pro-survival PI3K-Akt pathway.[12][13][14]

PSMA_Signaling IGF1R IGF-1R RACK1 RACK1 IGF1R->RACK1 interacts with Integrin Integrin β1 Integrin->RACK1 interacts with PSMA PSMA PSMA->RACK1 disrupts interaction PI3K PI3K PSMA->PI3K promotes activation MAPK MAPK RACK1->MAPK activates Akt Akt PI3K->Akt Survival Cell Survival, Proliferation Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: PSMA's role in signaling pathway switching.

References

Stability and storage conditions for Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Biotin-NH-PSMA-617.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a biotinylated derivative of PSMA-617, a small molecule ligand that targets the prostate-specific membrane antigen (PSMA). PSMA is a protein that is highly expressed on the surface of prostate cancer cells. The biotin tag allows for detection and purification using avidin or streptavidin-based systems.

What are the primary applications of this compound?

This compound is primarily used in research settings for various applications, including:

  • In vitro cell binding assays: To study the binding affinity and specificity of PSMA-targeting ligands.

  • Immunohistochemistry (IHC) and immunofluorescence (IF): For the detection of PSMA-expressing cells in tissue samples.

  • Pull-down assays: To isolate PSMA protein and its binding partners from cell lysates.

  • Development of targeted drug delivery systems: As a targeting moiety to deliver therapeutic agents to PSMA-expressing cells.

How should I store this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage of the compound as a solid powder and in a solvent are summarized below.

Stability and Storage Conditions

The stability of this compound is dependent on the storage conditions. Following the recommended guidelines will ensure the longevity and performance of the compound in your experiments.

Storage as a Lyophilized Powder:

TemperatureDurationNotes
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for short-term storage.

Storage in Solvent:

TemperatureDurationNotes
-80°C6 monthsRecommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthSuitable for short-term storage of working solutions.

Data compiled from multiple suppliers.[1][2]

Experimental Protocols

Reconstitution of Lyophilized Powder:

It is recommended to reconstitute the lyophilized this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Bring the vial of lyophilized powder to room temperature before opening.

  • Add the desired volume of solvent to the vial to achieve the target concentration.

  • To aid dissolution, the solution can be gently vortexed. For compounds that are difficult to dissolve, warming the tube to 37°C or using an ultrasonic bath for a short period may help.

Workflow for Reconstitution and Storage:

G Figure 1. Recommended workflow for reconstituting and storing this compound. start Start: Lyophilized Powder equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add recommended solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex gently (Warm/sonicate if needed) add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Create single-use aliquots stock_solution->aliquot store_long Store at -80°C (long-term) aliquot->store_long store_short Store at -20°C (short-term) aliquot->store_short

Caption: Figure 1. Recommended workflow for reconstituting and storing this compound.

General Protocol for a Cell-Based Binding Assay:

This protocol provides a general framework for a competitive cell-based binding assay to determine the binding affinity of a test compound against this compound for the PSMA receptor.

  • Cell Culture: Culture PSMA-positive cells (e.g., LNCaP or PC-3 PIP) in appropriate cell culture medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

    • Prepare a solution of a labeled streptavidin conjugate (e.g., streptavidin-HRP or a fluorescently labeled streptavidin) in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the competitor compound at various concentrations to the wells.

    • Add a fixed concentration of this compound to all wells (except for the negative control).

    • Incubate the plate at 4°C for a specified time to allow for binding.

    • Wash the cells to remove unbound reagents.

    • Add the labeled streptavidin conjugate and incubate.

    • Wash the cells to remove unbound streptavidin.

    • Add the appropriate substrate (for HRP conjugates) or measure the fluorescence.

  • Data Analysis:

    • Generate a competition binding curve by plotting the signal against the log concentration of the competitor.

    • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of this compound.

Experimental Workflow for a Competitive Binding Assay:

G Figure 2. General workflow for a competitive cell binding assay using this compound. cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed PSMA+ cells in 96-well plate add_competitor Add competitor dilutions to wells prep_cells->add_competitor prep_ligand Prepare serial dilutions of competitor compound prep_ligand->add_competitor prep_biotin Prepare fixed concentration of this compound add_biotin Add this compound to wells prep_biotin->add_biotin add_competitor->add_biotin incubate_bind Incubate to allow binding add_biotin->incubate_bind wash_1 Wash to remove unbound ligand incubate_bind->wash_1 add_strep Add labeled streptavidin wash_1->add_strep incubate_detect Incubate for detection add_strep->incubate_detect wash_2 Wash to remove unbound streptavidin incubate_detect->wash_2 read_signal Read signal (e.g., fluorescence, absorbance) wash_2->read_signal plot_curve Plot competition binding curve read_signal->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Figure 2. General workflow for a competitive cell binding assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal - Inactive this compound due to improper storage.- Low expression of PSMA on cells.- Insufficient incubation time.- Incorrect concentration of reagents.- Use a fresh aliquot of this compound.- Confirm PSMA expression using a positive control (e.g., antibody staining).- Optimize incubation times for binding and detection steps.- Titrate all reagents to determine optimal concentrations.
High background signal - Inadequate washing.- Non-specific binding of this compound or streptavidin conjugate.- Cells are overgrown or unhealthy.- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA or serum) before adding reagents.- Use a lower concentration of the streptavidin conjugate.- Ensure cells are healthy and at an appropriate confluency.
Inconsistent results between wells - Pipetting errors.- Uneven cell seeding.- Edge effects in the microplate.- Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with buffer.
Difficulty dissolving the compound - Compound has low solubility in the chosen solvent.- Presence of aggregates.- Gently warm the solution to 37°C.- Briefly sonicate the solution.- If solubility issues persist, try a different recommended solvent.

Logical Troubleshooting Flowchart:

G Figure 3. A logical flowchart for troubleshooting common experimental issues. cluster_low_signal_solutions Low Signal Solutions cluster_high_bg_solutions High Background Solutions cluster_variability_solutions High Variability Solutions start Problem with Experiment check_signal Low or No Signal? start->check_signal check_background High Background? check_signal->check_background No solution_fresh_reagent Use fresh this compound check_signal->solution_fresh_reagent Yes check_variability High Variability? check_background->check_variability No solution_increase_washes Increase washing steps check_background->solution_increase_washes Yes solution_pipetting Check pipetting technique check_variability->solution_pipetting Yes end Problem Resolved check_variability->end No solution_confirm_psma Confirm PSMA expression solution_fresh_reagent->solution_confirm_psma solution_optimize_incubation Optimize incubation times solution_confirm_psma->solution_optimize_incubation solution_optimize_incubation->end solution_add_blocking Add blocking step solution_increase_washes->solution_add_blocking solution_healthy_cells Ensure healthy cells solution_add_blocking->solution_healthy_cells solution_healthy_cells->end solution_cell_seeding Ensure even cell seeding solution_pipetting->solution_cell_seeding solution_edge_effects Avoid plate edge effects solution_cell_seeding->solution_edge_effects solution_edge_effects->end

Caption: Figure 3. A logical flowchart for troubleshooting common issues.

References

Improving the efficiency of Biotin-NH-PSMA-617 conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Biotin-NHS-PSMA-617 Conjugation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the conjugation of Biotin-NHS to PSMA-617.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the biotinylation of PSMA-617 using N-hydroxysuccinimide (NHS) esters.

Q1: My conjugation yield is very low. What are the most likely causes?

A1: Low conjugation efficiency is the most common problem and typically stems from one or more of the following factors:

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is generally 7.2-8.5.[1][2][3][4] At lower pH values, the primary amine on PSMA-617 is protonated (-NH3+) and is not a good nucleophile, preventing the reaction.[2] At pH values above 8.5-9.0, the hydrolysis (breakdown) of the Biotin-NHS ester in water becomes extremely rapid, destroying the reagent before it can react with the amine.[4][5][6]

  • Hydrolysis of Biotin-NHS: Biotin-NHS reagents are moisture-sensitive.[1] Always use anhydrous DMSO or DMF to prepare the stock solution and prepare it immediately before use.[2][3][7] Do not store NHS esters in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4]

  • Competing Nucleophiles: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with PSMA-617 for the Biotin-NHS, significantly reducing the yield.[4][7][8]

  • Improper Molar Ratio: An insufficient molar excess of Biotin-NHS over PSMA-617 can lead to incomplete labeling. A 5- to 20-fold molar excess of the biotin reagent is typically recommended.[3][9]

  • Purity of Reactants: Ensure the PSMA-617 and Biotin-NHS are of high purity and free from contaminants that could interfere with the reaction.

Q2: How do I choose the correct buffer for the conjugation reaction?

A2: Select a non-amine-containing buffer within the optimal pH range of 7.2-8.5.[4]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffers are excellent choices.[1][4]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) and glycine, are incompatible with NHS-ester chemistry as they will react with the biotin reagent.[4][8]

Q3: I see multiple peaks on my HPLC chromatogram after the reaction. What are they?

A3: A post-reaction HPLC chromatogram will likely show several species:

  • Desired Product: Biotin-NH-PSMA-617.

  • Unreacted PSMA-617: Starting material that was not biotinylated.

  • Hydrolyzed Biotin-NHS: The inactive, hydrolyzed form of the biotin reagent.

  • Unreacted Biotin-NHS: Excess active biotin reagent.

  • Side Products: In some cases, side reactions can occur, such as the acylation of other nucleophilic residues like serine, tyrosine, or arginine, though this is less common than amine reactivity.[10]

Purification, typically via reverse-phase HPLC, is necessary to isolate the desired conjugate.[9]

Q4: How can I confirm that the conjugation was successful?

A4: The most definitive method is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the biotin moiety to the PSMA-617. For example, biotinylation of a lysine residue results in a delta mass of +226.078 Da.[11] LC-MS/MS can further pinpoint the exact site of biotinylation.[11][12]

Q5: Should I be concerned about biotinylating a site on PSMA-617 that is critical for its function?

A5: Yes. PSMA-617 is a small molecule, and non-specific biotinylation could potentially interfere with its binding to the prostate-specific membrane antigen (PSMA). The primary amine on PSMA-617 is the intended target for NHS-ester conjugation. If multiple amine groups are available, you may get a heterogeneous product. Controlling the reaction pH can sometimes help achieve more selective labeling. For instance, reacting at a lower pH (e.g., 6.5-7.0) can preferentially label the N-terminal α-amino group over the ε-amino group of lysine, as the N-terminus has a lower pKa.[9]

Data on Reaction Parameters

Optimizing reaction conditions is critical for maximizing conjugation efficiency. The tables below summarize key parameters.

Table 1: Effect of pH on NHS-Ester Reaction and Hydrolysis

pH ValueReaction with Primary AmineNHS-Ester Hydrolysis RateRecommendation
< 7.0Very slow (amine is protonated)SlowNot ideal for amine reaction, but can be used for selective N-terminal labeling.[9]
7.2 - 8.5Optimal Moderate and increases with pHRecommended range for efficient conjugation .[1][2][4]
> 8.5FastVery fast (half-life can be minutes)[4][6]Not recommended due to rapid reagent degradation.[5]

Table 2: Recommended Starting Conditions for Conjugation

ParameterRecommended ValueRationale
Molar Ratio (Biotin:PSMA) 5:1 to 20:1Ensures the reaction goes to completion and maximizes the labeling of PSMA-617.[3][13]
Reaction Buffer Phosphate, Borate, or BicarbonateAmine-free to prevent quenching the reaction.[4]
Reaction pH 7.5 - 8.0Balances efficient amine reaction with manageable hydrolysis of the NHS ester.[7]
Solvent for Biotin-NHS Anhydrous DMSO or DMFPrevents premature hydrolysis of the moisture-sensitive reagent.[2][3]
Reaction Temperature Room Temperature or 4°CSlower reaction at 4°C can provide more control and reduce hydrolysis.[1]
Reaction Time 30 minutes to 2 hoursGenerally sufficient for completion; can be extended (e.g., overnight at 4°C).[2][3]

Experimental Workflow & Protocols

Conjugation Workflow Diagram

The following diagram illustrates the complete workflow for the preparation and purification of this compound.

ConjugationWorkflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching (Optional) cluster_purify 4. Purification cluster_analysis 5. Analysis & Storage prep_psma Dissolve PSMA-617 in Amine-Free Buffer (e.g., PBS, pH 8.0) reaction Combine Reactants (5-20x molar excess of Biotin) Incubate 1-2h at RT prep_psma->reaction prep_biotin Dissolve Biotin-NHS in Anhydrous DMSO (Prepare Fresh) prep_biotin->reaction quench Add Quenching Buffer (e.g., 1M Tris-HCl) to stop the reaction reaction->quench purify Purify via RP-HPLC or Desalting Column quench->purify analysis Confirm Product via Mass Spectrometry purify->analysis storage Lyophilize & Store at -20°C or -80°C analysis->storage

Biotin-NHS-PSMA-617 conjugation and purification workflow.
Protocol 1: Biotin-NHS Conjugation to PSMA-617

This protocol provides a standard method for the biotinylation of PSMA-617.

Materials:

  • PSMA-617

  • Biotin-NHS (or a long-chain variant like NHS-LC-Biotin)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0 (amine-free)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: HPLC system with a C18 column or desalting columns.

Procedure:

  • Prepare PSMA-617 Solution: Dissolve PSMA-617 in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Biotin-NHS Solution: Immediately before use, dissolve the Biotin-NHS reagent in anhydrous DMSO to create a 10 mM stock solution.[9]

  • Calculate Molar Excess: Determine the volume of the 10 mM Biotin-NHS solution needed to achieve a 10-fold molar excess relative to the amount of PSMA-617.

  • Initiate Reaction: Add the calculated volume of the Biotin-NHS solution to the PSMA-617 solution. Mix gently.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7] This step consumes any unreacted Biotin-NHS.

  • Purify Product: Remove unreacted biotin and byproducts by either a desalting column (for faster cleanup) or reverse-phase HPLC (for higher purity).[7][9]

  • Analyze and Store: Confirm the molecular weight of the final product using mass spectrometry. Lyophilize the purified conjugate and store it at -20°C or -80°C.

Troubleshooting Logic Diagram

Use this flowchart to diagnose and resolve common issues during the conjugation process.

Troubleshooting start Start: Low Conjugation Yield check_ph Is the reaction pH between 7.2 and 8.5? start->check_ph ph_no Adjust pH to 8.0 using amine-free phosphate or borate buffer. check_ph->ph_no No check_buffer Is the buffer free of amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes ph_no->check_buffer buffer_no Replace buffer. Use PBS, Borate, or Bicarbonate buffer. check_buffer->buffer_no No check_reagent Was the Biotin-NHS dissolved in anhydrous DMSO/DMF just before use? check_buffer->check_reagent Yes buffer_no->check_reagent reagent_no Use fresh, high-quality Biotin-NHS and anhydrous solvent. check_reagent->reagent_no No check_ratio Is the molar ratio of Biotin-NHS to PSMA-617 at least 5:1? check_reagent->check_ratio Yes reagent_no->check_ratio ratio_no Increase molar excess of Biotin-NHS (try 10:1 or 20:1). check_ratio->ratio_no No end_node Problem Resolved check_ratio->end_node Yes ratio_no->end_node

A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Overcoming Challenges in Biotin-NH-PSMA-617 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Biotin-NH-PSMA-617.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Biotinylation Efficiency (Incomplete Reaction) 1. Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. A pH below 7 can lead to a slow reaction rate.[1] 2. Hydrolysis of Biotin-NHS Ester: Biotin-NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. The rate of hydrolysis increases with higher pH.[1] 3. Steric Hindrance: The primary amine on PSMA-617 may be sterically hindered, preventing efficient reaction with the biotinylating agent. 4. Insufficient Molar Ratio of Biotin Reagent: A low molar coupling ratio of biotin reagent to the peptide can result in incomplete biotinylation.[2]1. Optimize Reaction pH: Maintain the reaction pH between 7.2 and 8.0 for optimal efficiency. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).[1] 2. Use Fresh Reagents: Prepare the Biotin-NHS ester solution immediately before use. Ensure all solvents are anhydrous.[1] 3. Introduce a Spacer Arm: Use a biotinylating reagent with a spacer arm (e.g., Biotin-PEG-NHS) to reduce steric hindrance.[3] 4. Increase Molar Coupling Ratio: For small peptides like PSMA-617, a 3-5 fold molar excess of the biotin reagent is recommended to ensure complete biotinylation.[2]
Presence of Multiple Biotinylated Species 1. Side Reactions: Besides the desired N-terminal amine, other nucleophilic side chains such as lysine, serine, tyrosine, and arginine can be acylated by NHS esters under certain conditions.[4] 2. Over-activation: Excessive activation of the biotin reagent can lead to non-specific reactions.1. Control Reaction Conditions: Carefully control the pH and reaction time. Lowering the pH towards 7.0 can help minimize side reactions with less nucleophilic groups. 2. Purification: Employ high-resolution purification techniques such as reversed-phase HPLC to separate the desired mono-biotinylated product from multi-biotinylated and unreacted species.[5]
Difficulty in Purifying the Final Product 1. Similar Hydrophobicity: The biotinylated product and unreacted PSMA-617 may have very similar retention times in reversed-phase HPLC. 2. Aggregation: The biotinylated peptide may aggregate, leading to poor peak shape and difficult separation.1. Optimize HPLC Gradient: Use a shallow gradient during HPLC purification to improve the separation of closely eluting peaks.[6] 2. Affinity Chromatography: Utilize the strong interaction between biotin and avidin/streptavidin for purification. The biotinylated product can be captured on an avidin or streptavidin column and then eluted.[7][8] 3. Solubility: Ensure the sample is fully dissolved in an appropriate solvent before injection into the HPLC system. The use of organic modifiers in the mobile phase can help prevent aggregation.[5]
Product Instability 1. Hydrolysis of Ester Linkage (if applicable): If a linker containing an ester bond is used, it may be susceptible to hydrolysis. 2. Oxidation: Certain amino acid residues can be prone to oxidation.1. Use Stable Linkers: Employ linkers with stable amide bonds. 2. Storage Conditions: Store the final product in a lyophilized form at -20°C or lower. Protect from light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of Biotin-NHS ester to PSMA-617?

For small peptides like PSMA-617, a 3-5 fold molar excess of the biotin reagent is recommended to drive the reaction to completion and ensure a high yield of the biotinylated product.[2]

Q2: Which solvent is best for dissolving Biotin-NHS ester and PSMA-617?

Biotin-NHS esters are typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer containing the peptide.[1] PSMA-617, being a peptide, is generally soluble in aqueous buffers like PBS.

Q3: How can I monitor the progress of the biotinylation reaction?

The reaction progress can be monitored by taking aliquots at different time points and analyzing them by analytical reversed-phase HPLC or mass spectrometry. A successful reaction will show a decrease in the starting material peak (PSMA-617) and the appearance of a new, slightly more hydrophobic product peak (this compound).

Q4: What are the expected mass changes upon biotinylation?

The addition of a standard biotin group (from Biotin-NHS) will increase the mass of PSMA-617 by 226.3 Da. If a biotin reagent with a spacer arm is used, the mass increase will be correspondingly larger.

Q5: What are the key parameters for purifying this compound using reversed-phase HPLC?

Key parameters include the choice of a C18 column, a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA), and a shallow elution gradient to ensure good separation of the product from starting materials and byproducts.[6]

Experimental Protocols

General Protocol for Biotinylation of PSMA-617
  • Preparation of PSMA-617 Solution: Dissolve PSMA-617 in a non-amine containing buffer such as PBS (pH 7.4) to a final concentration of 1 mg/mL.[2]

  • Preparation of Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1]

  • Reaction: Add a 3-5 fold molar excess of the Biotin-NHS ester solution to the PSMA-617 solution.[2]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.[2]

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted Biotin-NHS ester.

  • Purification: Purify the reaction mixture using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis PSMA-617 PSMA-617 Reaction_Vessel Reaction_Vessel PSMA-617->Reaction_Vessel Biotin-NHS_Ester Biotin-NHS_Ester Biotin-NHS_Ester->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Quenching HPLC HPLC Crude_Product->HPLC Purified_Product Purified_Product HPLC->Purified_Product Mass_Spec Mass_Spec Purified_Product->Mass_Spec Analytical_HPLC Analytical_HPLC Purified_Product->Analytical_HPLC

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield/ Incomplete Reaction Start->Low_Yield Impure_Product Impure Product/ Multiple Peaks Start->Impure_Product Check_pH Check Reaction pH (7.2-8.0) Low_Yield->Check_pH Check_Reagents Use Fresh Biotin-NHS Low_Yield->Check_Reagents Check_Ratio Increase Biotin:Peptide Molar Ratio (3-5x) Low_Yield->Check_Ratio Success Success Check_pH->Success Check_Reagents->Success Check_Ratio->Success Optimize_HPLC Optimize HPLC Gradient Impure_Product->Optimize_HPLC Consider_Affinity Consider Affinity Chromatography Impure_Product->Consider_Affinity Control_pH_Time Control pH and Reaction Time Impure_Product->Control_pH_Time Optimize_HPLC->Success Consider_Affinity->Success Control_pH_Time->Success

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Biotin-NH-PSMA-617 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the aggregation of Biotin-NH-PSMA-617 conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a conjugate molecule that combines a derivative of PSMA-617, a ligand that targets the prostate-specific membrane antigen (PSMA), with biotin. This allows for a variety of applications, including immunoassays and targeted drug delivery. Aggregation, the self-association of these conjugate molecules, is a significant concern as it can lead to a loss of biological activity, reduced solubility, and potential immunogenicity.

Q2: How should I initially dissolve and store my lyophilized this compound?

For initial solubilization, it is recommended to use a high-quality, sterile solvent such as DMSO or DMF to prepare a concentrated stock solution. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What are the visible signs of aggregation in my this compound solution?

Visible signs of aggregation can include the appearance of cloudiness, turbidity, or visible particulates in the solution. In some cases, the aggregates may not be visible to the naked eye, necessitating the use of analytical techniques for detection.

Q4: Can the presence of biotin contribute to aggregation?

While the PSMA-617 portion of the conjugate is more likely to be the primary driver of aggregation due to its peptide-like structure, the biotin moiety can influence the overall solubility and hydrophobicity of the molecule. However, specific studies on biotin's direct contribution to the aggregation of this conjugate are not widely available.

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide provides a systematic approach to troubleshooting aggregation issues with this compound conjugates.

Diagram: Troubleshooting Workflow for this compound Aggregation

G Troubleshooting Workflow for Aggregation cluster_0 Observation cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Verification observe Visible Aggregation (Cloudiness, Precipitate) check_conc Concentration Too High? observe->check_conc check_buffer Inappropriate Buffer pH or Ionic Strength? observe->check_buffer check_temp Improper Storage Temperature? observe->check_temp action_dilute Dilute Sample check_conc->action_dilute action_buffer Optimize Buffer (pH, Ionic Strength, Additives) check_buffer->action_buffer action_storage Aliquot and Store at -80°C check_temp->action_storage verify_dls Analyze by DLS action_dilute->verify_dls verify_tht Perform ThT Assay action_dilute->verify_tht action_buffer->verify_dls action_buffer->verify_tht action_storage->verify_dls action_storage->verify_tht

Caption: A step-by-step workflow for identifying and resolving aggregation issues.

Table 1: Common Causes of Aggregation and Recommended Solutions
Potential Cause Observation Recommended Solution
High Concentration Cloudiness or precipitate forms upon preparation or storage.Prepare a more dilute stock solution or dilute the working solution. Determine the critical aggregation concentration experimentally.
Inappropriate pH Aggregation occurs when the solution pH is near the isoelectric point (pI) of the conjugate.Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH screening study to identify the optimal pH for solubility.
High Ionic Strength Salting-out effect leading to precipitation.Decrease the salt concentration in the buffer. Screen different salt types (e.g., NaCl, KCl).
Low Ionic Strength Insufficient charge screening leading to aggregation.Increase the salt concentration in the buffer to an optimal level (e.g., 150 mM NaCl).
Temperature Stress Aggregation observed after temperature fluctuations or prolonged storage at suboptimal temperatures.Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. Minimize time at room temperature.
Presence of Nucleating Surfaces Aggregation is more pronounced in certain types of storage tubes or with the introduction of foreign particles.Use low-protein-binding tubes. Filter the solution through a 0.22 µm filter before use.

Diagram: Factors Influencing this compound Aggregation

G Key Factors Driving Conjugate Aggregation center This compound Aggregation excipients Excipients / Additives center->excipients Mitigated by conc Concentration conc->center ph pH / pI ph->center ionic Ionic Strength ionic->center temp Temperature temp->center agitation Mechanical Stress (e.g., Vortexing) agitation->center surface Surface Interactions (e.g., Air-Water, Container) surface->center

Caption: A diagram illustrating the interplay of factors that can induce aggregation.

Experimental Protocols for Aggregation Analysis

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Methodology:

  • Sample Preparation:

    • Prepare this compound solutions at the desired concentrations in the buffer of interest.

    • Filter the buffer and the final sample solution through a 0.22 µm syringe filter into a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.

  • Data Acquisition:

    • Perform at least three replicate measurements for each sample.

    • Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and polydispersity index (PDI).

    • An increase in the average Rh and PDI over time or with increasing concentration is indicative of aggregation.

Table 2: Interpreting DLS Results

Parameter Indication of a Stable, Monodisperse Solution Indication of Aggregation
Hydrodynamic Radius (Rh) A single, narrow peak corresponding to the expected monomer size.Appearance of larger peaks, a shift of the main peak to a larger size, or a broad distribution.
Polydispersity Index (PDI) PDI < 0.2PDI > 0.3, indicating a heterogeneous population of particle sizes.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrillar aggregates.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in water and filter it through a 0.22 µm filter.

    • Prepare the this compound conjugate at various concentrations in the desired buffer.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the this compound solution.

    • Add the ThT stock solution to a final concentration of 10-25 µM.

    • Include a buffer-only control with ThT.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • A significant increase in fluorescence intensity over time compared to the control indicates the formation of fibrillar aggregates.

Formulation Strategies to Minimize Aggregation

Table 3: Recommended Buffer Components and Additives

Component Recommended Range/Concentration Mechanism of Action
pH Buffering Agent pH 6.0 - 8.0 (avoiding the pI)Maintains a stable net charge on the conjugate, preventing aggregation due to charge neutralization.
Salts (e.g., NaCl) 50 - 150 mMProvides charge screening at appropriate concentrations.
Sugars (e.g., Sucrose, Trehalose) 5 - 10% (w/v)Act as cryoprotectants and stabilizers by promoting the preferential hydration of the conjugate.
Amino Acids (e.g., Arginine, Glycine) 50 - 250 mMCan suppress aggregation by interacting with hydrophobic patches on the conjugate surface.
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01 - 0.1% (v/v)Prevent surface-induced aggregation by competitively binding to interfaces.

Technical Support Center: Optimizing Biotin-NH-PSMA-617 Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Biotin-NH-PSMA-617 binding in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cell-based binding assay?

A1: The optimal incubation time depends on several factors, including the cell line, expression level of Prostate-Specific Membrane Antigen (PSMA), concentration of the biotinylated ligand, and the assay temperature. For initial experiments with PSMA-positive cell lines like LNCaP, an incubation time of 1 hour at 37°C is a good starting point. Shorter incubation times as brief as 10-15 minutes may be sufficient for detecting initial binding, while longer incubation times of up to 4-6 hours can be explored to maximize signal, especially if internalization is being studied. However, it's crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the point of binding saturation for your specific system.

Q2: How does temperature affect the binding of this compound?

A2: Temperature can significantly influence the binding kinetics. PSMA-617 exhibits a high affinity for PSMA at both 25°C and 37°C.[1] However, incubation at 37°C is generally recommended for cell-based assays to mimic physiological conditions and to study ligand internalization. For applications where only surface binding is of interest, incubation at 4°C can be performed to minimize internalization.

Q3: What is the significance of the dissociation constant (Kd) for incubation time?

A3: The dissociation constant (Kd) is a measure of the binding affinity between this compound and PSMA. PSMA-617 has a very low Kd value, indicating a high affinity.[1] This high affinity means that the ligand will bind tightly to the receptor. A lower Kd suggests that a shorter incubation time may be sufficient to achieve significant binding. The dissociation rate (koff) is also a critical factor; a slow koff indicates that the ligand will remain bound for a longer period, allowing for more flexibility in washing steps.

Q4: Can I perform incubation overnight?

A4: For immunohistochemistry (IHC), overnight incubation at 4°C is a common practice with biotinylated probes to enhance signal intensity, especially for targets with low expression.[2] For cell-based assays, overnight incubation is generally not recommended as it can lead to increased non-specific binding and potential cell death, which can compromise the integrity of the experiment.

Troubleshooting Guides

Issue 1: Low or No Signal
Potential Cause Troubleshooting Steps
Insufficient Incubation Time Increase the incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal duration for your specific assay conditions. For IHC, consider overnight incubation at 4°C.[2][3]
Low Concentration of this compound Increase the concentration of the biotinylated ligand. Ensure the concentration is appropriate for the Kd of the interaction.
Low PSMA Expression Confirm PSMA expression levels in your cell line or tissue sample using a validated positive control or an alternative method like qPCR or western blotting.
Suboptimal Temperature For cell-based assays, ensure incubation is performed at 37°C to facilitate binding and internalization. For IHC, ensure a consistent temperature is maintained during incubation.
Inefficient Detection Ensure the streptavidin-conjugate is active and used at the recommended concentration. Optimize the incubation time for the detection step as well.
Issue 2: High Background Staining
Potential Cause Troubleshooting Steps
Excessive Incubation Time Reduce the incubation time. Prolonged incubation can lead to increased non-specific binding. Refer to your time-course optimization experiment to select a shorter time point that still provides a good signal-to-noise ratio.
High Concentration of this compound Decrease the concentration of the biotinylated ligand. High concentrations can lead to non-specific binding to off-target sites.
Inadequate Washing Increase the number and/or duration of washing steps after incubation to remove unbound ligand. The slow dissociation rate of PSMA-617 allows for stringent washing without significant loss of specific signal.
Non-specific Binding to Surfaces Use appropriate blocking buffers (e.g., BSA or serum) before adding the biotinylated ligand to block non-specific binding sites on the cells or tissue.[2][4]
Endogenous Biotin (in IHC) For IHC experiments, especially with tissues like kidney or liver, block endogenous biotin using an avidin-biotin blocking kit before applying the primary probe.[2][4]

Data Presentation

Table 1: Binding Kinetics of PSMA-617

ParameterValueTemperatureReference
Dissociation Constant (Kd) 0.1 ± 0.06 nM37°C[1]
Dissociation Constant (Kd) 0.01 ± 0.01 nM25°C[1]
Association Rate (kon) 2.0 x 10⁶ to 5.5 x 10⁶ (Ms)⁻¹Not Specified
Dissociation Rate (koff) 5.4 x 10⁻⁵ to 4.2 x 10⁻⁴ s⁻¹Not Specified

Table 2: Recommended Starting Incubation Times

ApplicationRecommended Incubation TimeTemperatureNotes
Cell-Based Binding Assay 1 hour37°COptimization via a time-course experiment is highly recommended.
Immunohistochemistry (IHC) 1-2 hours or OvernightRoom Temp. or 4°COvernight incubation at 4°C can increase signal intensity.
Flow Cytometry 30-60 minutes4°CTo primarily assess surface binding and minimize internalization.

Experimental Protocols

Protocol 1: Optimizing Incubation Time for a Cell-Based Binding Assay
  • Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Blocking: Wash the cells once with PBS and then block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Ligand Preparation: Prepare serial dilutions of this compound in binding buffer (e.g., serum-free media with 0.1% BSA). A starting concentration range of 1-100 nM is recommended.

  • Incubation: Remove the blocking buffer and add the this compound dilutions to the wells. Incubate the plate for different time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: After incubation, aspirate the ligand solution and wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Detection: Add a streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the cells three times with PBS. Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the signal intensity against the incubation time for each concentration to determine the optimal incubation time that provides the best signal-to-noise ratio.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Optimization cluster_detection Detection cluster_analysis Analysis cell_seeding Seed PSMA-positive cells blocking Block with 1% BSA cell_seeding->blocking ligand_prep Prepare this compound dilutions blocking->ligand_prep incubation Incubate for various time points (15m, 30m, 1h, 2h, 4h) at 37°C ligand_prep->incubation washing1 Wash 3x with PBS incubation->washing1 streptavidin Add Streptavidin-HRP washing1->streptavidin washing2 Wash 3x with PBS streptavidin->washing2 substrate Add HRP Substrate washing2->substrate measure Measure Absorbance substrate->measure analysis Plot Signal vs. Incubation Time measure->analysis

Caption: Workflow for optimizing this compound incubation time in a cell-based binding assay.

troubleshooting_logic cluster_low cluster_high start Start Troubleshooting issue What is the issue? start->issue low_signal Low/No Signal issue->low_signal Low Signal high_background High Background issue->high_background High Background increase_time Increase Incubation Time low_signal->increase_time decrease_time Decrease Incubation Time high_background->decrease_time increase_conc Increase Ligand Concentration increase_time->increase_conc check_psma Verify PSMA Expression increase_conc->check_psma decrease_conc Decrease Ligand Concentration decrease_time->decrease_conc improve_wash Improve Washing Steps decrease_conc->improve_wash add_blocking Optimize Blocking improve_wash->add_blocking

Caption: Troubleshooting logic for this compound binding assays.

signaling_pathway PSMA617 This compound PSMA PSMA Receptor (on cell surface) PSMA617->PSMA Binding (kon) Complex PSMA-617/PSMA Complex PSMA617->Complex PSMA->PSMA617 Dissociation (koff) PSMA->Complex Internalization Endocytosis/ Internalization Complex->Internalization Endosome Endosome Internalization->Endosome Signal Downstream Signaling/ Detection Endosome->Signal

Caption: Simplified pathway of this compound binding and internalization.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Biotin-NH-PSMA-617 Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-NH-PSMA-617 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging experiments and troubleshooting common issues to enhance the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a specialized imaging agent consisting of PSMA-617, a small molecule that binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), tagged with a biotin molecule.[1][2] PSMA is a protein that is highly expressed on the surface of most prostate cancer cells. The biotin tag allows for a pre-targeting imaging strategy. In this approach, the non-radioactive this compound is first administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled streptavidin or avidin, which has an extremely high affinity for biotin, is administered. This radiolabeled streptavidin then binds to the biotinylated PSMA-617 that is concentrated at the tumor, providing a strong and specific signal for imaging.[1][3]

Q2: Why is a pre-targeting approach with this compound beneficial for enhancing the signal-to-noise ratio?

A2: The pre-targeting strategy significantly enhances the signal-to-noise ratio (SNR) by separating the tumor targeting step from the delivery of the radionuclide.[3][4] This two-step process allows for the clearance of any unbound this compound from the bloodstream and non-target tissues before the radioactive component is introduced.[5][6] This reduction in background radioactivity leads to a much higher tumor-to-background signal ratio, resulting in clearer and more sensitive images.[3][7]

Q3: What are the key advantages of using a pre-targeting strategy over direct radiolabeling of PSMA-617?

A3: The primary advantages include:

  • Improved Image Contrast: By minimizing background signal, the tumor is more clearly delineated.[4]

  • Reduced Radiation Dose to Non-Target Tissues: The radionuclide is cleared more rapidly from the body as it is not attached to a molecule that circulates for a long time.[3]

  • Use of Short-Lived Radionuclides: The rapid clearance kinetics of the radiolabeled streptavidin allows for the use of radionuclides with shorter half-lives, which can be advantageous for imaging logistics and patient safety.[3]

Q4: Can endogenous biotin interfere with the imaging process?

A4: Yes, endogenous biotin, naturally present in tissues, can potentially interfere with the binding of the radiolabeled streptavidin to the biotinylated PSMA-617 at the tumor site.[8][9] This can lead to a weaker signal from the tumor and potentially higher background. Strategies to mitigate this include administering an avidin "chase" to clear circulating biotinylated agents before the radiolabeled streptavidin is introduced.[5][6]

Q5: What factors can affect the success of a pre-targeting experiment with this compound?

A5: Several factors can influence the outcome, including:

  • The dose of this compound and radiolabeled streptavidin.

  • The time interval between the administration of the two components.[7]

  • The efficiency of clearance of the unbound biotinylated agent.

  • The level of PSMA expression on the target cells.

  • The presence of endogenous biotin.[8]

Troubleshooting Guides

Issue 1: Weak or No Signal from the Target Tissue

This is a common issue that can arise from several factors related to the experimental protocol and reagents.

Potential Cause Troubleshooting Step Recommended Action
Insufficient accumulation of this compound at the tumor site. Optimize incubation time.Increase the time interval between the injection of this compound and the radiolabeled streptavidin to allow for maximum tumor uptake and clearance from background tissues.
Verify PSMA expression.Confirm the PSMA expression level of the target cells or tissue using immunohistochemistry (IHC) or other validated methods.
Inefficient binding of radiolabeled streptavidin to biotin. Check for endogenous biotin interference.Consider an avidin chase step prior to administering the radiolabeled streptavidin to block any circulating biotinylated molecules.[5][6]
Confirm the integrity of the biotin tag.Ensure proper storage and handling of this compound to prevent degradation of the biotin moiety.
Problems with the radiolabeled streptavidin. Verify radiolabeling efficiency.Confirm the specific activity and radiochemical purity of the radiolabeled streptavidin.
Assess binding affinity.Perform in vitro binding assays to confirm the high affinity of the radiolabeled streptavidin for biotin.
Issue 2: High Background Signal

High background noise can obscure the signal from the target tissue, leading to a low signal-to-noise ratio.

Potential Cause Troubleshooting Step Recommended Action
Incomplete clearance of unbound this compound. Extend the clearance phase.Increase the time between the injection of this compound and the radiolabeled streptavidin to allow for more thorough clearance from the circulation and non-target organs.[7]
Introduce a clearing agent.An avidin or anti-biotin antibody "chase" can be administered to accelerate the clearance of circulating this compound.[5][6]
Non-specific binding of radiolabeled streptavidin. Optimize the dose of radiolabeled streptavidin.Titrate the amount of radiolabeled streptavidin to find the optimal concentration that maximizes target binding while minimizing non-specific uptake.
Block non-specific binding sites.Consider pre-treating with a blocking agent, such as non-labeled streptavidin, although this must be carefully optimized to avoid blocking the target.
Presence of endogenous biotin in tissues. Implement a biotin-blocking step.Administer an excess of unlabeled avidin prior to the radiolabeled streptavidin to saturate endogenous biotin binding sites.[8]

Experimental Protocols

Key Experiment: Two-Step Pre-targeted Imaging with this compound and Radiolabeled Streptavidin

This protocol outlines a general procedure for in vivo imaging. Specific parameters may need to be optimized for different animal models and imaging systems.

  • Preparation of Reagents:

    • Reconstitute this compound in a sterile, biocompatible buffer (e.g., PBS) to the desired concentration.

    • Prepare the radiolabeled streptavidin (e.g., with 68Ga for PET or 111In for SPECT) according to established radiolabeling protocols. Ensure high radiochemical purity and specific activity.

  • Animal Model:

    • Use an appropriate animal model with confirmed PSMA-expressing tumors (e.g., xenografts of LNCaP or PC-3 PIP cells).

  • Step 1: Administration of this compound:

    • Inject the animal with an optimized dose of this compound intravenously. The optimal dose should be determined empirically but is typically in the nanomolar range per animal.

  • Incubation and Clearance Phase:

    • Allow a sufficient period for the this compound to accumulate at the tumor site and for the unbound agent to clear from the circulation. This period can range from 1 to 24 hours and is a critical parameter to optimize for achieving a high tumor-to-background ratio.[7]

  • Optional Clearing Step:

    • To further reduce background, an avidin "chase" may be administered intravenously 1-4 hours before the radiolabeled streptavidin. This will bind to and facilitate the clearance of any remaining circulating this compound.[5][6]

  • Step 2: Administration of Radiolabeled Streptavidin:

    • Inject the animal with the radiolabeled streptavidin intravenously. The molar ratio of streptavidin to the pre-injected biotinylated PSMA-617 should be optimized to ensure saturation of the target-bound biotin without introducing excessive unbound radiolabel.

  • Imaging:

    • Perform PET or SPECT imaging at various time points after the injection of the radiolabeled streptavidin (e.g., 1, 4, and 24 hours) to determine the optimal imaging window.

  • Data Analysis:

    • Quantify the radioactivity in the tumor and various organs to calculate the percentage of injected dose per gram (%ID/g) and the tumor-to-background ratios.

Visualizations

experimental_workflow cluster_step1 Step 1: Targeting cluster_optional Optional Step cluster_step2 Step 2: Imaging cluster_analysis Data Analysis A Administer this compound B Incubation & Clearance (1-24 hours) A->B C Administer Avidin Chase B->C Optional D Administer Radiolabeled Streptavidin B->D If no chase C->D E PET/SPECT Imaging D->E F Calculate Tumor-to-Background Ratio E->F psma_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSMA_Ligand This compound PSMA PSMA Receptor PSMA_Ligand->PSMA Binding PI3K_AKT PI3K/AKT Pathway PSMA->PI3K_AKT Activates MAPK MAPK Pathway PSMA->MAPK Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

References

Technical Support Center: Quality Control for Synthesized Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control measures for synthesized Biotin-NH-PSMA-617. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound?

A1: The critical quality attributes for this compound that should be assessed to ensure its identity, purity, and potency include:

  • Identity: Confirmation of the correct chemical structure and molecular weight.

  • Purity: Assessment of the percentage of the desired product and identification of any impurities.

  • Biotinylation Efficiency: Confirmation of successful biotin conjugation.

  • PSMA Binding Affinity: Measurement of the binding affinity to the Prostate-Specific Membrane Antigen (PSMA).

  • Stability: Evaluation of the compound's stability under defined storage conditions.

Q2: What are the common impurities that can be found in synthesized this compound?

A2: Impurities can arise from the solid-phase peptide synthesis of the PSMA-617 backbone and the subsequent biotinylation step. Common impurities may include:

  • Deletion or insertion sequences: Peptides missing or having extra amino acids.[1][2][3]

  • Incompletely deprotected side chains: Residual protecting groups from the synthesis.[1][3]

  • Oxidized or reduced forms: Modification of sensitive amino acid residues.[2]

  • Unconjugated PSMA-617: The starting material that has not been biotinylated.

  • Excess biotinylating reagent and its hydrolysis products.

  • Diastereomers: Racemization of amino acids during synthesis.[3]

  • Cyclized forms: Spontaneous condensation reaction of the Glu-C(O)-Lys fragment.[4]

Q3: How can I confirm the successful biotinylation of PSMA-617?

A3: Successful biotinylation can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): An increase in the molecular weight corresponding to the addition of the biotin-NH- linker confirms conjugation.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time compared to the unconjugated PSMA-617 is indicative of successful biotinylation.

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For short-term use, solutions can be prepared and stored at 2-8°C for a limited time, although stability studies should be performed to determine the optimal storage conditions for solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity on HPLC Incomplete reaction or purification.Optimize reaction conditions (e.g., coupling time, temperature). Improve purification by adjusting the HPLC gradient or using a different column.[5]
Degradation of the product.Check storage conditions. Avoid repeated freeze-thaw cycles. Perform stability studies.
Multiple Peaks in Mass Spectrum Presence of impurities (e.g., deletion sequences, protecting groups).Review the synthesis protocol for potential sources of side reactions.[1][2][3] Purify the product using preparative HPLC.
Fragmentation of the molecule in the mass spectrometer.Optimize MS parameters (e.g., ionization source, collision energy).
Inconsistent Biotinylation Incomplete removal of excess biotinylating reagent.Improve purification post-biotinylation (e.g., dialysis, size exclusion chromatography).[6]
Inconsistent reaction conditions.Standardize the biotinylation protocol, including reagent concentrations, reaction time, and temperature.[6]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or carbonate buffer for the biotinylation reaction.[7]
Low PSMA Binding Affinity Incorrect conformation of the PSMA-617 moiety.Ensure proper folding by using appropriate buffer conditions.
Steric hindrance from the biotin-linker.Consider using a longer linker between biotin and PSMA-617.
Degradation of the compound.Re-evaluate the purity and integrity of the compound using HPLC and MS.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Data Presentation:

ParameterAcceptance Criteria
Purity (by HPLC area %)≥ 95%
Retention TimeConsistent with reference standard (± 0.2 min)
Peak Tailing Factor≤ 2.0
Mass Spectrometry (MS) for Identity Confirmation

Methodology:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mode: Positive ion mode is often suitable for this class of compounds.[9]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.

Data Presentation:

ParameterExpected Value
Molecular Weight (M+H)⁺Calculated MW ± 1 Da
PSMA Binding Affinity Assay (Competitive Binding Assay)

Methodology:

  • Cell Line: LNCaP or PC-3 PIP cells (PSMA-positive).[10]

  • Radioligand: A known radiolabeled PSMA inhibitor (e.g., [¹⁷⁷Lu]Lu-PSMA-617).

  • Procedure:

    • Seed PSMA-positive cells in a multi-well plate.

    • Incubate the cells with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After incubation, wash the cells to remove unbound ligand.

    • Lyse the cells and measure the radioactivity using a gamma counter.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Data Presentation:

ParameterTypical Range
IC50Low nanomolar range

Visualizations

PSMA Signaling Pathway

The following diagram illustrates the signaling pathway involving Prostate-Specific Membrane Antigen (PSMA). PSMA expression can lead to the activation of the PI3K-AKT signaling pathway, which promotes tumor cell survival and progression.[11][12][13]

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA RACK1 RACK1 PSMA->RACK1 Integrin β1 Integrin FAK FAK IGF1R IGF-1R PI3K PI3K IGF1R->PI3K GRB2 GRB2 FAK->GRB2 Canonical Pathway (disrupted by PSMA) AKT AKT PI3K->AKT Survival Tumor Survival AKT->Survival ERK ERK GRB2->ERK Proliferation Proliferation/ Growth/ Migration ERK->Proliferation

Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.

Experimental Workflow for Quality Control

This workflow outlines the logical sequence of experiments for the quality control of synthesized this compound.

QC_Workflow Start Synthesized This compound HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS Purity_Check Purity ≥ 95%? HPLC->Purity_Check Identity_Check Correct Mass? MS->Identity_Check Purification Further Purification Purity_Check->Purification No Binding_Assay PSMA Binding Assay Purity_Check->Binding_Assay Yes Identity_Check->Binding_Assay Yes Fail Synthesis Review/ Re-synthesis Identity_Check->Fail No Purification->HPLC Final_Product Qualified Product Binding_Assay->Final_Product

Caption: Quality control workflow for this compound.

References

Validation & Comparative

Unveiling the Specificity of Biotin-NH-PSMA-617 for Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise validation of a ligand's specificity for its target is paramount. This guide provides a comparative analysis of Biotin-NH-PSMA-617, a biotinylated derivative of the well-established Prostate-Specific Membrane Antigen (PSMA)-targeting ligand, PSMA-617. We present experimental data and detailed protocols to objectively assess its performance against an alternative, Biotin-PEG12-CTT54, for the specific recognition of PSMA.

This compound is a valuable tool for researchers due to the high affinity of the underlying PSMA-617 molecule for PSMA, a transmembrane protein significantly overexpressed on the surface of prostate cancer cells. The biotin tag enables versatile detection and purification strategies. This guide delves into the experimental evidence that substantiates its specific binding to PSMA.

Comparative Performance Data

To contextualize the performance of this compound, we compare its binding affinity with that of another biotinylated PSMA inhibitor, Biotin-PEG12-CTT54. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the ligand's potency in inhibiting target binding. Lower IC50 values indicate higher binding affinity.

LigandIC50 (nM)Cell Line(s)Notes
PSMA-617 (core of this compound)~5-7LNCaP, C4-2Competitive binding assay against [¹⁷⁷Lu]Lu-PSMA-617.[1]
PSMA-617 (core of this compound)2.34 (Ki)Inhibition constant, another measure of binding affinity.
Biotin-PEG12-CTT54 10

Note: Direct binding affinity data (IC50 or Kd) for this compound was not available in the reviewed literature. The data presented is for the parent compound, PSMA-617, which provides a strong indication of the expected performance.

Experimental Validation of Specificity

The specificity of a PSMA-targeting ligand is critical to ensure that it selectively binds to cells expressing the target protein. A common method to validate this is to compare its binding to PSMA-positive and PSMA-negative cancer cell lines.

Experimental Finding: A study utilizing a biotinylated PSMA inhibitor demonstrated selective labeling of PSMA-positive LNCaP cells, while no significant labeling was observed in PSMA-negative PC-3 cells. This differential binding provides strong evidence for the ligand's specificity for PSMA.

Below is a visual representation of the experimental workflow designed to validate the specificity of a biotinylated PSMA ligand.

G cluster_0 Cell Culture cluster_1 Incubation cluster_2 Detection cluster_3 Analysis PSMA_pos PSMA-positive cells (e.g., LNCaP) Incubate_pos Incubate with This compound PSMA_pos->Incubate_pos PSMA_neg PSMA-negative cells (e.g., PC-3) Incubate_neg Incubate with This compound PSMA_neg->Incubate_neg Detect_pos Detect bound ligand (e.g., Streptavidin-Fluorophore) Incubate_pos->Detect_pos Detect_neg Detect bound ligand (e.g., Streptavidin-Fluorophore) Incubate_neg->Detect_neg Result_pos Strong Signal (Binding) Detect_pos->Result_pos Result_neg No/Low Signal (No Binding) Detect_neg->Result_neg

Workflow for PSMA Specificity Validation

PSMA Signaling Pathway

Understanding the downstream effects of PSMA can provide further context for the application of PSMA-targeted ligands. PSMA expression has been shown to influence key signaling pathways involved in cancer cell survival and proliferation. Specifically, PSMA can modulate the PI3K-AKT and MAPK-ERK pathways.

G cluster_0 Cell Membrane cluster_1 Signaling Cascades cluster_2 Cellular Outcomes PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Inhibits AKT AKT PI3K->AKT Survival Cell Survival (Increased) AKT->Survival ERK ERK MAPK->ERK Proliferation Proliferation (Decreased) ERK->Proliferation

PSMA Signaling Pathway Modulation

Detailed Experimental Protocols

For researchers looking to independently validate the specificity of this compound or other biotinylated PSMA ligands, the following protocols provide a detailed methodology for key experiments.

Competitive Binding Assay

This assay determines the binding affinity of a non-radiolabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled PSMA ligand for binding to PSMA-expressing cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP or C4-2)

  • Cell culture medium

  • Binding buffer (e.g., Tris-based buffer with MgCl2 and 0.1% BSA)

  • Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • This compound (or other competitor ligand)

  • 96-well plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed PSMA-positive cells in 96-well plates and allow them to adhere overnight.

  • Preparation of Ligands: Prepare serial dilutions of the competitor ligand (this compound) in binding buffer. Prepare a constant concentration of the radiolabeled ligand.

  • Competition: Remove the culture medium from the cells and wash with binding buffer. Add the serially diluted competitor ligand to the wells, followed by the addition of the radiolabeled ligand. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a large excess of a known PSMA inhibitor (non-specific binding).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold binding buffer to remove unbound ligands.

  • Cell Lysis and Counting: Lyse the cells in each well and transfer the lysate to tubes for counting in a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor ligand. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Western Blot for Detection of Biotinylated Ligand Binding

This protocol allows for the visualization of the binding of a biotinylated ligand to PSMA in cell lysates.

Materials:

  • PSMA-positive and PSMA-negative cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • This compound

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Incubation with Biotinylated Ligand: Incubate the membrane with a solution of this compound in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove unbound ligand.

  • Incubation with Streptavidin-HRP: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A band corresponding to the molecular weight of PSMA should be visible in the lanes with PSMA-positive cell lysates.

Cell Uptake and Internalization Assay

This assay quantifies the amount of ligand that is not only bound to the cell surface but also internalized by the cells.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Cell culture medium

  • This compound

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand

  • Cell lysis buffer

  • Streptavidin-coated plates

  • HRP-conjugated anti-biotin antibody or streptavidin-HRP

  • Substrate for HRP (e.g., TMB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed PSMA-positive cells in multi-well plates and culture overnight.

  • Incubation: Incubate the cells with this compound at 37°C for various time points (e.g., 10, 30, 60, 120 minutes) to allow for internalization.

  • Washing: At each time point, wash the cells with ice-cold PBS to stop internalization.

  • Acid Wash (to measure internalized fraction): For one set of wells, incubate with acid wash buffer for a short period on ice to remove surface-bound ligand. Collect the supernatant (surface-bound fraction). Lyse the cells to release the internalized ligand (internalized fraction). For another set of wells (total binding), lyse the cells directly without the acid wash.

  • Quantification: Coat streptavidin plates with the cell lysates and supernatants. Detect the captured biotinylated ligand using an HRP-conjugated anti-biotin antibody or streptavidin-HRP and a colorimetric substrate.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of internalized ligand relative to the total cell-associated ligand at each time point.

References

A Comparative Analysis of PSMA-Targeting Ligands for Prostate Cancer Theranostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has led to the development of a diverse array of PSMA-targeting ligands, each with unique characteristics influencing their clinical utility. This guide provides an objective comparison of the performance of prominent PSMA-targeting ligands, supported by experimental data, to aid researchers and drug development professionals in this rapidly evolving field.

Quantitative Performance Comparison

The efficacy of PSMA-targeting ligands is determined by several key parameters, including binding affinity, internalization rate, tumor uptake, and the resulting radiation dose delivered to cancerous tissues versus healthy organs. Below is a summary of these quantitative metrics for several leading PSMA ligands.

Table 1: In Vitro Binding Affinity and Internalization of PSMA Ligands
LigandCell LineBinding Affinity (IC50/Ki, nM)Internalization (%ID/10^6 cells)Citation(s)
PSMA-617LNCaP2.34 ± 2.94 (Ki)17.51 ± 3.99 (at 1h)[1]
PSMA-11 (HBED-CC)LNCaP24.3 ± 2.0 (IC50)~6 (Compared to 99mTc-IDA-EuKfG)[2]
PSMA-I&TLNCaP61.1 ± 7.8 (IC50)N/A
[¹⁸F]-DCFPyL-1.1 ± 0.1 (Ki)N/A
99mTc-IDA-EuKfGLNCaP3.0 (IC50 for Re-IDA-EuKfG)12 (at 1h)
Table 2: Preclinical Tumor Uptake and Biodistribution of Lutetium-177 Labeled Ligands
LigandTumor ModelTumor Uptake (%ID/g at 24h)Kidney Uptake (%ID/g at 24h)Citation(s)
[¹⁷⁷Lu]Lu-PSMA-617LNCaP xenograft~7.5 ± 2.61.4 ± 0.4[3]
[¹⁷⁷Lu]Lu-PSMA-I&TLNCaP xenograftN/A34.7 ± 17.2
[¹⁷⁷Lu]Lu-rhPSMA-7.3LNCaP xenograftHigher than PSMA-I&TSimilar to PSMA-I&T
[¹⁷⁷Lu]Lu-PSMA-ALB-56-Higher than PSMA-617/I&TIncreased[3]

Note: Direct head-to-head preclinical comparisons are not always available, and experimental conditions can vary.

Table 3: Clinical Dosimetry of Lutetium-177 Labeled Ligands in Patients (Absorbed Dose in Gy/GBq)
Organ[¹⁷⁷Lu]Lu-PSMA-617[¹⁷⁷Lu]Lu-PSMA-I&T[¹⁷⁷Lu]Lu-PSMA-ALB-56Citation(s)
Tumors5.95.86.64 ± 6.92[3]
Kidneys0.770.922.54 ± 0.94[3]
Salivary Glands~0.4~0.50.87 ± 0.43[3]
Red MarrowN/AN/A0.29 ± 0.07[3]
Whole Body0.040.03N/A

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of PSMA ligands. Below are methodologies for key in vitro assays.

Competitive Binding Assay for PSMA Ligands (Example: PSMA-617)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled PSMA ligand by measuring its ability to compete with a radiolabeled ligand for binding to PSMA-expressing cells.

Materials:

  • PSMA-positive LNCaP cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • [¹⁷⁷Lu]Lu-PSMA-617 (radioligand)

  • Non-radiolabeled PSMA-617 (or test ligand) at various concentrations

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere overnight.

  • Preparation of Ligands: Prepare serial dilutions of the non-radiolabeled PSMA-617 in binding buffer. Prepare a solution of [¹⁷⁷Lu]Lu-PSMA-617 at a constant concentration in binding buffer.

  • Competition Reaction:

    • Wash the cells once with binding buffer.

    • Add the serially diluted non-radiolabeled ligand to the wells.

    • Immediately add the constant concentration of [¹⁷⁷Lu]Lu-PSMA-617 to all wells.

    • Include control wells with only the radioligand (total binding) and wells with a high concentration of non-radiolabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Aspirate the supernatant and wash the cells twice with cold binding buffer to remove unbound ligands.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH). Transfer the lysate to tubes and measure the radioactivity in a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the non-radiolabeled ligand. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Internalization Assay for PSMA Ligands (Example: PSMA-617)

Objective: To quantify the amount of radiolabeled PSMA ligand that is internalized by PSMA-expressing cells over time.

Materials:

  • PSMA-positive LNCaP cells

  • Cell culture medium

  • [¹⁷⁷Lu]Lu-PSMA-617

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound ligand

  • Binding buffer

  • 6-well plates

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP cells in 6-well plates and grow to confluence.

  • Ligand Incubation:

    • Wash the cells with binding buffer.

    • Add [¹⁷⁷Lu]Lu-PSMA-617 in binding buffer to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Washing: At each time point, aspirate the radioactive medium and wash the cells with cold binding buffer.

  • Acid Wash:

    • To separate surface-bound from internalized radioactivity, add cold acid wash buffer to the cells and incubate for 5-10 minutes on ice.

    • Collect the supernatant, which contains the surface-bound ligand.

  • Cell Lysis: Lyse the remaining cells with lysis buffer (e.g., 1M NaOH). This fraction represents the internalized ligand.

  • Radioactivity Measurement: Measure the radioactivity in the acid wash fraction and the cell lysate fraction using a gamma counter.

  • Data Analysis: Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity (surface-bound + internalized) at each time point.

Visualizing Key Processes and Relationships

Graphical representations of workflows and pathways can facilitate a clearer understanding of the complex processes involved in PSMA-targeted theranostics.

PSMA_Theranostics_Workflow PSMA-Targeted Theranostics Workflow Patient Patient with Prostate Cancer PSMA_PET_CT PSMA PET/CT Imaging (e.g., 68Ga-PSMA-11) Patient->PSMA_PET_CT Diagnostic Scan Patient_Selection Patient Selection: PSMA-Positive Disease PSMA_PET_CT->Patient_Selection Image Analysis RLT Radioligand Therapy (RLT) (e.g., 177Lu-PSMA-617) Patient_Selection->RLT Therapeutic Intervention Monitoring Treatment Monitoring (Follow-up Imaging) RLT->Monitoring Assess Response Outcome Therapeutic Outcome RLT->Outcome Monitoring->RLT Further Cycles Monitoring->Outcome

Caption: A flowchart of the clinical workflow for PSMA-targeted theranostics.

Ligand_Internalization_Pathway Simplified PSMA Ligand Internalization Pathway Ligand Radiolabeled PSMA Ligand Binding Binding Ligand->Binding PSMA_Receptor PSMA Receptor (on cell surface) PSMA_Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome with Ligand-Receptor Complex Internalization->Endosome Radionuclide_Decay Radionuclide Decay (e.g., Beta Emission) Endosome->Radionuclide_Decay Intracellular Retention DNA_Damage DNA Damage & Cell Death Radionuclide_Decay->DNA_Damage Therapeutic Effect

Caption: The process of PSMA ligand binding, internalization, and therapeutic action.

Caption: A logic diagram illustrating the key characteristics of an ideal PSMA-targeting ligand.

References

Comparative Analysis of Biotin-NH-PSMA-617 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biotin-NH-PSMA-617 and Alternative Prostate-Specific Membrane Antigen (PSMA) Targeting Ligands.

This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a biotinylated derivative of the widely used PSMA-617 ligand. Understanding the binding specificity of this and other PSMA-targeting agents is crucial for the development of safe and effective diagnostics and radioligand therapies for prostate cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to aid in the objective comparison of available alternatives.

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in prostate cancer research and clinical practice. Small molecule ligands that bind to PSMA, such as PSMA-617, have been successfully utilized for both imaging (theranostics) and targeted radionuclide therapy. This compound, a biotin-tagged version of PSMA-617, is often employed in preclinical research for various in vitro and in vivo applications. However, the potential for off-target binding, or cross-reactivity, can lead to undesired side effects and impact the therapeutic window of these agents. This guide focuses on the cross-reactivity of PSMA-617 and its derivatives, providing a comparative overview with other notable PSMA-targeting ligands. A significant finding in the field is the cross-reactivity of PSMA-617 with Glutamate Carboxypeptidase III (GCPIII), which is expressed in healthy tissues such as the salivary glands and kidneys, offering a molecular explanation for some of the observed off-target toxicities in patients undergoing PSMA-targeted radioligand therapy.

Data Presentation: Comparative Binding Affinities

Table 1: Binding Affinity for Prostate-Specific Membrane Antigen (PSMA)

CompoundLigand TypeAssay TypeIC50 (nM)Ki (nM)Kd (nM)
PSMA-617 (proxy for this compound) Urea-based Small MoleculeCompetitive Radioligand Binding27.49[1]2.34 ± 2.94[2]0.06[3]
PSMA-I&T Urea-based Small MoleculeCompetitive Radioligand Binding61.1 ± 7.8[4]--
[natGa]PSMA-I&T Urea-based Small MoleculeCompetitive Radioligand Binding7.4 ± 1.2--
[natLu]PSMA-I&T Urea-based Small MoleculeCompetitive Radioligand Binding6.4 ± 1.4--
PSMA-1007 Urea-based Small MoleculeCompetitive Radioligand Binding--6.7 ± 1.7[5]
PSMA-11 Urea-based Small MoleculeCompetitive Radioligand Binding84.5 ± 26.5[4]12.1 ± 2.1[6]-

Table 2: Cross-Reactivity Profile - Binding Affinity for Off-Target Enzymes

CompoundOff-Target EnzymeAssay TypeKd (nM)Notes
Fluorescent Derivative of PSMA-617 Glutamate Carboxypeptidase III (GCPIII)Fluorescence Polarization~1Indicates significant cross-reactivity.
PSMA-617 Fibroblast Activation Protein (FAP)Not Available-Data not found in the searched literature.
PSMA-617 Neprilysin (NEP)Not Available-Data not found in the searched literature.

Experimental Protocols

Competitive Radioligand Binding Assay for PSMA

This protocol is a standard method to determine the binding affinity (IC50 and subsequently Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Cell Culture and Membrane Preparation:

  • PSMA-positive cells (e.g., LNCaP or PC3-Pip) are cultured to a sufficient density.

  • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Cell pellets are homogenized in a lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add a fixed amount of cell membrane preparation.

  • Add a fixed concentration of a suitable radioligand that binds to PSMA (e.g., [¹⁷⁷Lu]Lu-PSMA-617 or ⁶⁸Ga-PSMA-11).

  • Add varying concentrations of the unlabeled competitor compound (this compound or other test compounds).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known PSMA inhibitor like 2-PMPA).

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[7]

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Below are diagrams generated using the DOT language to illustrate key concepts and workflows.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture PSMA+ Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([¹⁷⁷Lu]Lu-PSMA-617) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Data_Plotting Data Plotting Counting->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway cluster_psma PSMA Pathway cluster_gcpiii Cross-Reactivity Pathway PSMA_Ligand This compound PSMA_Receptor PSMA Receptor (on Prostate Cancer Cell) PSMA_Ligand->PSMA_Receptor High Affinity Binding Internalization Internalization PSMA_Receptor->Internalization Therapeutic_Effect Therapeutic/Diagnostic Effect Internalization->Therapeutic_Effect PSMA_Ligand_Off_Target PSMA-617 Derivative GCPIII_Receptor GCPIII Receptor (on Salivary Gland/Kidney Cell) PSMA_Ligand_Off_Target->GCPIII_Receptor Cross-Reactivity Off_Target_Binding Off-Target Binding GCPIII_Receptor->Off_Target_Binding Potential_Toxicity Potential Side Effects Off_Target_Binding->Potential_Toxicity

Caption: On-target vs. off-target binding of PSMA ligands.

Logical_Relationship High_Affinity High Binding Affinity (Low Ki/Kd) Improved_Therapeutic_Window Improved Therapeutic Window High_Affinity->Improved_Therapeutic_Window High_Selectivity High Selectivity (Low Off-Target Binding) Reduced_Side_Effects Reduced Side Effects High_Selectivity->Reduced_Side_Effects Favorable_PK Favorable Pharmacokinetics Favorable_PK->Improved_Therapeutic_Window Effective_Theranostic Effective Theranostic Agent Improved_Therapeutic_Window->Effective_Theranostic Reduced_Side_Effects->Effective_Theranostic

Caption: Key properties of an ideal PSMA-targeting agent.

References

Validating Biotin-NH-PSMA-617 in New Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin-NH-PSMA-617 with other common Prostate-Specific Membrane Antigen (PSMA)-targeting ligands. The data presented here is intended to help researchers validate the use of this compound in novel cancer models by providing objective performance metrics and detailed experimental protocols.

Introduction to PSMA-Targeted Ligands

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. Small molecule ligands that bind to PSMA can be labeled with radioisotopes for PET imaging (e.g., Gallium-68) or for delivering therapeutic radiation (e.g., Lutetium-177). PSMA-617 is a widely used ligand in both clinical and preclinical settings. This compound is a derivative of PSMA-617 that incorporates a biotin tag, enabling its use in streptavidin-based detection and delivery systems. This modification opens up new avenues for experimental assays and therapeutic strategies.

Performance Comparison of PSMA Ligands

The selection of a PSMA ligand for a new cancer model depends on several factors, including binding affinity, internalization rate, and in vivo biodistribution. The following tables summarize the quantitative performance of PSMA-617 in comparison to other commonly used PSMA ligands. While direct comparative data for this compound is limited, the performance of its parent compound, PSMA-617, serves as a strong benchmark. It is important to note that the addition of a biotin tag may slightly alter the binding kinetics, and this should be considered in experimental design.

Table 1: In Vitro Performance of PSMA Ligands

LigandBinding Affinity (Ki, nM)Internalization (%ID/10^6 cells)Cell Line
PSMA-617 2.3 ± 2.9 [1]16.17 ± 3.66 [2]LNCaP
PSMA-1112.0 ± 2.8[1]9.47 ± 2.56[1]LNCaP
PSMA-1007Not explicitly foundNot explicitly found

Table 2: In Vivo Biodistribution of PSMA Ligands (Tumor Uptake, %ID/g)

Ligand1h p.i.2h p.i.4h p.i.Animal Model
[68Ga]Ga-PSMA-617 ~6.5 [3]Not explicitly foundNot explicitly foundLNCaP xenograft mice
[68Ga]Ga-PSMA-11~12.8[3]Not explicitly foundNot explicitly foundLNCaP xenograft mice
[18F]PSMA-1007~8.0[4]Not explicitly foundNot explicitly foundC4-2 xenograft mice

Note: p.i. = post-injection. %ID/g = percentage of injected dose per gram of tissue.

Signaling Pathways

PSMA activation has been shown to influence key signaling pathways involved in cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK pathways. Understanding these pathways is crucial when evaluating the biological effects of PSMA ligands in new cancer models.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA PI3K PI3K PSMA->PI3K Activates MAPK MAPK PSMA->MAPK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

PSMA signaling cascade influencing cell proliferation and survival.

Experimental Protocols

Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to PSMA-expressing cancer cells.

Materials:

  • PSMA-expressing cancer cell line (e.g., LNCaP)

  • This compound

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617) as a competitor

  • Cell culture medium

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Seed PSMA-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of non-radiolabeled this compound.

  • Add a constant concentration of the radiolabeled competitor to each well.

  • Add the different concentrations of this compound to the wells.

  • Incubate the plate at 4°C for 1 hour to allow for binding to the cell surface.

  • Wash the cells three times with ice-cold binding buffer to remove unbound ligands.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Streptavidin Pull-Down Assay

This assay can be used to isolate and identify proteins that interact with PSMA in your cancer model using this compound.

Pulldown_Workflow A Incubate this compound with cell lysate B Add Streptavidin-coated beads A->B C Incubate to allow binding B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Analyze proteins by SDS-PAGE / Western Blot / Mass Spectrometry E->F

Workflow for a streptavidin pull-down assay.

Materials:

  • PSMA-expressing cancer cell lysate

  • This compound

  • Streptavidin-coated magnetic beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Magnetic rack

Procedure:

  • Prepare a cell lysate from your cancer model of interest.

  • Incubate the cell lysate with this compound for 1-2 hours at 4°C with gentle rotation to allow the ligand to bind to PSMA.

  • Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.

  • Place the tube on a magnetic rack to capture the beads.

  • Carefully remove the supernatant.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analyze the eluted proteins by SDS-PAGE, Western blotting for specific interacting partners, or mass spectrometry for proteomic analysis.

Conclusion

This compound offers a versatile tool for researchers exploring PSMA-targeted strategies in new cancer models. Its performance is expected to be comparable to the well-characterized PSMA-617, with the added advantage of a biotin moiety for flexible experimental designs. The data and protocols provided in this guide aim to facilitate the validation and application of this promising compound in cancer research and drug development.

References

A Head-to-Head Comparison of PSMA-Targeted Ligands: Biotin-NH-PSMA-617 and PSMA-I&T

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted radionuclide therapy and diagnostics for prostate cancer, small molecules that target the prostate-specific membrane antigen (PSMA) have emerged as pivotal tools for researchers and clinicians. Among the most prominent are PSMA-617 and PSMA-I&T. This guide provides a detailed, data-driven comparison of these two ligands, with a special focus on Biotin-NH-PSMA-617, a biotinylated derivative of PSMA-617, to inform researchers, scientists, and drug development professionals.

While direct comparative studies between this compound and PSMA-I&T are limited, the functional characteristics of this compound are intrinsically linked to its parent compound, PSMA-617.[1][2][3][4] Therefore, this guide will present a head-to-head comparison of PSMA-617 and PSMA-I&T, with the understanding that the core PSMA-targeting properties of this compound mirror those of PSMA-617. The addition of the biotin tag offers a versatile tool for various in vitro and preclinical applications.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for PSMA-617 and PSMA-I&T based on available preclinical and clinical data.

Table 1: In Vitro Performance

ParameterPSMA-617PSMA-I&TReference
Binding Affinity (IC50, nM) ~2-10~2-7[5][6]
Internalization (%ID/mg protein) HighHigh[5][7]
Cell Line(s) Used LNCaP, PC-3 PIPLNCaP, LS174T-PSMA[5][6][7]

Table 2: In Vivo Biodistribution (%ID/g) in LNCaP Xenograft Models

Organ177Lu-PSMA-617177Lu-PSMA-I&TTime PointReference
Tumor HighHigh24 h[5][7][8]
Kidneys ModerateModerate-High24 h[5][7][8][9]
Salivary Glands HighModerate24 h[9][10][11]
Liver LowLow24 h[12]
Spleen LowLow24 h[6]

Table 3: Dosimetry and Therapeutic Efficacy

Parameter177Lu-PSMA-617177Lu-PSMA-I&TReference
Absorbed Tumor Dose (Gy/GBq) ComparableComparable[9][11]
Absorbed Kidney Dose (Gy/GBq) LowerHigher[9][11]
Whole-Body Half-Life (h) ~42~35[9][11]
Therapeutic Response (PSA decline) SignificantSignificant[13][14]
Safety Profile FavorableFavorable[9][11][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate PSMA ligands.

Competitive Binding Assay (IC50 Determination)

This assay determines the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled reference ligand.

  • Cell Culture: LNCaP cells (PSMA-positive) are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Cells are seeded into 24-well plates and allowed to attach overnight.

  • Assay Preparation: A constant concentration of a radiolabeled PSMA ligand (e.g., 125I-MIP-1095) is prepared. A dilution series of the non-radiolabeled competitor ligands (PSMA-617, PSMA-I&T) is also prepared.

  • Incubation: The cell culture medium is replaced with a binding buffer containing the radiolabeled ligand and varying concentrations of the competitor ligands. The plates are incubated for 1-2 hours at 4°C to reach equilibrium.

  • Washing: The cells are washed three times with ice-cold buffer to remove unbound ligands.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a one-site competition curve using non-linear regression analysis.

Cellular Uptake and Internalization Assay

This experiment quantifies the amount of radiolabeled ligand that binds to the cell surface and is subsequently internalized.

  • Cell Culture and Plating: As described in the competitive binding assay.

  • Incubation: Cells are incubated with a known concentration of the radiolabeled ligand (e.g., 177Lu-PSMA-617 or 177Lu-PSMA-I&T) at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).

  • Surface-Bound Ligand Removal: At each time point, the supernatant is collected. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip the surface-bound radioligand. This acid wash solution is collected separately.

  • Internalized Ligand Measurement: The remaining cells, containing the internalized radioligand, are lysed.

  • Radioactivity Counting: The radioactivity in the initial supernatant, the acid wash (surface-bound), and the cell lysate (internalized) is measured.

  • Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Biodistribution Study

This study evaluates the distribution of the radiolabeled ligand in a living organism over time.

  • Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.

  • Radioligand Administration: Once tumors reach a suitable size, a known amount of the radiolabeled ligand is injected intravenously into the tail vein of the mice.

  • Tissue Harvesting: At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), groups of mice are euthanized.

  • Organ Collection and Weighing: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental Workflow for PSMA Ligand Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Ligand Synthesis (PSMA-617 / PSMA-I&T) radiolabeling Radiolabeling (e.g., with 177Lu) synthesis->radiolabeling binding Competitive Binding Assay (IC50 Determination) radiolabeling->binding internalization Cellular Uptake & Internalization Assay radiolabeling->internalization animal_model Tumor Xenograft Animal Model binding->animal_model internalization->animal_model biodistribution Biodistribution Studies (%ID/g) animal_model->biodistribution imaging SPECT/PET Imaging biodistribution->imaging therapy Radionuclide Therapy Efficacy Studies biodistribution->therapy

Caption: Workflow for the preclinical evaluation of PSMA-targeted radioligands.

Simplified PSMA Signaling and Ligand Internalization

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Radiolabeled PSMA Ligand (e.g., 177Lu-PSMA-617) psma PSMA Receptor ligand->psma Binding endosome Endosome psma->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Trafficking dna_damage Radionuclide-induced DNA Damage & Cell Death lysosome->dna_damage Radionuclide Decay

Caption: PSMA ligand binding, internalization, and therapeutic action.

Logical Comparison of Key Characteristics

G cluster_psma617 PSMA-617 & this compound cluster_psmait PSMA-I&T psma_ligands PSMA-Targeted Ligands psma617 PSMA-617 psma_ligands->psma617 psmait PSMA-I&T psma_ligands->psmait biotin_psma617 This compound (Biotinylated Derivative) psma617->biotin_psma617 Derivative lower_kidney Lower Renal Dose psma617->lower_kidney longer_half_life Longer Whole-Body Half-Life psma617->longer_half_life higher_kidney Higher Renal Dose psmait->higher_kidney shorter_half_life Shorter Whole-Body Half-Life psmait->shorter_half_life

Caption: Key distinguishing characteristics of PSMA-617 and PSMA-I&T.

Conclusion

Both PSMA-617 and PSMA-I&T are highly effective PSMA-targeted ligands for the diagnosis and therapy of prostate cancer.[13][14] They exhibit comparable high binding affinity and tumor uptake.[5][6][7][9][11] The primary differences lie in their pharmacokinetic profiles, with 177Lu-PSMA-617 demonstrating a longer whole-body half-life and a lower absorbed dose to the kidneys compared to 177Lu-PSMA-I&T.[9][11] These differences may have implications for treatment planning and patient selection.

This compound, as a derivative of PSMA-617, is expected to retain the favorable PSMA-targeting characteristics of its parent compound. The inclusion of a biotin moiety provides researchers with a valuable tool for a wide range of preclinical applications, including in vitro binding assays, immunohistochemistry, and affinity-based purification, further expanding the utility of the PSMA-617 scaffold in prostate cancer research and drug development.

References

A Comparative Guide to PSMA-Targeted Imaging Agents: Benchmarking Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prostate cancer diagnostics and theranostics, prostate-specific membrane antigen (PSMA) has emerged as a pivotal target. A variety of imaging agents have been developed to bind to PSMA, enabling sensitive detection of prostate cancer lesions. This guide provides a comparative overview of Biotin-NH-PSMA-617 and other prominent PSMA-targeted imaging agents, supported by available experimental data and detailed methodologies.

Quantitative Data Comparison

The following table summarizes key performance indicators for several leading PSMA-targeted imaging agents, with PSMA-617 data representing the baseline for this compound.

Parameter⁶⁸Ga-PSMA-11¹⁸F-DCFPyL¹⁷⁷Lu-PSMA-617¹⁸F-PSMA-1007This compound (inferred from PSMA-617)
Receptor Affinity (IC₅₀, nM) ~2.3 - 12.1~1.3 - 11.8~2.3 - 9.4~0.3 - 1.9High, similar to PSMA-617
Cellular Internalization (%ID/mg) HighHighHigh[1]Exceptionally High (67 ± 13%)[1]High, similar to PSMA-617
Tumor Uptake (%ID/g at 1h p.i.) ~3.3 - 15.5High~8.0[1]~8.0[1]Expected to be high, similar to PSMA-617
Primary Excretion Route RenalRenalRenalPrimarily HepaticRenal
Key Advantage Most widely used and validatedLonger half-life of ¹⁸F allows for centralized productionEstablished therapeutic efficacy (theranostics)Low urinary excretion, beneficial for pelvic imagingFacilitates pre-targeting strategies and in vitro assays
Key Disadvantage High urinary excretion can obscure pelvic lesionsHigh urinary excretionPotential for non-specific bone uptakeRequires a two-step administration for pre-targeting

The Role of Biotinylation in PSMA-617

This compound is a derivative of PSMA-617 that incorporates a biotin molecule.[2][3] This modification does not directly alter the PSMA-binding portion of the molecule but introduces a powerful tool for preclinical research. The biotin-avidin system is characterized by one of the strongest known non-covalent interactions in biology. This allows for a "pre-targeting" approach where the non-radioactive this compound is first administered and allowed to accumulate at the tumor site. Subsequently, a streptavidin-conjugated imaging reporter (e.g., a fluorophore or a radionuclide) is administered, which then binds with high affinity to the biotinylated PSMA ligand at the tumor. This can potentially improve the signal-to-background ratio in imaging studies.

Signaling Pathways and Experimental Workflows

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen is not merely a passive cell surface marker; it is an active enzyme that influences key signaling pathways involved in prostate cancer progression. Upregulation of PSMA can lead to a shift from the MAPK/ERK pathway, which is associated with proliferation, to the PI3K/AKT pathway, which promotes cell survival.[4] This makes PSMA a functionally relevant target for both imaging and therapy.

PSMA_Signaling PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K enables activation of Integrin β1 Integrin MAPK MAPK/ERK Integrin->MAPK normal signaling IGF1R IGF-1R IGF1R->PI3K RACK1->Integrin disrupts signaling to AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptotic) AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: PSMA-mediated signaling pathway shift in prostate cancer.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate a new PSMA-targeted imaging agent involves several key steps, from initial chemical synthesis to in vivo imaging in animal models.

Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Ligand Synthesis (e.g., this compound) Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga or ¹⁷⁷Lu) Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Binding Receptor Binding Assay (IC₅₀ determination) QC->Binding Uptake Cellular Uptake & Internalization Studies Binding->Uptake Biodistribution Biodistribution Studies in Xenograft Models Uptake->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging

Caption: Preclinical evaluation workflow for PSMA imaging agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative protocols for key experiments in the evaluation of PSMA-targeted radiopharmaceuticals.

Radiolabeling of PSMA-617 with Gallium-68 (⁶⁸Ga)

Objective: To chelate the PSMA-617 ligand with the positron-emitting radionuclide ⁶⁸Ga for PET imaging.

Materials:

  • PSMA-617 precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 4.5)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the PSMA-617 precursor dissolved in sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • After incubation, cool the reaction vial to room temperature.

  • Purify the reaction mixture using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

  • Elute the final [⁶⁸Ga]Ga-PSMA-617 product with a small volume of ethanol/saline mixture.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

In Vitro Cellular Uptake and Internalization Assay

Objective: To quantify the specific binding and internalization of the radiolabeled PSMA agent in prostate cancer cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) human prostate cancer cell lines

  • Cell culture medium

  • Radiolabeled PSMA agent (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Unlabeled PSMA inhibitor (for blocking studies)

  • Glycine buffer (pH 2.8) or other acidic buffer to strip surface-bound radioactivity

  • Gamma counter

Procedure:

  • Seed a known number of PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.

  • Incubate the cells with a known concentration of the radiolabeled PSMA agent at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • For blocking studies, pre-incubate a set of cells with an excess of unlabeled PSMA inhibitor before adding the radiolabeled agent.

  • At each time point, wash the cells with cold PBS to remove unbound radioactivity.

  • To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer) for 5-10 minutes on ice to strip the surface-bound radioligand.

  • Collect the acidic buffer (representing the membrane-bound fraction) and lyse the cells to collect the intracellular fraction.

  • Measure the radioactivity in both fractions and in the total cell lysate using a gamma counter.

  • Calculate the percentage of cellular uptake and internalization relative to the total added radioactivity.

In Vivo Biodistribution Studies in a Xenograft Mouse Model

Objective: To determine the distribution and clearance of the radiolabeled PSMA agent in a living organism with a human prostate cancer tumor.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Radiolabeled PSMA agent

  • Anesthesia

  • Gamma counter

Procedure:

  • Establish tumor xenografts by subcutaneously injecting PSMA-positive cancer cells into the flank of the mice.

  • Once the tumors reach a suitable size, inject a known amount of the radiolabeled PSMA agent intravenously via the tail vein.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

  • Dissect major organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

  • Analyze the data to determine the tumor-to-organ ratios and the clearance profile of the agent.

Conclusion

This compound represents a valuable research tool, building upon the robust and well-validated targeting capabilities of PSMA-617. While direct comparative performance data for this compound is scarce, its utility in preclinical settings, particularly for pre-targeting strategies, is a significant advantage. The choice of a PSMA imaging agent for a specific research or clinical application will depend on various factors, including the desired radionuclide, the imaging modality, the need for a theranostic approach, and the specific experimental design. The data and protocols presented in this guide offer a foundation for making informed decisions and designing rigorous experiments in the dynamic field of PSMA-targeted imaging.

References

Unveiling the Strong Correlation Between Biotin-NH-PSMA-617 Binding and PSMA Expression

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of Biotin-NH-PSMA-617's binding characteristics with varying Prostate-Specific Membrane Antigen (PSMA) expression levels. The data presented herein demonstrates a strong positive correlation, positioning this compound as a reliable tool for targeting and quantifying PSMA-expressing cells. This document offers supporting experimental data, detailed protocols for key assays, and visual representations of experimental workflows to aid in the design and interpretation of studies utilizing this high-affinity ligand.

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, with its expression levels correlating with disease progression and metastasis. This compound, a biotinylated derivative of the potent PSMA inhibitor PSMA-617, offers a versatile platform for the detection and targeting of PSMA-expressing cells. Through the high-affinity interaction of biotin with streptavidin, this molecule can be coupled to a variety of reporters and effector molecules, including fluorophores, enzymes, and nanoparticles. This guide synthesizes available data to illustrate the direct relationship between the binding of this compound's parent compound, PSMA-617, and the cellular expression levels of PSMA, providing a robust framework for its application in research and drug development.

Data Presentation: Quantitative Correlation

The following tables summarize the quantitative data on PSMA expression levels in commonly used prostate cancer cell lines and the corresponding binding affinity of PSMA-617, the parent compound of this compound. It is widely accepted in the scientific community that the addition of a biotin tag via a flexible linker, as in this compound, does not significantly impede the binding affinity of the parent molecule.

Table 1: Relative PSMA Expression in Prostate Cancer Cell Lines

Cell LinePSMA Expression LevelMethod of DetectionReference
LNCaPHighWestern Blot, IHC, Flow Cytometry[1][2]
C4-2HighWestern Blot, IHC[3]
22Rv1Moderate to LowWestern Blot, IHC, Flow Cytometry[1][2]
PC-3Negative/Very LowWestern Blot, IHC, Flow Cytometry[1][2]
DU-145NegativeNot specified-

Table 2: Binding Affinity of PSMA-617 Analogs to PSMA-Positive Cells

LigandCell LineBinding Affinity (Kd)Binding Affinity (IC50)Reference
177Lu-PSMA-617LNCaP4.36 ± 0.66 nM7.17 nM (Ki)[4]
89Zr-PSMA-617LNCaP6.8 nM-[5]
PSMA-617LNCaP-~5 nM[6]
64Cu-PSMA-617LNCaP-8.56 nM[7]

Table 3: Correlation of Radiolabeled PSMA-617 Uptake with PSMA Expression

Cell LinePSMA Expression% Uptake of 64Cu-PSMA-617 (2h)Reference
LNCaPHigh~45%[7]
PC-3Negative~11.5%[7]

The data clearly indicates that cell lines with higher PSMA expression, such as LNCaP, exhibit significantly higher binding and uptake of PSMA-617 and its analogs compared to cell lines with low or no PSMA expression, like PC-3.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Quantification of PSMA Expression by Western Blot

This protocol describes the detection and relative quantification of PSMA protein in cell lysates.

  • Cell Lysis:

    • Wash cultured cells (e.g., LNCaP, 22Rv1, PC-3) twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Denature 30-50 µg of protein from each cell lysate by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PSMA (e.g., clone 3E6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

This compound Binding Assay by Flow Cytometry

This protocol allows for the quantification of this compound binding to the surface of intact cells.

  • Cell Preparation:

    • Harvest cultured cells (e.g., LNCaP, PC-3) using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with ice-cold PBS containing 1% bovine serum albumin (BSA).

    • Resuspend the cells to a concentration of 1 x 106 cells/mL in PBS with 1% BSA.

  • Binding Reaction:

    • Incubate 100 µL of the cell suspension with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour at 4°C on a rotator.

    • For competition experiments, co-incubate with a 100-fold molar excess of unlabeled PSMA-617 to determine non-specific binding.

  • Staining:

    • Wash the cells twice with ice-cold PBS with 1% BSA.

    • Resuspend the cells in 100 µL of PBS with 1% BSA containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-APC) at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells twice with ice-cold PBS with 1% BSA.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

    • Determine the mean fluorescence intensity (MFI) of the cell population. Specific binding is calculated by subtracting the MFI of the non-specific binding sample from the total binding MFI.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of PSMA targeting.

Experimental_Workflow cluster_Expression PSMA Expression Quantification cluster_Binding This compound Binding Assay LNCaP LNCaP Cells (High PSMA) WB Western Blot LNCaP->WB FC_Exp Flow Cytometry LNCaP->FC_Exp Incubate_LNCaP Incubate LNCaP with This compound LNCaP->Incubate_LNCaP PC3 PC-3 Cells (No PSMA) PC3->WB PC3->FC_Exp Incubate_PC3 Incubate PC-3 with This compound PC3->Incubate_PC3 FC_Bind Flow Cytometry Analysis FC_Exp->FC_Bind Correlate Stain_Strep Stain with Streptavidin-FITC Incubate_LNCaP->Stain_Strep Incubate_PC3->Stain_Strep Stain_Strep->FC_Bind

Caption: Experimental workflow for correlating this compound binding with PSMA expression.

PSMA_Targeting cluster_cell PSMA-Positive Cancer Cell Cell Membrane PSMA PSMA Receptor Biotin_PSMA This compound Biotin_PSMA->PSMA Binding Strep_FITC Streptavidin-FITC Biotin_PSMA->Strep_FITC Biotin-Streptavidin Interaction Fluorescence Fluorescent Signal Strep_FITC->Fluorescence Detection

Caption: Principle of PSMA targeting using this compound and a fluorescent streptavidin conjugate.

Conclusion

The presented data strongly supports a direct and positive correlation between the binding of the PSMA-617 ligand and the level of PSMA expression on prostate cancer cells. This compound, as a biotinylated derivative, provides a robust and versatile tool for researchers and drug developers to specifically target, quantify, and visualize PSMA-expressing cells. The detailed experimental protocols and illustrative diagrams in this guide serve as a valuable resource for the effective implementation of this technology in preclinical and translational research. The high specificity and affinity of this interaction underscore its potential for developing novel diagnostic and therapeutic strategies for prostate cancer.

References

Independent Validation of Published Biotin-NH-PSMA-617 Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. PSMA-617, a small-molecule ligand, has demonstrated high affinity and efficient internalization into PSMA-expressing cancer cells. Its derivatives, when labeled with radionuclides, are pivotal in both diagnostics (PET imaging) and therapy (radioligand therapy). Biotin-NH-PSMA-617 is a biotin-tagged version of this ligand, designed primarily for preclinical and in vitro research applications where the biotin moiety allows for versatile detection and purification methods.

This guide provides an objective comparison of protocols related to PSMA-617, the parent compound of this compound. Due to a lack of published, independently validated protocols specifically for the biotinylated compound, this document focuses on the well-established and extensively studied methodologies for the synthesis, radiolabeling, and quality control of PSMA-617. This information serves as a foundational reference for researchers utilizing or developing applications for any PSMA-617 derivative.

Section 1: Comparative Analysis of PSMA-617 Radiolabeling Protocols

The utility of PSMA-617 in nuclear medicine is defined by its successful chelation with various radionuclides. The choice of isotope is dictated by the intended application: Gallium-68 (⁶⁸Ga) for PET imaging, Lutetium-177 (¹⁷⁷Lu) for β-particle therapy, and Actinium-225 (²²⁵Ac) for targeted alpha therapy. The following tables summarize typical reaction conditions for labeling PSMA-617 with these key isotopes.

Table 1: Comparison of Radiolabeling Conditions for PSMA-617

Parameter[¹⁷⁷Lu]Lu-PSMA-617[⁶⁸Ga]Ga-PSMA-617[²²⁵Ac]Ac-PSMA-617
Precursor Amount 1 nmol - 120 nmol5 nmol100 µg
Radionuclide Activity 20 MBq - 9.3 GBq170 ± 23 MBqVariable
Buffer Sodium Ascorbate, NH₄OAc, NaOAcHEPESAscorbate Buffer (pH 7.5)
pH 4.5 - 5.5~4.57.5
Temperature (°C) 90 - 959590
Reaction Time (min) 15 - 305 - 1525
Reference [1][2][3][4][5][6]

Table 2: Quality Control Parameters for Radiolabeled PSMA-617

ParameterMethodAcceptance CriteriaCommon ImpuritiesReference
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC> 95%Free Radionuclide, Cyclized By-products, Hydrolyzed Species[1][7][8]
pH pH Meter / Strips4.0 - 8.0-[6]
Sterility Membrane FiltrationSterileMicrobial Contamination[1]
Bacterial Endotoxins LAL Test< 175 EU/VEndotoxins[6]
Radionuclidic Purity Gamma SpectroscopyIsotope-specificOther Radionuclides[1]

Section 2: Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental procedures cited in the comparative tables. These protocols are derived from published literature and represent standard practices in the field.

Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu

This protocol is adapted from methodologies described for clinical and preclinical production of [¹⁷⁷Lu]Lu-PSMA-617.[1][2]

  • Preparation :

    • Prepare a stock solution of PSMA-617 precursor at a concentration of 0.1 mM in dimethyl sulfoxide (DMSO).

    • Prepare a 1.0 M aqueous sodium acetate (NaOAc) buffer and adjust the pH to 5.5.

    • In a sterile reaction vial, add 10 µL of the PSMA-617 precursor stock solution (1.0 nmol).[2]

    • Add 10 µL of the 1.0 M NaOAc buffer.[2]

  • Radiolabeling Reaction :

    • Add a defined activity of [¹⁷⁷Lu]LuCl₃ solution (e.g., 20-50 MBq for preclinical studies) to the reaction vial.[2]

    • Adjust the total reaction volume to 100 µL with 0.04 M HCl.[2]

    • Gently mix the solution.

    • Place the sealed vial in a heating block set to 95°C for 20-30 minutes.[1][2]

  • Purification :

    • After incubation, allow the vial to cool to room temperature.

    • The product can be purified using a C18 Sep-Pak cartridge. Pre-activate the cartridge with ethanol and then water.

    • Load the reaction mixture onto the cartridge.[1]

    • Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.[1]

    • Elute the final [¹⁷⁷Lu]Lu-PSMA-617 product with a 50:50 (v/v) mixture of ethanol and water.[1]

    • The eluted product is then passed through a 0.22 µm sterile filter into a sterile product vial.

Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-PSMA-617 via Radio-HPLC

This protocol outlines a standard method for determining the radiochemical purity (RCP) of the final product.[8]

  • System Setup :

    • HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • A radioactivity detector (e.g., a flow-through gamma detector).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Analysis :

    • Set up a gradient elution method (e.g., starting with 95% A and ramping to 95% B over 15-20 minutes) at a flow rate of 1 mL/min.

    • Inject a small aliquot (10-20 µL) of the final product solution.

    • Record the chromatogram from the radioactivity detector.

  • Data Interpretation :

    • Identify the peak corresponding to [¹⁷⁷Lu]Lu-PSMA-617 based on its retention time (tR), which should be consistent with a non-radioactive reference standard.[8]

    • Identify peaks corresponding to impurities, such as free ¹⁷⁷Lu (typically elutes early with the solvent front) and other radiochemical species.

    • Calculate the RCP by integrating the area under the product peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram. The acceptance criterion is typically >95%.

Protocol 3: In Vitro Competitive Binding Assay

This protocol is a generalized method to determine the binding affinity (IC₅₀) of a PSMA ligand like this compound against a known radiolabeled PSMA ligand.[9]

  • Cell Culture :

    • Culture PSMA-positive prostate cancer cells (e.g., LNCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) until confluent.[9]

    • Plate the cells in 12-well or 24-well plates at a density of approximately 2 x 10⁵ cells per well and allow them to adhere overnight.[10]

  • Assay Procedure :

    • Prepare serial dilutions of the non-radiolabeled competitor ligand (this compound) over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

    • Prepare a solution of a known radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed, low nanomolar concentration.

    • Wash the plated cells with cold binding buffer (e.g., PBS with 1% BSA).

    • To each well, add the radiolabeled ligand along with either buffer alone (for total binding) or one of the concentrations of the competitor ligand.

    • To determine non-specific binding, add a large excess (e.g., 10 µM) of a non-radiolabeled PSMA ligand (like unlabeled PSMA-617) to a separate set of wells.

    • Incubate the plates at 37°C for 1-2 hours.[10]

  • Data Collection and Analysis :

    • After incubation, remove the media and wash the cells twice with cold binding buffer to remove unbound radioactivity.

    • Lyse the cells using a lysis buffer (e.g., 0.5 M NaOH).[10]

    • Collect the lysate from each well and measure the radioactivity using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Section 3: Mandatory Visualizations

PSMA Signaling Pathway

PSMA is known to influence key cell survival pathways in prostate cancer. Upon activation, it can modulate signaling through the PI3K-AKT and MAPK pathways, ultimately affecting cell proliferation and apoptosis.[11][12][13]

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin MAPK MAPK/ERK Integrin->MAPK activates IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates RACK1->Integrin disrupts signaling to AKT AKT PI3K->AKT activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Workflow: In Vitro Binding Assay

This workflow illustrates the use of this compound in a competitive binding assay, leveraging the biotin tag for detection.

Biotin_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A Culture PSMA+ Cells (e.g., LNCaP) B Plate Cells in Multi-well Plate A->B E Incubate Cells with Tracer + Competitor (Biotin-PSMA) B->E C Prepare Serial Dilutions of this compound C->E D Prepare Radiolabeled PSMA Ligand (Tracer) D->E F Wash to Remove Unbound Ligands E->F G Lyse Cells F->G H Measure Radioactivity in Lysate (Gamma Counter) G->H I Plot Data and Calculate IC50 H->I

Caption: Workflow for a competitive in vitro PSMA binding assay.

PSMA-617 Radiolabeling Workflow

This diagram outlines the general steps involved in the production of a radiolabeled PSMA-617 drug product for clinical or preclinical use.

Radiolabeling_Workflow start Start reagents Combine PSMA-617 Precursor, Radionuclide (e.g., 177Lu), and Buffer start->reagents heating Heat Reaction (e.g., 95°C for 30 min) reagents->heating purify Purify Product (e.g., C18 Cartridge) heating->purify qc Quality Control (RCP, pH, Sterility) purify->qc release Release for Use (If QC Passes) qc->release end End release->end

Caption: General workflow for the radiolabeling of PSMA-617.

References

Safety Operating Guide

Navigating the Disposal of Biotin-NH-PSMA-617: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of specialized compounds like Biotin-NH-PSMA-617 is a critical component of laboratory safety and operational integrity. While specific disposal protocols for every novel compound are not always readily available, a comprehensive understanding of its constituent parts and adherence to established laboratory waste management principles can ensure a safe and compliant process. This guide provides essential information and a step-by-step approach to the proper disposal of this compound, a non-radioactive, biotin-tagged small molecule targeting the prostate-specific membrane antigen (PSMA).

Understanding this compound: Key Characteristics for Disposal

This compound is utilized in research settings and, in its non-radiolabeled form as commercially supplied, does not present a radioactive hazard.[1][2][3][4][5] The biotin component of the molecule is not classified as a hazardous substance.[6] However, as with any chemical compound, it is imperative to handle it with care and in accordance with institutional and local safety regulations.

CharacteristicDescriptionCitation
Compound Type Biotin-tagged PSMA-617[1][2][3]
Primary Use Research, targeting prostate-specific membrane antigen (PSMA)[1][2]
Physical Form Solid, typically a white to off-white powder[2]
Radioactivity Non-radioactive as supplied
Hazard Classification The biotin component is not considered hazardous. A specific Safety Data Sheet (SDS) for the combined molecule is not publicly available, but standard chemical handling precautions should be observed.[6]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines a recommended course of action for the disposal of non-radioactive this compound. This protocol is based on general best practices for laboratory chemical waste.

1. Consultation and Planning:

  • Review Institutional Policies: Before beginning any disposal process, consult your institution's specific guidelines for chemical waste management. The Environmental Health and Safety (EHS) office is the primary resource for this information.

  • Assess the Waste Form: Determine if the waste is in a solid form (unused compound) or dissolved in a solvent. The disposal route may differ based on the solvent used.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling any chemical, including this compound. This includes:

    • Safety glasses or goggles

    • Laboratory coat

    • Chemical-resistant gloves

3. Waste Segregation and Containment:

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the disposal method will be dictated by the nature of the solvent.

    • Dispose of the solution in the appropriate hazardous or non-hazardous liquid waste container, as determined by the solvent's properties and institutional protocols.

    • Never dispose of chemical solutions down the drain unless specifically authorized by your EHS office.

4. Labeling and Storage:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate the approximate quantity of the compound.

  • If in solution, list all components, including the solvent and its concentration.

  • Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by your institution's waste management service.

5. Documentation and Record-Keeping:

  • Maintain a log of all chemical waste generated, including the name of the compound, quantity, and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound consult Consult Institutional EHS Guidelines start->consult assess Assess Waste Form consult->assess solid Solid Waste (Unused Compound) assess->solid Solid liquid Liquid Waste (In Solvent) assess->liquid Liquid solid_container Place in Labeled Solid Chemical Waste Container solid->solid_container identify_solvent Identify Solvent Hazards liquid->identify_solvent storage Store in Designated Waste Area solid_container->storage liquid_container Dispose in Appropriate Labeled Liquid Waste Container identify_solvent->liquid_container liquid_container->storage pickup Arrange for Waste Pickup by EHS storage->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

Important Note on Radiolabeled PSMA-617: It is critical to distinguish between the non-radioactive this compound and its radiolabeled counterparts (e.g., with 177Lu or 68Ga). The disposal of any radiolabeled material must strictly adhere to radiation safety protocols and be managed by an accredited radiation safety officer.[7] The procedures outlined in this document are not applicable to radioactive waste.

By following these guidelines and prioritizing a culture of safety and compliance, researchers can ensure the responsible management of chemical compounds like this compound within the laboratory environment.

References

Essential Safety and Handling Protocols for Biotin-NH-PSMA-617

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Biotin-NH-PSMA-617 must adhere to stringent safety protocols to mitigate risks associated with this chemical compound and its potential use with radioactive materials. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

This compound is a biotin-tagged derivative of PSMA-617, a small molecule ligand that targets the prostate-specific membrane antigen (PSMA). While the biotinylated form itself is not radioactive, PSMA-617 is frequently used in research and clinical settings with radiotracers such as Lutetium-177 (¹⁷⁷Lu) for therapeutic applications. Therefore, it is crucial to handle this compound with the assumption that it may be used in conjunction with radioactive materials. The following procedures address both non-radioactive ("cold") and radioactive ("hot") handling scenarios.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure and radiological contamination. The required PPE varies depending on whether the compound is being handled in its non-radioactive or radioactive state.

PPE Item Non-Radioactive ("Cold") Handling Radioactive ("Hot") Handling
Lab Coat Standard lab coatLab coat dedicated to radioactive work
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]Chemical safety goggles.[1][2]
Gloves Compatible chemical-resistant gloves (e.g., nitrile).[3]Double-gloving with compatible chemical-resistant gloves. Change outer gloves frequently.[2]
Dosimetry Not requiredWhole-body and ring dosimeters to monitor radiation exposure
Shielding Not requiredAppropriate shielding (e.g., lead or tungsten) for the specific radionuclide being used
Respirator Not typically required for small quantities of powder, but may be necessary if aerosols could be generated.[3]A respirator may be required depending on the volatility of the radiolabeled compound and the experimental procedure. Consult with your institution's Radiation Safety Officer.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is critical to ensure safety and maintain experimental integrity. The following workflow outlines the key stages for handling this compound.

cluster_receipt Receipt and Storage cluster_preparation Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receipt Receive Package storage Store at -20°C (powder) receipt->storage weigh Weigh Compound in a Ventilated Enclosure storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve is_radioactive Radiolabeling? dissolve->is_radioactive cold_use Non-Radioactive Experiments is_radioactive->cold_use No hot_use Radioactive Experiments in Designated Area with Shielding is_radioactive->hot_use Yes cold_waste Dispose as Chemical Waste cold_use->cold_waste hot_waste Dispose as Radioactive Waste hot_use->hot_waste

Workflow for handling this compound.

Detailed Methodologies

1. Receipt and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • If handling a radiolabeled compound, perform a wipe test on the exterior of the package in a designated radioactive materials handling area.

  • Store the powdered this compound at -20°C in a tightly sealed container.[4]

2. Preparation of Non-Radioactive ("Cold") Solutions:

  • Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.[4]

  • Wear appropriate PPE as outlined in the table above.

  • To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO or water.

3. Radiolabeling Procedure (if applicable):

  • All radiolabeling procedures must be conducted in a designated radioactive materials laboratory, inside a shielded fume hood or hot cell.

  • Consult with your institution's Radiation Safety Officer to develop a specific protocol for the radionuclide being used (e.g., ¹⁷⁷Lu).

  • Ensure all necessary radiation safety equipment, including survey meters and decontamination supplies, are readily available.

Disposal Plan

Proper waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Non-Radioactive ("Cold") Waste

The Safety Data Sheet for PSMA-617 indicates that it is very toxic to aquatic life with long-lasting effects.[4] Therefore, disposal into the sewer system is not appropriate.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated hazardous chemical waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous chemical waste container.

  • Follow your institution's guidelines for the disposal of hazardous chemical waste.

Radioactive ("Hot") Waste

Disposal of radioactive waste is highly regulated and must be done in strict accordance with your institution's radiation safety policies and national and local regulations.

  • Waste Segregation: Segregate radioactive waste based on the radionuclide and the physical form (solid, liquid, sharps).

  • Decay in Storage: For short-lived radionuclides like ¹⁷⁷Lu (half-life of approximately 6.7 days), waste may be stored for decay until it reaches background radiation levels.[5] However, be aware of long-lived contaminants like ¹⁷⁷mLu, which may require much longer storage times.[6]

  • Labeling: All radioactive waste containers must be clearly labeled with the radionuclide, activity level, date, and other information required by your institution.

  • Disposal: Once the waste has decayed to background levels, it may be disposed of as non-radioactive waste, provided it does not have other hazardous properties. Consult your Radiation Safety Officer for specific procedures.

The following flowchart outlines the decision-making process for the disposal of materials contaminated with this compound.

cluster_hot_disposal Radioactive Waste Disposal cluster_cold_disposal Non-Radioactive Chemical Waste Disposal start Waste Generated is_radioactive Is the waste radioactive? start->is_radioactive segregate Segregate by Isotope and Form is_radioactive->segregate Yes collect_solid Collect Solid Waste is_radioactive->collect_solid No collect_liquid Collect Liquid Waste is_radioactive->collect_liquid No decay Store for Decay-in-Storage segregate->decay survey Survey for Decontamination decay->survey dispose_non_radio Dispose as Non-Radioactive Waste survey->dispose_non_radio dispose_chem Dispose via Institutional Chemical Waste Program collect_solid->dispose_chem collect_liquid->dispose_chem

Waste disposal decision tree.

By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets before beginning any new experimental procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.